molecular formula C37H43KN2O8S2 B611068 Sulfo-Cyanine7 carboxylic acid

Sulfo-Cyanine7 carboxylic acid

Número de catálogo: B611068
Peso molecular: 747.0 g/mol
Clave InChI: DATDQQRBWIPXJJ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulfo-Cyanine7 carboxylic acid is non-reactive water soluble near infrared dye. The reagent is useful as a fluorescent marker in NIR range when attachment to other molecules is not desired. It has high hydrophilicity and aqueous solubility, improved quantum yield in NIR range, and very high molar extinction coefficient.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATDQQRBWIPXJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43KN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of Sulfo-Cyanine7 carboxylic acid, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols for its use in bioconjugation and cellular imaging are included, alongside methodologies for characterizing its spectral characteristics.

Core Spectral and Physicochemical Properties

This compound is a water-soluble, near-infrared fluorescent dye valued for its high molar extinction coefficient and improved quantum yield in the NIR spectrum.[1][2][3] Its hydrophilic nature, conferred by sulfonate groups, makes it particularly suitable for labeling biological molecules in aqueous environments.[4] The dye's excitation and emission properties fall within the NIR window (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and deeper light penetration, making it an ideal candidate for in vivo imaging and other applications requiring high signal-to-noise ratios.

The key spectral and physical properties of this compound and its close derivatives are summarized in the table below for easy comparison.

PropertyValueNotes
Absorption Maximum (λ_abs_) ~750 nmThe peak wavelength at which the dye absorbs light.[4][5]
Emission Maximum (λ_em_) ~773 nmThe peak wavelength of the emitted fluorescence.[4][5]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹Value for Sulfo-Cyanine7 NHS ester, a closely related derivative. This high value indicates strong light absorption.[5][6]
Fluorescence Quantum Yield (Φ) ~0.24Value for Sulfo-Cyanine7 dicarboxylic acid, a structural analogue. Quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.
Stokes Shift ~23 nmThe difference between the absorption and emission maxima.[4]
Solubility GoodSoluble in water, DMF, and DMSO.[2]

Bioconjugation of this compound

The carboxylic acid group on Sulfo-Cyanine7 allows for its covalent attachment to primary amines on biomolecules, such as proteins and antibodies, through a carbodiimide-mediated reaction. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS) is a common and effective method.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification SulfoCy7 Sulfo-Cyanine7 Carboxylic Acid ActivatedEster Amine-Reactive Sulfo-NHS Ester SulfoCy7->ActivatedEster MES Buffer, pH 4.5-6.0 EDC EDC (Carbodiimide) EDC->ActivatedEster SulfoNHS Sulfo-NHS SulfoNHS->ActivatedEster Conjugate Sulfo-Cy7 Labeled Biomolecule ActivatedEster->Conjugate Reaction Buffer, pH 7.2-8.5 Biomolecule Protein/Antibody (with Primary Amines) Biomolecule->Conjugate Quenching Quenching (e.g., Tris, Glycine) Conjugate->Quenching Purification Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Bioconjugation workflow for this compound.

Experimental Protocols

Protocol 1: Bioconjugation via EDC/Sulfo-NHS Chemistry

This protocol outlines the steps for conjugating this compound to a protein or antibody.

Materials:

  • This compound

  • Protein/antibody to be labeled

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein/antibody in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Sulfo-Cyanine7:

    • Immediately before use, dissolve EDC and sulfo-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Add a 10- to 20-fold molar excess of the dissolved EDC and sulfo-NHS to the this compound.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.

  • Conjugation:

    • Add the activated Sulfo-Cyanine7 solution to the protein/antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Separate the labeled protein/antibody from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Immunofluorescence Staining of Cells

This protocol provides a general workflow for using a Sulfo-Cyanine7-conjugated secondary antibody for immunofluorescence microscopy.

G Start Cell Seeding (on coverslips) Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (3x with PBS) PrimaryAb->Wash1 SecondaryAb Sulfo-Cy7 Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash (3x with PBS) SecondaryAb->Wash2 Mounting Mounting (with antifade reagent) Wash2->Mounting Imaging Fluorescence Microscopy (NIR channel) Mounting->Imaging

Workflow for immunofluorescence staining.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum in PBS

  • Primary antibody (specific to the target antigen)

  • Sulfo-Cyanine7-conjugated secondary antibody (specific to the primary antibody host species)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Rinse the cells on coverslips twice with PBS.

  • Fixation: Incubate the cells with Fixation Solution for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes (this step is not required for cell surface antigens).

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cyanine7-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.

Protocol 3: Measurement of Spectral Properties

A. Absorption Spectrum and Molar Extinction Coefficient

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., PBS).

  • Spectrophotometer Measurement: Measure the absorbance of each dilution at the absorption maximum (~750 nm) using a UV-Vis spectrophotometer.

  • Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

B. Emission Spectrum and Fluorescence Quantum Yield (Comparative Method)

  • Selection of a Standard: Choose a reference fluorescent dye with a known quantum yield and similar absorption and emission properties (e.g., another cyanine (B1664457) dye in the NIR range).

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield (Φ) of the this compound can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

References

A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties and applications of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant utility in biomedical research and drug development. Its high aqueous solubility, strong fluorescence emission in the NIR window, and reactive carboxylic acid group make it a valuable tool for a range of applications, from in vivo imaging to targeted drug delivery.

Core Photophysical Properties

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye.[1][2] Its key characteristic is its bright and efficient fluorescence in the NIR range, which is a region of the electromagnetic spectrum where biological tissues have minimal absorbance and autofluorescence. This property allows for deep tissue imaging with a high signal-to-noise ratio.[3]

The presence of sulfonate groups enhances its water solubility, making it particularly suitable for use in aqueous biological environments without the need for organic co-solvents that could denature sensitive biomolecules.[4][5] The molecule also contains a free carboxylic acid functional group, which allows for its conjugation to other molecules.[1]

Quantitative Data Summary

The photophysical parameters of this compound are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Fluorescence Quantum Yield (ΦF) 0.24[6]
Excitation Maximum (λabs) ~750 nm[3]
Emission Maximum (λem) ~773 nm[3]
Molar Extinction Coefficient (ε) 199,000 M-1cm-1[7]
Stokes Shift ~23 nm[3]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The following protocol outlines the relative method for determining the fluorescence quantum yield of this compound, using a known standard.

Materials and Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Reference standard with a known quantum yield in the NIR range (e.g., IR-125 or another well-characterized cyanine (B1664457) dye)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band of the dye.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The data should yield a straight line for both the sample and the standard. Determine the slope (gradient) of each line.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,ref * (Gradientsample / Gradientref) * (η2sample / η2ref)

    Where:

    • ΦF,ref is the quantum yield of the reference standard.

    • Gradientsample and Gradientref are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • ηsample and ηref are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Applications in Research and Drug Development

The favorable photophysical properties of this compound make it a versatile tool in various research and development areas:

  • In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging in small animals, making it ideal for preclinical studies in cancer research, drug delivery, and monitoring of biological processes.[3][8]

  • Fluorescence Microscopy: It can be used as a fluorescent probe in various microscopy techniques to visualize cells and tissues with high resolution.[3]

  • Bioconjugation and Targeted Probes: The carboxylic acid group can be activated to form covalent bonds with amine groups on biomolecules such as antibodies, peptides, and proteins.[3] This enables the creation of targeted fluorescent probes for specific cells or tissues.

  • Drug Delivery Research: this compound can be conjugated to drug delivery systems like nanoparticles to track their biodistribution and cellular uptake.[9]

Experimental Workflow: Bioconjugation for Targeted Imaging

The following diagram illustrates a typical workflow for the bioconjugation of this compound to a targeting ligand (e.g., a peptide or antibody) to create a fluorescent probe for targeted imaging.

G cluster_activation Activation of Sulfo-Cy7 COOH cluster_conjugation Bioconjugation cluster_purification_analysis Purification and Analysis cluster_application Application A Sulfo-Cyanine7 carboxylic acid C Activated Sulfo-Cy7 (NHS ester) A->C Reaction B Activating Agent (e.g., EDC/NHS) B->C E Conjugated Probe (Sulfo-Cy7-Ligand) C->E Coupling Reaction D Targeting Ligand (e.g., Antibody, Peptide) with free amine group D->E F Purification (e.g., SEC, Dialysis) E->F G Characterization (e.g., Spectroscopy, SDS-PAGE) F->G H Purified & Characterized Targeted Probe G->H I In Vitro / In Vivo Targeted Imaging H->I

Caption: Workflow for creating a targeted fluorescent probe.

This workflow demonstrates the key steps involved in utilizing this compound for creating targeted imaging agents, a common application in drug development and diagnostics. The process begins with the activation of the carboxylic acid, followed by conjugation to a targeting moiety, and concludes with purification and characterization of the final probe for imaging applications.

References

Sulfo-Cyanine7 carboxylic acid molar extinction coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and physicochemical properties of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Detailed experimental protocols and visualizations of its application in studying cellular signaling are also presented.

Core Properties of Sulfo-Cyanine7 Carboxylic Acid

This compound is a water-soluble, near-infrared fluorescent dye that is widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] Its high hydrophilicity, a result of its sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.[1] The dye is characterized by a strong fluorescence emission in the near-infrared spectrum, high photostability, and a high quantum yield, which contribute to its utility in deep tissue imaging with minimal background autofluorescence.[1][3][4]

Quantitative Data Summary

The spectral and physical properties of this compound and its common derivatives are summarized in the table below. These values are critical for designing and interpreting fluorescence-based assays.

PropertyThis compoundSulfo-Cyanine7 NHS EsterSulfo-Cyanine7 Dicarboxylic AcidReference(s)
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹240,600 M⁻¹cm⁻¹240,600 M⁻¹cm⁻¹[5]
Excitation Maximum (λex) ~750 nm750 nm750 nm[1][5]
Emission Maximum (λem) ~773 nm773 nm773 nm[1][5]
Quantum Yield HighImproved by 20% over Cy7®-[3][4]
Molecular Weight ~746.97 g/mol ~844.05 g/mol ~847.09 g/mol [5]
CAS Number 2104632-29-1 (inner salt)1603861-95-5, 1604244-45-2-
Solubility Good in water, DMF, DMSOGood in water, DMF, DMSOGood in water, DMF, DMSO[5]
Storage Conditions -20°C in the dark, desiccated-20°C in the dark, desiccated-20°C in the dark, desiccated[5]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a crucial parameter for quantifying the concentration of a substance in solution using absorbance spectroscopy, as described by the Beer-Lambert law (A = εlc). Below is a detailed protocol for determining the molar extinction coefficient of this compound.

Materials:

  • This compound

  • Methanol (B129727) (spectroscopic grade)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound.

    • Dissolve the dye in a known volume of methanol (e.g., 10 mL) in a volumetric flask to create a stock solution. Calculate the molar concentration of this stock solution.

  • Prepare Serial Dilutions:

    • Perform a series of dilutions of the stock solution with methanol to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0. This is the typical linear range for most spectrophotometers.

  • Measure Absorbance:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Sulfo-Cy7 (e.g., 600-800 nm).

    • Use a quartz cuvette filled with methanol as a blank to zero the instrument.

    • Measure the absorbance spectrum for each dilution, ensuring to rinse the cuvette with the next solution to be measured.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calculate Molar Extinction Coefficient:

    • Plot a graph of absorbance at λmax versus the molar concentration of the dilutions.

    • Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length cuvette.

Bioconjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of this compound to a peptide containing a primary amine, a common step in creating targeted fluorescent probes.

Materials:

  • This compound

  • Targeting peptide with a primary amine (e.g., RGD peptide)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add HBTU (1.2 equivalents) and DIPEA (2 equivalents) to the solution to activate the carboxylic acid group.

    • Allow the reaction to proceed for 15-20 minutes at room temperature.

  • Conjugation to Peptide:

    • Dissolve the targeting peptide in DMF.

    • Add the peptide solution to the activated Sulfo-Cy7 solution.

    • Let the reaction mixture stir at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in PBS.

    • Purify the Sulfo-Cy7-peptide conjugate from unreacted dye and reagents using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled peptide, which will be visibly colored.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as HPLC and mass spectrometry.

    • Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and at the λmax of Sulfo-Cy7.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Receptor Binding Studies

The following diagram illustrates a typical workflow for using a Sulfo-Cy7-labeled ligand to study receptor binding and localization in cancer cells, which can provide insights into cell signaling.

G cluster_synthesis Probe Synthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Imaging sulfo_cy7 Sulfo-Cy7 Carboxylic Acid conjugation Bioconjugation sulfo_cy7->conjugation peptide Targeting Peptide (e.g., RGD) peptide->conjugation purification Purification & Characterization conjugation->purification incubation Incubation with Sulfo-Cy7-Peptide purification->incubation injection Intravenous Injection of Sulfo-Cy7-Peptide purification->injection cells Cancer Cells (e.g., U-87 MG) cells->incubation imaging Fluorescence Microscopy incubation->imaging quantification Quantification of Receptor Binding imaging->quantification biodistribution Biodistribution Analysis animal_model Tumor Xenograft Mouse Model animal_model->injection nir_imaging NIR Fluorescence Imaging injection->nir_imaging nir_imaging->biodistribution

Caption: Workflow for receptor binding studies using Sulfo-Cy7 labeled peptides.

Signaling Pathway: Integrin αVβ3-Mediated Signaling

Sulfo-Cy7 labeled RGD peptides can be used to visualize and study integrin αVβ3 receptors, which are often overexpressed in cancer cells and play a crucial role in cell adhesion, migration, and survival signaling. The binding of an RGD ligand to integrin αVβ3 can initiate a cascade of intracellular signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Sulfo-Cy7-RGD integrin Integrin αVβ3 ligand->integrin Binding fak FAK integrin->fak src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras src->fak akt Akt pi3k->akt transcription Gene Transcription (Proliferation, Survival, Migration) akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription

Caption: Simplified Integrin αVβ3 signaling pathway initiated by ligand binding.

References

A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine7 carboxylic acid, a near-infrared (NIR) fluorescent dye. Its intrinsic properties, including high water solubility and strong fluorescence emission in the NIR spectrum, make it a valuable tool for a range of applications in biomedical research and drug development, particularly for in vivo imaging.

Core Chemical Structure and Properties

This compound is a water-soluble, near-infrared fluorescent dye.[1][2] The core structure belongs to the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings (indolenine) joined by a polymethine chain. The presence of sulfonate groups (-SO₃⁻) confers high hydrophilicity and aqueous solubility, which is advantageous for biological applications by reducing aggregation and non-specific binding.[3] The terminal carboxylic acid (-COOH) group serves as a reactive handle for bioconjugation, allowing the dye to be covalently attached to biomolecules after activation.[1][4]

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized below, providing a basis for experimental design and application.

PropertyValueReference
Molecular Formula C₃₇H₄₃N₂KO₈S₂[4]
Molecular Weight 746.97 g/mol [1][4]
CAS Number 2104632-29-1 (inner salt); 2104632-30-4 (sodium salt)[1][4]
Excitation Maximum (λex) ~750 nm[3]
Emission Maximum (λem) ~773 nm[3]
Molar Extinction Coeff. ~240,600 L·mol⁻¹·cm⁻¹ (Value for NHS ester)[5]
Solubility Good solubility in water, DMF, and DMSO[1]
Appearance Dark green powder[5]

Bioconjugation of this compound to Proteins

The carboxylic acid group of Sulfo-Cyanine7 is not directly reactive with amine groups on proteins. It requires activation, typically via carbodiimide (B86325) chemistry, to form a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues). The following protocol details a standard procedure for labeling an antibody.

Experimental Protocol: Antibody Labeling via EDC/Sulfo-NHS Chemistry

This two-step protocol first activates the dye's carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to create a more stable, amine-reactive intermediate, which then reacts with the antibody.

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4) at 2-10 mg/mL[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., 1X PBS, pH 7.4-8.5)[6]

  • Purification column (e.g., gel filtration spin column)[7][8]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[6]

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0). Prepare these fresh immediately before use.

    • Ensure the antibody solution is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[6] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged.[6]

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM dye stock solution with 50 µL of Activation Buffer.

    • Add 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS to the dye solution.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature in the dark to form the Sulfo-NHS ester intermediate.

  • Conjugation to the Antibody:

    • Add the entire activation mixture to your antibody solution. A common starting point is a 10-fold molar excess of dye to protein.[6]

    • Adjust the pH of the reaction mixture to 7.4-8.5 if necessary using a suitable buffer (e.g., 1 M sodium bicarbonate).[6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing or inversion every 15 minutes can improve labeling efficiency.[6]

  • Purification of the Conjugate:

    • Prepare a gel filtration spin column according to the manufacturer's instructions to remove unconjugated dye and reaction byproducts.[8]

    • Equilibrate the column with PBS buffer.[8]

    • Apply the reaction mixture to the center of the column.

    • Centrifuge the column to elute the purified, labeled antibody.[8]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

Visualizing the Experimental Workflow

The logical flow of the bioconjugation process can be represented as a clear, step-by-step diagram.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis prep_dye Prepare Dye Stock (10 mM in DMSO) activate Activate Dye with EDC and Sulfo-NHS prep_dye->activate prep_protein Prepare Protein (2-10 mg/mL in PBS) conjugate Conjugate Activated Dye to Protein (1-2 hr) prep_protein->conjugate prep_reagents Prepare Fresh EDC/Sulfo-NHS (100 mM in MES Buffer) prep_reagents->activate activate->conjugate purify Purify Conjugate via Gel Filtration Column conjugate->purify analyze Characterize Final Product (Degree of Labeling) purify->analyze end_node End analyze->end_node start Start start->prep_dye start->prep_protein start->prep_reagents

Caption: Bioconjugation workflow for labeling proteins with this compound.

References

mechanism of action for Sulfo-Cyanine7 carboxylic acid fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fluorescence Mechanism of Sulfo-Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles underlying the fluorescence of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorophore. It covers the core photophysical mechanism, factors influencing its fluorescence, and detailed protocols for its application in bioconjugation.

Core Mechanism of Fluorescence

The fluorescence of Sulfo-Cyanine7, like other cyanine (B1664457) dyes, originates from its unique electronic structure. The core of the molecule features a polymethine chain, a conjugated system of delocalized π-electrons, flanked by two nitrogen-containing heterocyclic rings. The absorption of light and subsequent emission of a fluorescent photon can be understood through the following steps, often visualized with a Jablonski diagram.

  • Excitation (Absorption): When a photon of a specific wavelength (around 750 nm) strikes the dye, it provides the energy to promote a π-electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This is known as a π-π* transition.[1][2] The molecule is now in an excited singlet state (S₁).

  • Vibrational Relaxation & Internal Conversion: The excited molecule is highly unstable and rapidly loses some of its energy as heat to the surrounding environment, without emitting light. It relaxes to the lowest vibrational energy level of the S₁ state. This process is extremely fast, occurring on a picosecond timescale.

  • Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground electronic state (S₀). The excess energy is released as a photon of light, which is the observed fluorescence. Because some energy was lost during vibrational relaxation, the emitted photon has lower energy (a longer wavelength, around 773 nm) than the absorbed photon. This energy difference is known as the Stokes Shift.

Several competing non-radiative pathways can occur from the excited state, which reduce the fluorescence efficiency (quantum yield). These include:

  • Internal Conversion: The molecule can return to the ground state without emitting a photon, releasing all energy as heat.

  • Intersystem Crossing: The electron can transition to a metastable triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower process) or participate in photochemical reactions that can lead to photobleaching.[3]

  • Cis-Trans Isomerization: Rotation around the double bonds in the polymethine chain can occur in the excited state, providing a major pathway for non-radiative decay that competes directly with fluorescence.[3][4] The partial ring structure within the Sulfo-Cy7 polymethine chain helps to rigidify the dye, limiting this isomerization and contributing to its relatively high quantum yield.[5][6]

Jablonski_Diagram cluster_0 cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) g0 e2 g0->e2 Absorption (π → π*) g1 g2 e0 e0->g1 Fluorescence e0->g2 Internal Conversion t1 e0->t1 Intersystem Crossing e1 e2->e0 Vibrational Relaxation t0 t0->g0 Phosphorescence (or photobleaching) g0_line g0_line e2_line e2_line g0_line->e2_line Energy

Caption: Simplified Jablonski diagram for Sulfo-Cyanine7 fluorescence.

Quantitative Data and Photophysical Properties

Sulfo-Cy7 is a hydrophilic NIR dye valued for its high molar extinction coefficient and good quantum yield.[7][8] The addition of sulfonate groups significantly enhances its water solubility, making it ideal for biological applications.[9]

PropertyTypical ValueSignificance
Excitation Maximum (λex) ~750 nmWavelength for most efficient absorption of light.[10][11]
Emission Maximum (λem) ~773 nmPeak wavelength of the emitted fluorescence.[10][11]
Molar Extinction Coefficient (ε) 199,000 - 241,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at λex. Higher values indicate a brighter dye.[10][12]
Stokes Shift ~23 nmThe difference between excitation and emission maxima, crucial for minimizing signal overlap.
Quantum Yield (ΦF) High (environment-dependent)The efficiency of converting absorbed photons to emitted photons. Varies with local environment.[7][13]
Fluorescence Lifetime (τ) Environment-dependentThe average time the molecule spends in the excited state before returning to the ground state.
Solubility Good in water, DMSO, DMFSulfonate groups confer high aqueous solubility.[14]

Factors Influencing Fluorescence

The fluorescence output of Sulfo-Cy7 is not absolute and can be significantly affected by its immediate environment and the presence of other molecules.

  • Molecular Environment: The rigidity of the environment can impact fluorescence. Environments that restrict cis-trans isomerization can lead to a higher quantum yield.[15] Conversely, interactions with certain biomolecules, such as stacking with DNA, can quench fluorescence.[3]

  • pH: The fluorescence of sulfonated cyanine dyes is largely independent of pH within the typical biological range (pH 4-10), making them robust probes for cellular and in vivo experiments.[16][17]

  • Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity. This can occur via several mechanisms:

    • Self-Quenching: At high concentrations, dye molecules can aggregate, leading to the formation of non-fluorescent dimers and a reduction in overall fluorescence.

    • Chemical Reactions: The excited state of cyanine dyes can react with certain molecules. For example, reducing agents like thiols (e.g., β-mercaptoethanol) can covalently attach to the polymethine bridge, disrupting conjugation and creating a non-fluorescent "dark state".[18][19] This is the principle behind photoswitching in super-resolution microscopy.

Factors_Influencing_Fluorescence Fluorescence Sulfo-Cy7 Fluorescence Signal Environment Local Environment Environment->Fluorescence Influences Viscosity High Viscosity (Rigidity) Environment->Viscosity Quenching Quenching Mechanisms Quenching->Fluorescence Reduces Aggregation Self-Quenching (High Concentration) Quenching->Aggregation Thiol Thiol Adduct Formation Quenching->Thiol Photobleaching Photobleaching (Triplet State) Quenching->Photobleaching

Caption: Factors that modulate the fluorescence signal of Sulfo-Cyanine7.

Experimental Protocol: Covalent Labeling of Proteins

This compound is a non-reactive dye.[20] To covalently attach it to primary amines (e.g., lysine (B10760008) residues on a protein), its carboxyl group must first be activated. The most common method is a two-step reaction using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability.[21][22]

Materials
  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS or MES)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • EDC (MW: 191.7 g/mol )

  • Sulfo-NHS (MW: 217.1 g/mol )

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification Column: Desalting column (e.g., Sephadex G-25)

Procedure

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[23]

  • Dye Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • EDC/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in room-temperature Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly in water.[21]

Step 2: Activation of Sulfo-Cy7 Carboxylic Acid

  • Combine the Sulfo-Cy7 carboxylic acid stock solution with Activation Buffer.

  • Add the freshly prepared EDC solution to the dye, followed immediately by the Sulfo-NHS solution. A common starting molar ratio is 1:10:25 (Dye:EDC:Sulfo-NHS).[24]

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light. This reaction forms a semi-stable Sulfo-NHS ester of the dye.[21]

Step 3: Conjugation to Protein

  • Immediately add the activated dye mixture from Step 2 to the protein solution (prepared in Step 1). The pH of the protein solution should be between 7.2 and 8.0 for efficient reaction with primary amines.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

Step 4: Quenching and Purification

  • Quench any unreacted Sulfo-NHS ester by adding the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Separate the labeled protein conjugate from unreacted dye and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first as a colored band.

Step 5: Characterization and Storage

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

  • Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, always protected from light.

EDC_Coupling_Workflow start Start: Prepare Reagents (Dye, Protein, Buffers) activate Step 1: Dye Activation - Add EDC & Sulfo-NHS to Dye - Buffer: MES, pH 4.5-6.0 - Incubate 15-30 min start->activate conjugate Step 2: Conjugation - Add activated dye to protein - Buffer: PBS, pH 7.2-8.0 - Incubate 2h (RT) or O/N (4°C) activate->conjugate Forms Sulfo-NHS Ester quench Step 3: Quench Reaction - Add Tris or Glycine buffer conjugate->quench purify Step 4: Purification - Use desalting column (G-25) - Separate labeled protein from free dye quench->purify end End: Characterize & Store (DOL, -20°C Storage) purify->end

Caption: Workflow for EDC/Sulfo-NHS mediated protein labeling.

References

Understanding the Photostability of Sulfo-Cyanine7 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research and drug development. Its utility in in vivo imaging is well-established, owing to the deep tissue penetration of NIR light and minimal background autofluorescence in this spectral window. A critical parameter governing its effectiveness, particularly in applications requiring prolonged or repeated light exposure, is its photostability. This technical guide provides a comprehensive overview of the core principles underlying the photostability of Sulfo-Cy7 carboxylic acid, including its photochemical properties, degradation pathways, and the experimental methodologies used to assess its stability.

Core Concepts in Photostability

Photostability refers to a fluorophore's resistance to photochemical alteration, or photobleaching, upon exposure to light. For cyanine (B1664457) dyes like Sulfo-Cy7, a primary mechanism of photodegradation involves interaction with molecular oxygen in the excited triplet state, leading to the formation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][2][3] These highly reactive species can then attack the dye molecule itself, causing irreversible degradation and loss of fluorescence. The inherent structure of the dye, its local microenvironment, and the intensity and duration of light exposure all play crucial roles in determining its photostability.

Photochemical Properties of Sulfo-Cyanine7 Carboxylic Acid

Sulfo-Cy7 carboxylic acid is a water-soluble heptamethine cyanine dye. The presence of sulfonate groups enhances its hydrophilicity and is suggested to improve its optical stability and quantum yield compared to its non-sulfonated counterparts.[4]

Table 1: Photophysical and Photochemical Properties of this compound and Related Dyes

PropertyThis compoundCy7COOH (non-sulfonated analog)Notes
Excitation Maximum (λex)~750 nm[4]~750 nmIn aqueous buffer.
Emission Maximum (λem)~773 nm[4]~773 nmIn aqueous buffer.
Molar Extinction Coefficient (ε)240,600 L·mol⁻¹·cm⁻¹High (typically >200,000 L·mol⁻¹·cm⁻¹)A high molar extinction coefficient indicates efficient light absorption.
Fluorescence Quantum Yield (Φf)0.24Variable, can be influenced by environmentRepresents the efficiency of converting absorbed photons into emitted photons.[5]
PhotostabilityGenerally high for a NIR dye[4]Reported to be the most photostable among a series of tested cyanine dyes.[1]Iodination of the cyanine structure has been shown to decrease photostability.[1]
Singlet Oxygen Quantum Yield (ΦΔ)Not specifically reported, but generally low for heptamethine cyanines (ΦΔ ≈ 0.01–0.001)LowLow singlet oxygen generation contributes to higher photostability but limits direct photodynamic therapy applications.[3]

Photodegradation Pathway of Heptamethine Cyanine Dyes

The primary photodegradation pathway for heptamethine cyanine dyes, including Sulfo-Cy7, is initiated by the photo-excited dye molecule transitioning to its triplet state. This triplet-state dye can then transfer energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen, an electrophilic species, attacks the electron-rich polymethine chain of the cyanine dye. This reaction proceeds through the formation of unstable dioxetane intermediates, which then cleave the polymethine chain, resulting in the formation of various carbonyl products and a loss of the extended conjugation required for NIR fluorescence.[1][3]

Dye_GS Sulfo-Cy7 (Ground State, S₀) Dye_S1 Excited Singlet State (S₁) Dye_GS->Dye_S1 Light Absorption (hν) Dye_S1->Dye_GS Fluorescence Dye_T1 Excited Triplet State (T₁) Dye_S1->Dye_T1 Intersystem Crossing (ISC) Heat Non-radiative decay Dye_S1->Heat Dye_T1->Dye_GS Phosphorescence/ Non-radiative decay O2_1 ¹O₂ (Singlet Oxygen) Dye_T1->O2_1 Energy Transfer O2_3 ³O₂ (Molecular Oxygen) Products Degradation Products (Carbonyls) O2_1->Products Oxidation of Dye Fluorescence Fluorescence

Photodegradation mechanism of Sulfo-Cyanine7.

Experimental Protocols for Photostability Assessment

Measurement of Photobleaching Rate

This protocol describes a general method for quantifying the rate of photobleaching by monitoring the decrease in fluorescence or absorbance over time upon continuous irradiation.

Objective: To determine the photobleaching half-life (τ₁⸝₂) of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable laser line (e.g., 730-750 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Quartz cuvette (for spectrofluorometer) or glass-bottom imaging dish (for microscope)

  • Light source with controlled and measurable power output (e.g., LED or laser).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO and dilute to a final concentration of 1-10 µM in PBS. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation Setup:

    • Spectrofluorometer: Set the excitation and emission wavelengths to the maxima for Sulfo-Cy7 (e.g., λex = 750 nm, λem = 773 nm). Set the instrument to record fluorescence intensity over time.

    • Microscope: Use an appropriate laser for excitation (e.g., 730 nm) and a corresponding emission filter (e.g., 770 nm long-pass). Set the imaging parameters (laser power, exposure time, frame rate) and ensure they remain constant throughout the experiment.

  • Irradiation and Data Acquisition:

    • Place the sample in the instrument and begin recording the baseline fluorescence.

    • Continuously irradiate the sample with the light source at a constant power density (e.g., 75 mW/cm²).[5]

    • Record the fluorescence intensity at regular intervals until it has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized intensity versus irradiation time.

    • Fit the decay curve to a mono-exponential decay function: I(t)/I₀ = exp(-kt), where 'k' is the photobleaching rate constant.

    • Calculate the photobleaching half-life: τ₁⸝₂ = ln(2)/k.

Start Start Prep Prepare Sulfo-Cy7 Solution (1-10 µM in PBS) Start->Prep Setup Setup Spectrofluorometer or Microscope (λex=750nm, λem=773nm) Prep->Setup Irradiate Continuous Irradiation (Constant Power Density) Setup->Irradiate Record Record Fluorescence Intensity Over Time Irradiate->Record Analyze Normalize Intensity and Plot vs. Time Record->Analyze Fit Fit to Mono-exponential Decay Analyze->Fit Calculate Calculate Half-life (τ₁⸝₂) Fit->Calculate End End Calculate->End

Workflow for photobleaching rate measurement.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the singlet oxygen quantum yield using a chemical trap.

Objective: To determine the singlet oxygen quantum yield of this compound relative to a standard photosensitizer.

Materials:

  • This compound

  • Standard photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue in saline).

  • Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.

  • Appropriate solvent (e.g., saline, methanol).

  • Spectrofluorometer or UV-Vis spectrophotometer.

  • Light source for irradiation (e.g., 730 nm LED).

Procedure:

  • Sample Preparation: Prepare solutions of the sample (Sulfo-Cy7) and the reference standard with identical absorbance at the irradiation wavelength. Add the chemical trap (e.g., SOSG) to both solutions at a suitable concentration.

  • Irradiation: Irradiate both the sample and the reference solutions under identical conditions (light source, power density, irradiation time).

  • Measurement:

    • If using SOSG, measure the increase in its fluorescence at its emission maximum (e.g., 525 nm) at different irradiation time points.

    • If using DPBF, measure the decrease in its absorbance at its absorption maximum (e.g., 410 nm) at different time points.

  • Data Analysis:

    • Plot the change in signal (fluorescence increase or absorbance decrease) of the trap versus irradiation time for both the sample and the reference.

    • The initial slope of these plots is proportional to the rate of singlet oxygen generation.

    • Calculate the singlet oxygen quantum yield of the sample (ΦΔ,sample) using the following equation: ΦΔ,sample = ΦΔ,ref * (ksample / kref) where ksample and kref are the slopes of the plots for the sample and the reference, respectively.

Factors Influencing Photostability

Several factors can influence the photostability of this compound:

  • Oxygen Concentration: As the primary photodegradation pathway involves molecular oxygen, reducing the oxygen concentration in the environment (e.g., by using oxygen scavengers like Trolox) can significantly enhance photostability.

  • Local Environment: The conjugation of the dye to biomolecules or its encapsulation within nanoparticles can alter its photostability. The local environment can restrict conformational changes or shield the dye from oxygen, thereby increasing its stability.

  • Excitation Light Intensity: Higher light intensity leads to a higher rate of photon absorption and thus a faster rate of photobleaching. It is crucial to use the lowest possible light intensity that provides an adequate signal-to-noise ratio.

  • Solvent: The polarity and viscosity of the solvent can influence the lifetime of the excited states and the diffusion of oxygen, thereby affecting the photobleaching rate.

Conclusion

This compound is a relatively photostable NIR fluorescent dye, a critical attribute for its widespread use in biomedical imaging. Its primary route of photodegradation is through photooxidation mediated by singlet oxygen. Understanding the mechanisms of photobleaching and the experimental protocols to quantify it allows researchers to design experiments that minimize photodegradation and to develop strategies to further enhance the dye's stability. By carefully controlling experimental conditions such as light intensity and oxygen concentration, the utility of this compound in demanding long-term and quantitative imaging applications can be maximized.

References

Sulfo-Cyanine7 Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental use of Sulfo-Cyanine7 carboxylic acid, a near-infrared fluorescent dye.

This compound is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in biomedical research and imaging. Its exceptional photophysical properties, including high hydrophilicity, a large molar extinction coefficient, and a favorable quantum yield, make it particularly well-suited for a range of applications, most notably in vivo imaging. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for bioconjugation, and a comparison with other common cyanine (B1664457) dyes.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. These properties are critical for designing and troubleshooting experiments involving this fluorophore.

PropertyValueReference
CAS Number 2104632-29-1 (inner salt); 2104632-30-4 (sodium salt)[1]
Molecular Weight 746.97 g/mol [2]
Appearance Dark green powder
Solubility Soluble in water, DMF, and DMSO. Practically insoluble in non-polar organic solvents.[1]
Storage Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[1][3]

Spectral Characteristics

The utility of a fluorescent dye is largely determined by its excitation and emission spectra. Sulfo-Cyanine7 fluoresces in the near-infrared range, a key advantage for biological imaging applications.

Spectral PropertyValueReference
Excitation Maximum (λabs) ~750 nm[2]
Emission Maximum (λem) ~773 nm[2]
Molar Extinction Coefficient (ε) 240,600 L⋅mol-1⋅cm-1[4]
Fluorescence Quantum Yield (Φ) 0.24
Stokes Shift ~23 nm[2]

The Near-Infrared (NIR) Advantage for In Vivo Imaging

The emission wavelength of Sulfo-Cyanine7 falls within the "NIR window" of biological tissues (approximately 700-900 nm). This spectral range offers significant advantages for in vivo imaging, as it minimizes interference from endogenous fluorophores and reduces light scattering, allowing for deeper tissue penetration and improved signal-to-noise ratios.[2][]

cluster_0 Visible Spectrum cluster_1 NIR Window (700-900 nm) Autofluorescence Autofluorescence Scattering Scattering Low Penetration Low Penetration Reduced Autofluorescence Reduced Autofluorescence Reduced Scattering Reduced Scattering Deep Tissue Penetration Deep Tissue Penetration SulfoCy7 SulfoCy7 Deep Tissue Penetration->SulfoCy7 Visible Light Visible Light Visible Light->Autofluorescence Visible Light->Scattering Visible Light->Low Penetration NIR Light NIR Light NIR Light->Reduced Autofluorescence NIR Light->Reduced Scattering NIR Light->Deep Tissue Penetration

Conceptual diagram of the NIR window for in vivo imaging.

Experimental Protocol: Bioconjugation of this compound

The carboxylic acid functional group of Sulfo-Cyanine7 allows for its covalent attachment to primary amines on target molecules, such as proteins, antibodies, or peptides, through the formation of an amide bond. This process typically requires the activation of the carboxylic acid. The following protocol is a representative example of how to conjugate this compound to an amine-containing molecule using HATU as a coupling agent.[6]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Pre-activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.5 equivalents of HATU.

    • Incubate the mixture for 10 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Conjugation Reaction:

    • Dissolve the amine-containing target molecule in anhydrous DMF.

    • Adjust the pH of the target molecule solution to approximately 9 with DIPEA.

    • Add the pre-activated this compound solution to the target molecule solution.

    • Allow the reaction to proceed for 6 hours at room temperature.

  • Purification:

    • Evaporate the DMF from the reaction mixture in vacuo.

    • Redissolve the crude conjugate in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

    • Purify the labeled conjugate using preparative RP-HPLC.

SulfoCy7_COOH Sulfo-Cyanine7 Carboxylic Acid Activated_Ester Activated Sulfo-Cy7 SulfoCy7_COOH->Activated_Ester 10 min, RT HATU HATU HATU->Activated_Ester Conjugation Conjugation (6h, RT) Activated_Ester->Conjugation Target_Molecule Amine-containing Target Molecule Target_Molecule->Conjugation DIPEA DIPEA (pH 9) DIPEA->Conjugation Crude_Product Crude Labeled Product Conjugation->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Purified Sulfo-Cy7 Conjugate Purification->Final_Product

Workflow for the bioconjugation of this compound.

Comparative Data of Common NIR Dyes

While Sulfo-Cyanine7 is a robust NIR dye, the selection of a fluorophore should be based on the specific experimental requirements. The table below provides a comparison of Sulfo-Cyanine7 with other commonly used NIR dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (L⋅mol-1⋅cm-1)Key Features
Sulfo-Cyanine7 ~750~773240,600High water solubility, high quantum yield.[2][4]
Sulfo-Cyanine5 ~646~662250,000Shorter wavelength NIR dye, often used as a pair with Cy7 for multiplexing.
IRDye 800CW ~774~789240,000Spectrally similar to Sulfo-Cy7, widely used in commercial imaging systems.
Sulfo-Cyanine7.5 ~778~797222,000Longer wavelength emission, potentially better tissue penetration.[7]

Safety and Handling

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety practices should be employed, including the use of personal protective equipment such as gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging in Mice with Sulfo-Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye ideal for in vivo imaging applications.[1][2] Its fluorescence emission in the NIR window (750-800 nm) allows for deep tissue penetration with minimal background autofluorescence, making it a valuable tool for non-invasive monitoring of biological processes in small animals like mice.[2][3] This document provides detailed application notes and protocols for utilizing Sulfo-Cyanine7 carboxylic acid in preclinical imaging studies.

Sulfo-Cy7 carboxylic acid itself is a non-reactive form of the dye.[4] To be used for targeted in vivo imaging, it must first be conjugated to a targeting moiety such as an antibody, peptide, or nanoparticle. This is typically achieved by activating the carboxylic acid group to form a reactive ester (e.g., an NHS ester) which can then readily react with primary amines on the targeting molecule.

Key Features of Sulfo-Cyanine7

  • Near-Infrared Emission: Optimal for deep tissue imaging with high signal-to-noise ratio.[3]

  • Water Solubility: The presence of sulfonate groups enhances hydrophilicity, making it suitable for biological applications.[3][5]

  • High Quantum Yield: Provides bright fluorescent signals for sensitive detection.[2]

  • Photostability: Exhibits good stability upon light exposure, crucial for longitudinal imaging studies.[3]

Quantitative Data

Spectral Properties
ParameterValueReference
Excitation Maximum (λex)~750 nm[2][6]
Emission Maximum (λem)~773 nm[2][6]
Molar Extinction Coefficient~240,600 cm⁻¹M⁻¹[6]
Stokes Shift~23 nm[2]
Illustrative Biodistribution of a Cy7-labeled Nanoparticle in Tumor-Bearing Mice (48h post-injection)

Disclaimer: The following data is illustrative and based on a Cy7-labeled polymeric micelle, not a direct conjugate of this compound. Specific biodistribution will vary significantly based on the conjugated molecule.

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Tumor18.2
Liver9.1
Spleen8.9
KidneysHigh (for free Cy7)
LungsNot specified
HeartNot specified
BrainNot specified
MuscleNot specified

Note: One study reported that a Sulfo-Cy7 conjugate exhibited high lipophilicity and resulted in higher retention in all organs compared to Sulfo-Cy5 and IRDye800CW counterparts, and was therefore not pursued further for imaging studies.[7] Researchers should carefully characterize the biodistribution of their specific Sulfo-Cy7 conjugate.

Illustrative Pharmacokinetic Parameters of a Labeled Antibody in Mice

Disclaimer: The following data is illustrative for a monoclonal antibody and will vary depending on the specific Sulfo-Cy7 conjugate.

ParameterIllustrative Value
Half-life (t½)8.6 hours
Mean Residence Time (MRT)12 hours
Clearance (Cl)2.2 ml/h

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the two-step carbodiimide (B86325) reaction to conjugate this compound to a protein (e.g., an antibody) containing primary amines.

Materials:

  • This compound

  • Protein to be labeled (in amine-free buffer, e.g., MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of EDC to the protein solution.

    • Immediately add a 20-fold molar excess of Sulfo-NHS to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Protein (Optional but Recommended):

    • To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer. This prevents unwanted side reactions with the amine-containing targeting molecule.

  • Conjugation Reaction:

    • Immediately add the activated Sulfo-Cyanine7 solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but may require optimization.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching of Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and other reaction components by passing the solution through a desalting column or via dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 750 nm (for Sulfo-Cy7).

Protocol 2: In Vivo Imaging of a Sulfo-Cy7 Conjugate in Mice

Materials:

  • Sulfo-Cy7 labeled targeting molecule (e.g., antibody, peptide)

  • Tumor-bearing mice (or other model of interest)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy7

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image to determine the level of autofluorescence.

  • Probe Administration:

    • Dilute the Sulfo-Cy7 conjugate in sterile PBS to the desired concentration. A typical dose for an antibody conjugate is in the range of 1-10 nmol per mouse, administered intravenously (i.v.) via the tail vein. The injection volume should be around 100-200 µL.

  • Image Acquisition:

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.

    • Use appropriate filter sets for Sulfo-Cy7 (e.g., excitation ~745 nm, emission ~780 nm).

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the target-to-background ratio (TBR) to assess signal specificity.

Protocol 3: Ex Vivo Biodistribution Analysis

Procedure:

  • Euthanasia and Perfusion:

    • At the final imaging time point, euthanize the mouse.

    • Perform cardiac perfusion with PBS to remove blood from the organs, which can be a source of background fluorescence.

  • Organ Harvesting:

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the target tissue (e.g., tumor).

  • Ex Vivo Imaging:

    • Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.

  • Quantitative Analysis:

    • Draw ROIs around each organ and quantify the fluorescence intensity.

    • Normalize the fluorescence intensity to the weight of the organ to determine the %ID/g, if a standard curve was prepared from the injectate.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis A Sulfo-Cy7 Carboxylic Acid C EDC/Sulfo-NHS Activation A->C B Targeting Molecule (e.g., Antibody) D Conjugation B->D C->D E Purification D->E G Probe Administration (i.v.) E->G Inject Purified Conjugate F Animal Model (Mouse) F->G H Longitudinal Imaging G->H I Data Analysis (ROI, TBR) H->I J Euthanasia & Perfusion H->J K Organ Harvesting J->K L Ex Vivo Imaging K->L M Quantitative Biodistribution L->M

Caption: Experimental workflow for in vivo imaging with Sulfo-Cy7 carboxylic acid.

conjugation_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step Dye Sulfo-Cy7-COOH Intermediate O-acylisourea intermediate (unstable) Dye->Intermediate + EDC EDC EDC->Intermediate ActiveEster Sulfo-Cy7-Sulfo-NHS ester (amine-reactive) Intermediate->ActiveEster + SulfoNHS Sulfo-NHS SulfoNHS->ActiveEster Conjugate Sulfo-Cy7-Protein Conjugate ActiveEster->Conjugate + Protein Protein-NH2 Protein->Conjugate

Caption: Two-step carbodiimide reaction for protein conjugation.

References

Application Notes and Protocols: Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research.[1] Its key features include strong NIR fluorescence, high photostability, and excellent water solubility, which is conferred by its sulfonate groups.[1] These characteristics make Sulfo-Cy7 an ideal candidate for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

The Sulfo-Cyanine7 carboxylic acid derivative is a non-reactive form of the dye.[3][4] To covalently attach it to biomolecules such as proteins, antibodies, or amine-modified oligonucleotides, the carboxylic acid group must first be activated.[5][6] The most common and effective method for this is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8] This two-step process forms a stable amide bond between the dye and primary amines on the target biomolecule.[7][9]

Principle of the Method: Two-Step Carbodiimide Chemistry

The conjugation of Sulfo-Cy7 carboxylic acid to a biomolecule containing primary amines (e.g., the ε-amino groups of lysine (B10760008) residues in a protein) is achieved through a two-step process to ensure efficiency and minimize unwanted side reactions like protein cross-linking.[7][9]

  • Activation Step: EDC reacts with the carboxylic acid group on the Sulfo-Cy7 dye to form a highly reactive O-acylisourea intermediate.[8] This intermediate is unstable in aqueous solutions.[8] The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[7][8] This reaction is most efficient at a slightly acidic pH (4.5-6.0).[8][9]

  • Conjugation Step: The stable Sulfo-NHS ester of the dye then reacts with primary amine groups on the target biomolecule. This reaction, which forms a stable covalent amide bond, is most efficient at a physiological to slightly basic pH (7.2-8.5).[10] The resulting conjugate is purified to remove unreacted dye and reaction byproducts.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Biomolecule dye_cooh Sulfo-Cy7-COOH (Carboxylic Acid) intermediate Sulfo-Cy7-Sulfo-NHS Ester (Amine-Reactive Intermediate) dye_cooh->intermediate pH 5-6 MES Buffer reagents EDC + Sulfo-NHS (Activation Reagents) reagents->intermediate final_product Sulfo-Cy7-Biomolecule Conjugate (Stable Amide Bond) intermediate->final_product biomolecule Biomolecule-NH₂ (e.g., Protein, Antibody) biomolecule->final_product pH 7.2-8.5 PBS or Bicarbonate Buffer

Diagram 1: Chemical principle of the two-step EDC/Sulfo-NHS conjugation.

Data Presentation

Quantitative data related to the dye and the conjugation process are summarized below.

Table 1: Spectral Properties of Sulfo-Cyanine7

Property Value Reference
Excitation Maximum (λ_abs_) ~750 nm [1]
Emission Maximum (λ_em_) ~773 nm [1]
Molar Extinction Coefficient (ε) 240,600 L⋅mol⁻¹⋅cm⁻¹ [11]
Stokes Shift ~23 nm [1]

| Correction Factor (CF₂₈₀) | 0.029 |[12] |

Table 2: Recommended Reaction Parameters for Bioconjugation

Parameter Recommended Value Notes
Activation Step
Buffer 0.1 M MES, pH 5.0-6.0 Amine and carboxylate-free buffer is critical.[8][9]
EDC Molar Excess (to dye) 2-10 fold Freshly prepared EDC solution is essential due to hydrolysis.[7]
Sulfo-NHS Molar Excess (to dye) 2-5 fold Improves the stability of the activated intermediate.[7][8]
Reaction Time 15-30 minutes At room temperature with gentle mixing.[7]
Conjugation Step
Buffer 0.1 M Phosphate (PBS) or Bicarbonate, pH 7.2-8.5 Buffers without primary amines (e.g., Tris, Glycine) must be used.[13]
Protein Concentration 2-10 mg/mL Lower concentrations can significantly reduce labeling efficiency.[5][13]
Dye:Protein Molar Ratio 5:1 to 20:1 Must be optimized for each specific protein and desired DOL.[13]

| Reaction Time | 1-2 hours at RT, or overnight at 4°C | Protect from light to prevent photobleaching.[7][] |

Experimental Protocols

This section provides a detailed workflow for the conjugation of Sulfo-Cy7 carboxylic acid to a generic protein or antibody.

G start Start: Prepare Reagents prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) start->prep_protein activate_dye 2. Activate Sulfo-Cy7 Carboxylic Acid - Dissolve Dye in DMSO/Water - Add EDC and Sulfo-NHS in MES buffer - Incubate 15-30 min at RT prep_protein->activate_dye conjugate 3. Conjugate Dye to Protein - Add activated dye to protein solution - Adjust pH to 7.2-8.5 - Incubate 1-2 hours at RT (in dark) activate_dye->conjugate quench 4. Quench Reaction (Optional) - Add Tris or Glycine buffer conjugate->quench purify 5. Purify Conjugate (Size Exclusion Chromatography / Dialysis) quench->purify characterize 6. Characterize Conjugate - Measure Absorbance (A280 & A750) - Calculate Degree of Labeling (DOL) purify->characterize end End: Store Conjugate characterize->end

Diagram 2: Experimental workflow for Sulfo-Cy7 bioconjugation.
Protocol: Two-Step Aqueous Bioconjugation

A. Preparation of Reagents and Biomolecule

  • Biomolecule Preparation:

    • Dissolve the protein or antibody in an amine-free buffer such as 0.1 M MES or Phosphate Buffered Saline (PBS), pH 7.2-7.4.[13][15]

    • If the protein buffer contains primary amines like Tris or glycine, it must be exchanged for an appropriate buffer via dialysis or desalting column.[13]

    • Adjust the final protein concentration to a range of 2-10 mg/mL for optimal labeling.[5]

  • Reagent Preparation:

    • Sulfo-Cy7 Carboxylic Acid Stock: Prepare a 10 mM stock solution in anhydrous DMSO or deionized water. Vortex briefly to ensure it is fully dissolved.

    • EDC and Sulfo-NHS Stocks: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in an amine-free activation buffer (e.g., 0.1 M MES, pH 6.0).[7] EDC is highly susceptible to hydrolysis and must be used fresh.[7]

B. Step 1: Activation of Sulfo-Cy7 Carboxylic Acid

  • In a microcentrifuge tube, add the desired volume of Sulfo-Cy7 carboxylic acid stock solution.

  • Add the activation buffer (0.1 M MES, pH 6.0).

  • Add the freshly prepared EDC and Sulfo-NHS solutions to achieve a final 10-fold and 5-fold molar excess over the dye, respectively.

  • Mix gently and incubate for 15-30 minutes at room temperature, protected from light.[7]

C. Step 2: Conjugation to the Biomolecule

  • Add the activated Sulfo-Cy7-Sulfo-NHS ester solution directly to the prepared protein solution. The volume of the dye solution should ideally not exceed 10% of the protein solution volume to avoid denaturation.

  • Ensure the pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust by adding a small amount of 1 M sodium bicarbonate.[5]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7] The tube should be gently stirred or rotated and protected from light throughout the incubation.

D. Step 3: Purification of the Conjugate

  • After conjugation, the unreacted dye and reaction byproducts must be removed.[]

  • The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[13] The larger dye-protein conjugate will elute first, followed by the smaller, unreacted dye molecules.

  • Alternatively, dialysis can be performed against PBS (pH 7.4) at 4°C with several buffer changes over 12-24 hours.[15]

E. Step 4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter.

  • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7) using a spectrophotometer.[13]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF₂₈₀)

      • Where CF₂₈₀ for Sulfo-Cy7 is approximately 0.029.[12]

  • Calculate the molar concentration of the protein and the dye.

    • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein_

    • Dye Conc. (M) = A₇₅₀ / ε_dye_

      • Where ε_protein_ is the molar extinction coefficient of the specific protein at 280 nm and ε_dye_ is 240,600 L⋅mol⁻¹⋅cm⁻¹ for Sulfo-Cy7.[11]

  • Calculate the DOL.

    • DOL = Dye Conc. (M) / Protein Conc. (M)

    • The optimal DOL for most antibodies is typically between 2 and 10.[13] Over-labeling can lead to fluorescence quenching and reduced protein activity.[13]

Storage Store the final purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C, potentially with the addition of a cryoprotectant like glycerol (B35011) (50% v/v).[15]

References

Application Notes and Protocols: Sulfo-Cyanine7 Carboxylic Acid NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) N-hydroxysuccinimide (NHS) ester is a water-soluble, amine-reactive fluorescent dye widely utilized for labeling biomolecules in the near-infrared (NIR) spectrum.[1][2][3] Its exceptional brightness, photostability, and high water solubility make it an ideal candidate for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[2][3][4][5] The NHS ester functional group readily reacts with primary amino groups (-NH₂) present on proteins, antibodies, peptides, and other biomolecules to form stable amide bonds.[6][7][8] This document provides detailed protocols and technical information for the successful conjugation of Sulfo-Cy7 NHS ester to proteins and antibodies.

The sulfonated nature of this dye enhances its water solubility, which is particularly advantageous when labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[2][3][4][5] The NIR fluorescence properties of Sulfo-Cy7 are highly valuable for deep-tissue imaging applications, as longer wavelength light penetrates biological tissues with minimal autofluorescence and scattering.[2][3][4]

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of Sulfo-Cyanine7 NHS ester is crucial for successful conjugation and downstream applications.

PropertyValueReference
Molecular Formula C₄₁H₄₆N₃KO₁₀S₂[1][3]
Molecular Weight 844.05 g/mol [2][3]
Appearance Dark green powder[2][3]
Solubility Good in water, DMF, DMSO[1][2][3]
Excitation Maximum (λex) 750 nm[2][3]
Emission Maximum (λem) 773 nm[3]
Molar Extinction Coefficient 240,600 M⁻¹cm⁻¹ at 750 nm[2][3]
Purity ≥95% (HPLC-MS, ¹H NMR)[3]
Storage Store at -20°C in the dark, desiccated.[1][2][4]

Conjugation Chemistry

The conjugation of Sulfo-Cy7 NHS ester to a biomolecule, such as a protein or antibody, is a straightforward yet pH-dependent reaction. The primary amino groups on the protein, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, act as nucleophiles that attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[8][9][10]

A critical competing reaction is the hydrolysis of the NHS ester by water, which also cleaves the ester bond and renders the dye incapable of reacting with the amine.[10][11] This hydrolysis reaction is more prevalent at higher pH values. Therefore, maintaining an optimal pH is essential for efficient conjugation.[6][7]

Figure 1: Conjugation of Sulfo-Cy7 NHS ester to a primary amine.

Experimental Protocols

Materials and Reagents
  • Sulfo-Cyanine7 NHS ester

  • Protein or antibody to be labeled (in an amine-free buffer)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[6][7] Avoid buffers containing primary amines such as Tris or glycine.[12]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)[12]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Protocol 1: Protein Preparation
  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris) or ammonium (B1175870) salts, it is crucial to exchange the buffer. This can be achieved through dialysis, diafiltration, or using a desalting column against the Reaction Buffer.[13]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[12][13][14] Higher protein concentrations generally lead to better labeling efficiency.[13][15]

  • pH Verification: Ensure the pH of the protein solution is between 8.0 and 9.0. A pH of 8.3-8.5 is optimal for the reaction.[6] If necessary, adjust the pH with 1 M sodium bicarbonate.[12]

Protocol 2: Dye Preparation
  • Allow the vial of Sulfo-Cy7 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[12][14] Vortex briefly to ensure complete dissolution.

  • The dye solution should be prepared immediately before use.[13] If storage is necessary, it can be stored at -20°C for a short period, protected from light and moisture.[6]

Protocol 3: Conjugation Reaction
  • Calculate Molar Ratio: Determine the optimal molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[12][13][14] The ideal ratio may need to be optimized for each specific protein.

  • Reaction Initiation: Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the protein solution while gently stirring or vortexing.[12][13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13] Gentle agitation during incubation can improve conjugation efficiency.

Protocol 4: Purification of the Labeled Protein
  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate with PBS (pH 7.2-7.4).[12]

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the labeled protein with PBS. The labeled protein will typically elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.[16]

  • Fraction Collection: Collect the fractions containing the purified, labeled protein.

Experimental Workflow

Experimental_Workflow start Start protein_prep Protein Preparation (Buffer Exchange, Concentration) start->protein_prep ph_adjust pH Adjustment (pH 8.0 - 9.0) protein_prep->ph_adjust conjugation Conjugation Reaction (1-2h at RT, protected from light) ph_adjust->conjugation dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization end End characterization->end

Figure 2: Workflow for protein conjugation with Sulfo-Cy7 NHS ester.

Characterization and Data Analysis

After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength (750 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its A_max (240,600 M⁻¹cm⁻¹).

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.04 for Sulfo-Cy7).[3]

Applications in Research and Drug Development

Sulfo-Cy7 labeled biomolecules are instrumental in a variety of research and drug development applications.

  • In Vivo Imaging: The NIR fluorescence of Sulfo-Cy7 allows for deep-tissue imaging in live animals, enabling the tracking of labeled antibodies, proteins, or nanoparticles to monitor disease progression, drug delivery, and biodistribution.[2][4][5]

  • Flow Cytometry: Labeled antibodies are used for the identification and sorting of specific cell populations.

  • Fluorescence Microscopy: Visualizing the localization of proteins within cells and tissues.

For instance, a Sulfo-Cy7 labeled antibody targeting a tumor-specific antigen can be used to visualize tumor margins during surgery or to assess the efficacy of a therapeutic agent by monitoring its accumulation at the tumor site.

Example Application: In Vivo Tumor Targeting

Tumor_Targeting_Pathway injection Systemic Injection of Sulfo-Cy7-Antibody Conjugate circulation Circulation in Vasculature injection->circulation extravasation Extravasation at Tumor Site (EPR Effect) circulation->extravasation binding Binding to Tumor Antigen on Cancer Cells extravasation->binding internalization Internalization of Antibody-Antigen Complex binding->internalization imaging NIR Fluorescence Imaging (Tumor Visualization) binding->imaging internalization->imaging

Figure 3: Logical flow of in vivo tumor targeting with a Sulfo-Cy7 labeled antibody.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction is too low. - Presence of primary amines in the buffer. - Protein concentration is too low. - Hydrolysis of the NHS ester.- Ensure the pH is between 8.0 and 9.0. - Perform buffer exchange to an amine-free buffer. - Concentrate the protein to 2-10 mg/mL. - Use freshly prepared dye solution.
Protein Precipitation - High concentration of organic solvent. - Protein is sensitive to labeling conditions.- Minimize the volume of DMSO/DMF added. - Perform the reaction at 4°C.
High Background Signal - Incomplete removal of unconjugated dye.- Repeat the purification step or use a longer column.

Conclusion

Sulfo-Cyanine7 NHS ester is a versatile and robust reagent for the fluorescent labeling of biomolecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible conjugation for a wide array of applications in biological research and drug development. The superior properties of Sulfo-Cy7, particularly its water solubility and NIR fluorescence, make it an invaluable tool for sensitive and deep-tissue imaging studies.

References

Application Notes and Protocols for EDC/NHS Activation of Sulfo-Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 is a near-infrared (NIR) fluorescent dye with an excitation maximum at approximately 750 nm and an emission maximum at around 773 nm.[1][2] Its high hydrophilicity, conferred by sulfonate groups, makes it highly soluble in aqueous buffers, a desirable characteristic for bioconjugation reactions.[1][3] This property, combined with its high quantum yield and photostability, makes Sulfo-Cyanine7 an excellent choice for a variety of applications, including in vivo imaging, flow cytometry, and other fluorescence-based assays where deep tissue penetration and minimal background autofluorescence are critical.[1][4]

The carboxylic acid functional group on Sulfo-Cyanine7 allows for its covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides. A common and effective method for this conjugation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process activates the carboxylic acid, forming a semi-stable amine-reactive NHS ester, which then readily reacts with a primary amine to form a stable amide bond. The use of Sulfo-NHS is particularly advantageous in aqueous solutions as it increases the stability of the active intermediate and improves the efficiency of the conjugation reaction.

These application notes provide a detailed protocol for the activation of Sulfo-Cyanine7 carboxylic acid using EDC and Sulfo-NHS and its subsequent conjugation to a model protein.

Chemical and Physical Properties of this compound

A clear understanding of the properties of this compound is essential for successful conjugation.

PropertyValueReference
Molecular Weight746.97 g/mol [3][5]
Excitation Maximum (λex)~750 nm[1][2]
Emission Maximum (λem)~773 nm[1][2]
SolubilitySoluble in water, DMF, DMSO[3]
Reactive GroupCarboxylic Acid (-COOH)[3]

Reaction Mechanism and Experimental Workflow

The EDC/NHS activation and subsequent amidation reaction proceeds in two main stages. First, the carboxylic acid group on Sulfo-Cyanine7 is activated by EDC in an acidic to neutral pH environment (typically pH 4.5-6.0) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of Sulfo-NHS allows for the conversion of the O-acylisourea intermediate to a more stable, amine-reactive Sulfo-NHS ester. In the second step, the pH is raised to a physiological to slightly basic range (pH 7.2-8.5) to facilitate the reaction of the Sulfo-NHS ester with a primary amine on the target biomolecule, resulting in the formation of a stable amide bond.

EDC_NHS_Activation SulfoCy7 Sulfo-Cyanine7 Carboxylic Acid Acylisourea O-Acylisourea Intermediate (unstable) SulfoCy7->Acylisourea + pH 4.5-6.0 EDC EDC EDC->Acylisourea NHS_Ester Sulfo-Cyanine7 Sulfo-NHS Ester (amine-reactive) Acylisourea->NHS_Ester + SulfoNHS Sulfo-NHS SulfoNHS->NHS_Ester Conjugate Sulfo-Cyanine7-Protein Conjugate (stable amide bond) NHS_Ester->Conjugate + pH 7.2-8.5 Protein Protein-NH₂ Protein->Conjugate

Figure 1. Reaction mechanism of EDC/Sulfo-NHS activation.

A typical experimental workflow involves the preparation of the dye and biomolecule, the activation of the dye, the conjugation reaction, and finally, the purification of the conjugate.

Experimental_Workflow Prep 1. Prepare Reagents - Sulfo-Cyanine7 in DMSO - Protein in Activation Buffer Activation 2. Activation - Add EDC and Sulfo-NHS - Incubate at RT Prep->Activation Conjugation 3. Conjugation - Add activated dye to protein - Adjust pH to 7.2-8.5 - Incubate at RT Activation->Conjugation Purification 4. Purification - Size-exclusion chromatography - Dialysis Conjugation->Purification Characterization 5. Characterization - UV-Vis Spectroscopy (DOL) - Functional Assays Purification->Characterization

Figure 2. General experimental workflow for conjugation.

Experimental Protocols

This section provides a detailed two-step protocol for the activation of this compound and its conjugation to a generic antibody (IgG) as a model protein.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
This compoundLumiprobe23320
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-Hydroxysulfosuccinimide (Sulfo-NHS)Thermo Fisher Scientific24510
Dimethyl sulfoxide (B87167) (DMSO), AnhydrousSigma-Aldrich276855
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)--
Coupling Buffer (Phosphate-Buffered Saline, PBS, pH 7.4)--
Quenching Buffer (1 M Tris-HCl, pH 8.5)--
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher Scientific89882
Antibody (e.g., Goat IgG)Jackson ImmunoResearch005-000-003

Protocol 1: Activation of this compound

This protocol describes the preparation of an amine-reactive Sulfo-Cyanine7 NHS ester. The molar ratios provided are a starting point and may require optimization for specific applications.

Recommended Starting Molar Ratios

ComponentMolar Ratio (relative to Sulfo-Cy7)
This compound1
EDC10
Sulfo-NHS20
  • Prepare Sulfo-Cyanine7 Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 7.47 mg of the dye (MW: 746.97 g/mol ) in 1 mL of DMSO.

  • Prepare Activation Reagents: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). For example, prepare a 100 mM EDC solution and a 200 mM Sulfo-NHS solution.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the reagents in the following order:

      • Activation Buffer

      • Sulfo-Cyanine7 stock solution

      • Sulfo-NHS stock solution

      • EDC stock solution

    • The final concentration of Sulfo-Cyanine7 in the activation reaction should be in the low millimolar range (e.g., 1-5 mM).

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.

Protocol 2: Conjugation of Activated Sulfo-Cyanine7 to an Antibody

This protocol details the conjugation of the pre-activated Sulfo-Cyanine7 NHS ester to a primary amine-containing protein, such as an antibody.

  • Prepare the Antibody: Dissolve the antibody in Coupling Buffer (PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add the activated Sulfo-Cyanine7 NHS ester solution from Protocol 1 to the antibody solution. A common starting molar excess of the dye to the antibody is 10:1 to 20:1. The optimal ratio should be determined empirically for each specific antibody and application.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, or overnight at 4°C, with gentle stirring or rotation and protected from light.

  • Quench the Reaction (Optional): To stop the reaction and quench any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the Conjugate: Remove unconjugated dye and reaction by-products using a desalting column or dialysis.

    • Desalting Column: Equilibrate the column with Coupling Buffer (PBS, pH 7.4). Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The purified conjugate will be in the eluate.

    • Dialysis: Dialyze the reaction mixture against PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo-Cyanine7, ~750 nm (A₇₅₀).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the dye concentration:

    Dye Concentration (M) = A₇₅₀ / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of Sulfo-Cyanine7 at ~750 nm (e.g., ~240,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC or Sulfo-NHS (hydrolyzed)- Use fresh, high-quality reagents. Prepare solutions immediately before use.
- Suboptimal pH for activation or coupling- Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.5.
- Presence of primary amines in the protein buffer- Dialyze the protein against an amine-free buffer (e.g., PBS) before conjugation.
Protein Precipitation - High concentration of organic solvent (DMSO)- Keep the volume of the dye stock solution added to the protein solution to a minimum (<10% of the total reaction volume).
- Over-labeling of the protein- Reduce the molar excess of the activated dye in the conjugation reaction.
High Background Fluorescence - Incomplete removal of unconjugated dye- Ensure thorough purification of the conjugate using a desalting column or extensive dialysis.

Conclusion

The EDC/NHS activation of this compound is a robust and efficient method for labeling biomolecules with this versatile near-infrared dye. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully prepare high-quality fluorescently labeled conjugates for a wide range of applications in biological research and drug development. It is important to note that the provided protocols and molar ratios serve as a starting point, and optimization may be necessary to achieve the desired degree of labeling and preserve the functionality of the target biomolecule.

References

Application Notes and Protocols: Sulfo-Cyanine7 Carboxylic Acid for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid and its derivatives for fluorescence microscopy. This document includes detailed protocols for key applications, a summary of its photophysical properties, and visual workflows to guide experimental design and execution.

Introduction to Sulfo-Cyanine7

Sulfo-Cyanine7 is a water-soluble, near-infrared (NIR) fluorescent dye highly valued in biological and biomedical research.[1] Its excitation and emission spectra fall within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly minimized.[2] This characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores emitting in the visible spectrum, making it an exceptional tool for in vivo imaging.[1][2]

Key advantages of Sulfo-Cy7 dyes include:

  • High Water Solubility: The presence of sulfonate groups enhances its solubility in aqueous buffers, which is critical for labeling sensitive proteins that may be denatured by organic co-solvents.[1][3]

  • Bright NIR Fluorescence: It exhibits a high molar extinction coefficient and a strong quantum yield, resulting in bright and easily detectable fluorescent signals.[1][4][5][6]

  • Photostability: Sulfo-Cy7 demonstrates high photostability, making it suitable for long-term imaging studies.[1]

  • Versatility: It can be used to label a variety of biomolecules, including antibodies, peptides, and nucleic acids, for applications ranging from high-resolution microscopy to whole-body animal imaging.[1][7]

Properties of Sulfo-Cyanine7

The photophysical and chemical properties of Sulfo-Cyanine7 are summarized below. These values are essential for selecting appropriate filter sets and for quantitative analysis.

PropertyValueReference(s)
Excitation Maximum (λex) ~750 nm[4][8]
Emission Maximum (λem) ~773 nm[4][8]
Molar Extinction Coeff. (ε) ~240,600 L⋅mol⁻¹⋅cm⁻¹[4][8]
Fluorescence Quantum Yield (Φ) ~0.24[4][8]
Stokes Shift ~23 nm[1]
Molecular Weight 746.97 g/mol (Potassium Salt)[4][6]
Solubility Soluble in water, DMF, DMSO.[4][4][9]
Storage Conditions Store at -20°C in the dark, desiccated. Can be shipped at ambient temperature.[4][6][10]

Key Applications

Sulfo-Cyanine7's unique properties make it suitable for a wide range of applications in research and drug development:

  • In Vivo Imaging: Its NIR emission profile is ideal for deep-tissue imaging in small animals with minimal background autofluorescence, enabling studies on tumor targeting, biodistribution of therapeutics, and sentinel lymph node mapping.[1][2]

  • Fluorescence Microscopy: Enables high-resolution, high-contrast imaging of labeled cells and tissues.[1]

  • Flow Cytometry: The distinct signal in the NIR channel allows for precise cell sorting and analysis with minimal spectral overlap with other common fluorophores.[1][7]

  • Bioconjugation: The carboxylic acid group can be activated (or a pre-activated NHS ester can be used) to efficiently label primary amines on proteins, antibodies, and other biomolecules for use as targeted molecular probes.[1][11]

Experimental Protocols

Protocol 1: Handling and Storage of Sulfo-Cyanine7 Dyes

Proper handling and storage are crucial to maintain the stability and reactivity of the dye.

  • Storage: Upon receipt, store the lyophilized dye at -20°C, protected from light and moisture.[4]

  • Stock Solution Preparation: To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent moisture condensation. Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM.[11]

  • Stock Solution Storage: Aliquot the stock solution into single-use vials and store at -20°C. DMSO solutions can be stored for 1-2 months.[11] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately.[11]

Protocol 2: Antibody Labeling with Sulfo-Cyanine7 NHS Ester

While the topic is Sulfo-Cyanine7 carboxylic acid, this form is non-reactive and requires activation for conjugation.[6][12] A more direct and common approach is to use the amine-reactive Sulfo-Cyanine7 NHS ester.[9][11] This protocol details the labeling of an antibody using the NHS ester derivative.

Materials:

  • Antibody (1 mg) in amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • Sulfo-Cyanine7 NHS Ester.

  • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5.[11]

  • Anhydrous DMSO.

  • Purification Column (e.g., Sephadex G-25 spin column).[13]

  • Spectrophotometer.

Procedure:

  • Antibody Preparation: Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris must be avoided.[11]

  • Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cyanine7 NHS ester in anhydrous DMSO immediately before use.[14]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution.

    • Mix gently and incubate for 1-2 hours at room temperature, protected from light.[11]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting spin column according to the manufacturer's instructions.[13]

    • The first colored band to elute is the labeled antibody conjugate.[14]

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 750 nm (for Sulfo-Cy7).

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.04 for Sulfo-Cy7) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4][8]

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₇₅₀ / ε_dye

      • Where ε_dye is 240,600 M⁻¹cm⁻¹.[4][8]

    • Calculate the DOL:

      • DOL = Dye Conc. / Protein Conc.

    • An optimal DOL is typically between 2 and 5.

Protocol 3: General Protocol for In Vivo Imaging

This protocol provides a general guideline for whole-body imaging in mice using a Sulfo-Cy7 labeled probe.

Materials:

  • Sulfo-Cy7 labeled probe (e.g., antibody, peptide).

  • Anesthetized mice.

  • In vivo imaging system equipped with appropriate NIR filters.

  • Sterile PBS.

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation) to ensure immobilization during imaging.[15]

  • Baseline Imaging: Acquire a pre-injection image of the mouse to determine the level of background autofluorescence.[2]

  • Probe Administration: Dilute the Sulfo-Cy7 labeled probe in sterile PBS. Inject a defined dose (e.g., 1-2 nmol) intravenously via the tail vein.[2] The typical injection volume is 100-200 µL.[2][15]

  • Image Acquisition:

    • Place the mouse in the imaging chamber.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[2]

    • Use appropriate filter sets for Sulfo-Cy7 (e.g., Excitation: ~750 nm, Emission: ~773 nm).[2][16]

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mouse and perfuse with saline to clear blood from the organs.[2]

    • Dissect the major organs of interest (e.g., tumor, liver, kidneys, spleen) and image them ex vivo to confirm probe accumulation and quantify the signal.[2]

Visualizations

Diagrams illustrating key workflows and chemical reactions are provided below.

G Workflow for Antibody Labeling and Imaging cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis cluster_application Application A Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) C Mix Antibody and Dye Incubate 1-2h at RT A->C B Prepare Sulfo-Cy7 NHS Ester in DMSO B->C D Purify via Spin Column C->D E Characterize Conjugate (Absorbance & DOL) D->E F In Vivo Imaging E->F Use in Experiments G Cell Staining for Fluorescence Microscopy E->G

Caption: Workflow for antibody labeling and subsequent imaging applications.

G EDC/Sulfo-NHS Activation of Carboxylic Acid Molecule Biomolecule-COOH (Sulfo-Cy7 Carboxylic Acid) Intermediate Reactive O-acylisourea intermediate (unstable) Molecule->Intermediate + EDC EDC EDC->Intermediate SulfoNHS Sulfo-NHS NHS_Ester Amine-reactive Sulfo-NHS Ester (semi-stable) SulfoNHS->NHS_Ester Target Target-NH₂ (e.g., Protein) Final_Product Stable Amide Bond (Biomolecule-CO-NH-Target) Target->Final_Product Intermediate->NHS_Ester + NHS_Ester->Final_Product + G General In Vivo Imaging Workflow A Anesthetize Animal B Acquire Baseline (Pre-injection) Image A->B C Administer Sulfo-Cy7 Labeled Probe (i.v.) B->C D Acquire Images at Multiple Time Points C->D E Analyze Image Data (Biodistribution) D->E F Euthanize Animal & Perfuse with Saline D->F Optional Endpoint H Correlate In Vivo and Ex Vivo Data E->H G Dissect Organs and Perform Ex Vivo Imaging F->G G->H

References

Application Notes and Protocols: Sulfo-Cyanine7 Carboxylic Acid for Cell Tracking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye with applications in biological imaging.[1][2][3][4][5] Its high hydrophilicity, due to the presence of sulfonate groups, makes it readily soluble in aqueous buffers.[2][5] The dye exhibits strong fluorescence in the NIR spectrum, a region where biological tissues have minimal autofluorescence and light absorption, allowing for deep tissue imaging with an improved signal-to-noise ratio.[2] This document provides detailed application notes and protocols for the use of this compound in cell tracking, highlighting its properties, potential applications, and limitations.

Properties of this compound

The key characteristics of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[2]
Emission Maximum (λem) ~773 nm[2]
Molecular Weight ~746.97 g/mol ---
Solubility High in water and polar organic solvents (e.g., DMSO, DMF)[3]
Reactivity The carboxylic acid group is non-reactive towards biomolecules under physiological conditions. It can be activated for conjugation.[4][5]

Principle of Application in Cell Tracking

Due to its non-reactive and hydrophilic nature, this compound does not readily cross the cell membrane and is not retained in the cytoplasm for extended periods, making it unsuitable for long-term cell tracking in its native form. Cellular uptake is likely limited to endocytosis, with the dye remaining localized in endosomal/lysosomal compartments and susceptible to exocytosis.

However, this compound can be utilized for cell tracking in two primary ways:

  • Short-Term Imaging and as a Negative Control: The dye can be used for short-term visualization of cells in culture or as a control to assess non-specific uptake of other NIR probes.

  • Covalent Labeling after Chemical Activation: The carboxylic acid group can be chemically activated (e.g., using EDC and NHS) to create an amine-reactive NHS ester. This activated dye can then be used to covalently label proteins on the cell surface or intracellularly, enabling long-term cell tracking.

Experimental Protocols

Protocol 1: Short-Term Cell Labeling and Imaging (In Vitro)

This protocol describes the use of this compound for short-term, qualitative visualization of cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells of interest

  • Fluorescence microscope with appropriate NIR filters

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Culture cells to the desired confluency in a suitable culture vessel (e.g., chambered coverglass, 96-well plate).

  • Prepare a working solution of the dye by diluting the stock solution in serum-free culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the dye working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the dye solution and wash the cells three times with warm PBS or complete culture medium to remove unbound dye.

  • Add fresh, pre-warmed complete culture medium to the cells.

  • Image the cells immediately using a fluorescence microscope equipped with filters for Cy7 (Excitation: ~740/30 nm; Emission: ~780/40 nm).

Expected Results:

Fluorescent signal is expected to be weak and potentially localized to vesicular structures within the cytoplasm, consistent with endocytic uptake. The signal intensity is likely to decrease over time as the dye is exocytosed or diluted upon cell division.

Protocol 2: Covalent Cell Labeling via EDC/NHS Activation

This protocol details the activation of the carboxylic acid and subsequent covalent labeling of cell surface proteins for more stable, long-term tracking.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • PBS, pH 7.4

  • Labeling Buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching Buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)

  • Cells in suspension

Procedure:

Part A: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Add a 1.5-fold molar excess of EDC and NHS to the dye solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark to form the NHS ester. The activated dye should be used immediately.

Part B: Cell Labeling

  • Harvest and wash the cells twice with ice-cold PBS to remove any residual protein from the culture medium.

  • Resuspend the cells in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Add the freshly activated Sulfo-Cyanine7 NHS ester to the cell suspension. A final concentration of 1-10 µM is a good starting point, but the optimal concentration should be titrated.

  • Incubate for 30-60 minutes at room temperature or on ice with gentle agitation, protected from light.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-100 mM. Incubate for 10 minutes.

  • Wash the labeled cells three times with complete culture medium to remove unreacted dye.

  • The labeled cells are now ready for in vitro or in vivo tracking experiments.

Data Presentation

ParameterProtocol 1 (Short-Term)Protocol 2 (Covalent Labeling)
Labeling Principle Non-covalent, endocytic uptakeCovalent amide bond formation with cell surface proteins
Retention Time Short (minutes to hours)Long (days, stable through cell division)
Typical Concentration 1-10 µM1-10 µM (of activated dye)
Incubation Time 15-30 minutes30-60 minutes
Signal Localization Vesicular (endosomes/lysosomes)Cell membrane
Suitability for Long-Term Tracking NoYes

Visualizations

G Workflow for Short-Term Cell Labeling prep_dye Prepare Sulfo-Cy7 Working Solution (1-10 µM) wash_cells1 Wash Cells with PBS prep_dye->wash_cells1 incubate_dye Incubate Cells with Dye (15-30 min, 37°C) wash_cells1->incubate_dye wash_cells2 Wash Cells to Remove Unbound Dye (3x) incubate_dye->wash_cells2 add_media Add Fresh Culture Media wash_cells2->add_media image Immediate Fluorescence Microscopy add_media->image

Caption: Short-Term Labeling Workflow

G Workflow for Covalent Cell Labeling cluster_activation Dye Activation cluster_labeling Cell Labeling dye Sulfo-Cy7-COOH edc_nhs EDC + NHS dye->edc_nhs activated_dye Sulfo-Cy7-NHS Ester edc_nhs->activated_dye add_dye Add Activated Dye to Cells activated_dye->add_dye prep_cells Prepare Cell Suspension prep_cells->add_dye incubate Incubate (30-60 min) add_dye->incubate quench Quench Reaction incubate->quench wash Wash Labeled Cells (3x) quench->wash ready Cells Ready for Tracking wash->ready

Caption: Covalent Labeling Workflow

Concluding Remarks

This compound is a valuable near-infrared fluorophore. While its direct application for long-term cell tracking is limited by its non-reactive and hydrophilic nature, it serves as an excellent tool for short-term imaging and as a negative control. More importantly, its carboxylic acid functionality provides a versatile handle for chemical activation and subsequent covalent conjugation to biomolecules, enabling robust and stable labeling for long-term cell tracking studies in various research and drug development applications. Researchers should carefully consider the experimental requirements to choose the appropriate labeling strategy.

References

Application Notes and Protocols for Labeling Peptides with Sulfo-Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for labeling biomolecules such as peptides. Its exceptional properties, including high water solubility, photostability, and a high quantum yield in the NIR spectrum (emission maximum ~773 nm), make it an ideal candidate for deep-tissue in vivo imaging and other sensitive fluorescence-based assays with minimal background autofluorescence.[1] This document provides detailed protocols for the covalent labeling of peptides with Sulfo-Cyanine7 carboxylic acid, purification of the resulting conjugate, and its application in biological research.

The labeling strategy involves the activation of the Sulfo-Cy7 carboxylic acid group using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process forms a semi-stable Sulfo-NHS ester that readily reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on the peptide to form a stable amide bond.

Properties of Sulfo-Cyanine7 Dye

Proper characterization of the fluorescent label is crucial for quantitative applications. The key spectral and physical properties of Sulfo-Cyanine7 are summarized below.

PropertyValueReference
Excitation Maximum (λex)~750 nm[1]
Emission Maximum (λem)~773 nm[1]
Molar Extinction Coefficient (ε)~200,000 cm⁻¹M⁻¹[1]
SolubilityHigh in aqueous solutions[1]
Reactive GroupCarboxylic Acid
Primary ApplicationIn vivo imaging, Fluorescence Microscopy[1]

Experimental Protocols

Protocol 1: Activation of this compound and Labeling of Peptides

This protocol describes the activation of this compound using EDC and Sulfo-NHS and its subsequent conjugation to a peptide containing a primary amine.

Materials:

  • This compound

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Stirring/vortexing equipment

  • pH meter

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before the reaction.

    • Dissolve the peptide in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of this compound:

    • In a reaction tube, combine this compound stock solution with a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS in Activation Buffer.

    • The final concentration of the dye during activation should be in the millimolar range.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the Sulfo-NHS ester.

  • Peptide Labeling:

    • Add the activated Sulfo-Cy7 dye solution to the peptide solution. A 5- to 20-fold molar excess of the activated dye over the peptide is recommended as a starting point for optimization.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to primary amines. Adjust with PBS if necessary.

    • Incubate the reaction for 2 hours to overnight at room temperature, protected from light, with gentle stirring. For sensitive peptides, the reaction can be performed at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Labeled Peptide:

    • Proceed immediately to purification of the Sulfo-Cy7 labeled peptide to remove unreacted dye and byproducts. High-performance liquid chromatography (HPLC) is the recommended method (see Protocol 2).

G cluster_activation Activation cluster_labeling Labeling cluster_purification Purification Sulfo-Cy7-COOH Sulfo-Cy7 Carboxylic Acid EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) Sulfo-Cy7-COOH->EDC_NHS 15-30 min Room Temp Activated_Dye Activated Sulfo-Cy7-NHS Ester EDC_NHS->Activated_Dye Peptide Peptide-NH2 in Coupling Buffer (pH 7.2-8.0) Activated_Dye->Peptide 2h - Overnight Room Temp Labeled_Peptide_Crude Crude Labeled Peptide Mixture Peptide->Labeled_Peptide_Crude HPLC HPLC Purification Labeled_Peptide_Crude->HPLC Pure_Labeled_Peptide Pure Sulfo-Cy7 Labeled Peptide HPLC->Pure_Labeled_Peptide

Caption: Workflow for labeling peptides with this compound.
Protocol 2: Purification of Sulfo-Cy7 Labeled Peptides by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for separating the labeled peptide from unreacted dye and unlabeled peptide.[2][3][4][5][6][7]

Materials:

  • HPLC system with a UV-Vis or diode array detector and a fraction collector

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Acidify the quenched reaction mixture with a small amount of TFA (to ~pH 2-3) to ensure peptide protonation.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the filtered sample onto the column.

    • Elute the components using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.

    • Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~750 nm for the Sulfo-Cy7 dye.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks that absorb at both 220 nm and 750 nm. The labeled peptide should elute as a distinct peak, typically later than the unlabeled peptide due to the hydrophobicity of the dye. Unreacted dye will also have a distinct peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the purity and identity of the labeled peptide.

    • Pool the pure fractions and lyophilize to obtain the purified Sulfo-Cy7 labeled peptide as a powder.

Protocol 3: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each peptide molecule. It is a critical parameter for ensuring the quality and reproducibility of experiments.[8][9][10][11][12]

Procedure:

  • Spectrophotometric Measurement:

    • Dissolve the purified, lyophilized Sulfo-Cy7 labeled peptide in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorption maximum of Sulfo-Cy7, ~750 nm (A₇₅₀).

  • Calculation:

    • The concentration of the Sulfo-Cy7 dye is calculated using the Beer-Lambert law: [Dye] (M) = A₇₅₀ / (ε_dye × path length) where ε_dye for Sulfo-Cy7 is ~200,000 M⁻¹cm⁻¹.

    • The concentration of the peptide is calculated from the absorbance at 280 nm, correcting for the dye's contribution at this wavelength: [Peptide] (M) = (A₂₈₀ - (A₇₅₀ × CF₂₈₀)) / (ε_peptide × path length) where ε_peptide is the molar extinction coefficient of the peptide at 280 nm (can be estimated from its amino acid sequence), and CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye).

    • The DOL is the molar ratio of the dye to the peptide: DOL = [Dye] / [Peptide]

Applications and Quantitative Data

Sulfo-Cy7 labeled peptides are versatile tools for a range of applications in life sciences research.

Application 1: In Vitro and In Vivo Imaging

The NIR properties of Sulfo-Cy7 make it highly suitable for in vivo imaging studies, allowing for deep tissue penetration and high signal-to-noise ratios.[1] Labeled peptides can be used to target specific receptors or tissues for diagnostic or therapeutic purposes.

Example Quantitative Data: In Vivo Tumor Targeting

Labeled PeptideTumor ModelTime PointTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
Cy5.5-RGD TetramerU87MG Glioblastoma1 h~3.5~3.0[13]
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21 (αᵥβ₃ positive)1 h2.45 ± 0.36-[14]
Tc-99m SYPIPDT-ECG-TAMRANCI-H4603 h1.70 ± 0.226.2 ± 1.0[4]
Application 2: Receptor Binding and Signaling Studies

Fluorescently labeled peptides are invaluable for studying ligand-receptor interactions and downstream signaling events.[10][15][16] They can be used in fluorescence polarization assays, flow cytometry, and fluorescence microscopy to quantify binding affinity and visualize receptor localization.[16]

Example Quantitative Data: Receptor Binding Affinity

Labeled PeptideReceptorAssay MethodBinding Affinity (Kᵢ/Kₑ/IC₅₀)Reference
Fluorescent Cyclic HexapeptidesNeuropeptide Y Y4 ReceptorRadioligand CompetitionpKᵢ = 9.22 - 9.71[10]
Fluorescein-labeled peptideSynaptic RibbonsTIRFMKₑ = 27 µM[2]
Tc-99m SYPIPDT-ECG-TAMRAEGFRCellular UptakeKₑ = 76.5 ± 15.8 nM[4]

Visualization of a Signaling Pathway

Sulfo-Cy7 labeled peptides can be used to visualize and study specific signaling pathways. For example, a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide labeled with a NIR dye can be used to target and image integrin αvβ3, a receptor crucial in tumor angiogenesis and metastasis.[9][15][16][17] Binding of the RGD peptide to integrin can modulate downstream signaling pathways such as the focal adhesion kinase (FAK) and Src kinase pathways, which are involved in cell survival, proliferation, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD_Peptide Sulfo-Cy7-RGD Peptide Integrin Integrin αvβ3 RGD_Peptide->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream Response Cellular Response (Survival, Proliferation, Migration) Downstream->Response

Caption: Integrin signaling pathway probed by a Sulfo-Cy7 labeled RGD peptide.

References

Application Notes and Protocols for Near-Infrared Imaging with Sulfo-Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-Cyanine7 carboxylic acid, a water-soluble, near-infrared (NIR) fluorescent dye. Its utility as a non-reactive fluorescent marker in various biological imaging applications is detailed, supported by key quantitative data and established experimental protocols.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong fluorescence in the near-infrared spectrum. Its key features include high hydrophilicity due to the presence of sulfo groups, a large molar extinction coefficient, and a good quantum yield in aqueous environments.[1][2][3][4][5] These properties make it an excellent candidate for a variety of in vitro and in vivo imaging applications where deep tissue penetration and low background autofluorescence are critical. The carboxylic acid functional group allows for its use as a non-reactive control or for covalent conjugation to biomolecules following activation.

Quantitative Data

The optical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) 750 nm[3]
Emission Maximum (λem) 773 nm[3]
Molar Extinction Coefficient (ε) 240,600 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.24[3]
Molecular Weight 746.97 g/mol [2]
Solubility Soluble in water, DMF, and DMSO[5]
Storage Store at -20°C in the dark, desiccated.[5]

Key Applications and Experimental Protocols

This compound is a versatile tool for a range of applications. Detailed protocols for its use in protein labeling, in vivo imaging, western blotting, and fluorescence microscopy are provided below.

Protein Labeling via EDC/NHS Chemistry

Since this compound is non-reactive, it must be activated to enable covalent conjugation to primary amines on proteins. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Workflow for Protein Labeling

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Dye Sulfo-Cyanine7 Carboxylic Acid Activated_Dye NHS-activated Sulfo-Cyanine7 Dye->Activated_Dye MES Buffer, pH 4.5-6.0 EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Dye Protein Protein with Primary Amines Activated_Dye->Protein Labeled_Protein Labeled Protein Protein->Labeled_Protein PBS, pH 7.2-8.0 Purification Size-Exclusion Chromatography Labeled_Protein->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product

A workflow for labeling proteins with this compound.

Protocol:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a fresh 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in reaction buffer (0.1 M MES, pH 4.5-6.0).

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Prepare the protein to be labeled at a concentration of 1-2 mg/mL in an amine-free buffer, such as PBS.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 100 µL of the this compound solution with 20 µL of the EDC solution and 50 µL of the Sulfo-NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated dye.

  • Conjugation to Protein:

    • Adjust the pH of the protein solution to 7.2-8.0 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).

    • Slowly add a 10- to 20-fold molar excess of the activated Sulfo-Cyanine7 dye to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will elute first.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 750 nm.

In Vivo Near-Infrared Imaging

The high water solubility and NIR fluorescence of Sulfo-Cyanine7 make it suitable for in vivo imaging studies in small animals.

Experimental Workflow for In Vivo Imaging

G Animal_Prep Animal Preparation (Anesthesia) Probe_Admin Probe Administration (e.g., Intravenous Injection) Animal_Prep->Probe_Admin Imaging NIR Fluorescence Imaging (IVIS or similar system) Probe_Admin->Imaging Data_Analysis Data Analysis (Image Quantification) Imaging->Data_Analysis

A generalized workflow for in vivo imaging experiments.

Protocol:

  • Animal Handling and Preparation:

    • Use athymic nude mice to minimize light scattering from fur.[6] If other strains are used, carefully shave the area to be imaged.

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

    • Place the anesthetized mouse on the imaging stage of an in vivo imaging system (e.g., IVIS Spectrum).

  • Probe Preparation and Administration:

    • Dissolve this compound or a Sulfo-Cyanine7-labeled probe in sterile PBS or another appropriate vehicle.

    • The recommended starting dosage is typically in the range of 0.5 mg/kg.

    • Administer the probe to the mouse via the desired route (e.g., intravenous injection into the tail vein). The volume should be adjusted based on the animal's weight, typically 100-200 µL for a 25g mouse.[6]

  • Near-Infrared Fluorescence Imaging:

    • Acquire images at various time points post-injection to monitor the biodistribution of the probe.

    • Use an excitation filter around 745-750 nm and an emission filter around 770-780 nm.

    • Optimize exposure time and other imaging parameters to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target tissues and quantify the fluorescence intensity.

    • For ex vivo analysis, organs can be harvested, imaged, and the fluorescence quantified.

Near-Infrared Western Blotting

NIR fluorescence detection in western blotting offers a quantitative alternative to traditional chemiluminescence, with the advantage of multiplexing capabilities.

Experimental Workflow for NIR Western Blotting

G Blocking Membrane Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash Washing Steps Primary_Ab->Wash Secondary_Ab Sulfo-Cyanine7 Secondary Antibody Incubation Imaging NIR Imaging Secondary_Ab->Imaging Wash->Secondary_Ab

A simplified workflow for near-infrared western blotting.

Protocol:

  • Membrane Blocking:

    • Following protein transfer to a low-fluorescence PVDF or nitrocellulose membrane, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer).

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer containing 0.1-0.2% Tween-20.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBS containing 0.1% Tween-20 (TBST).

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cyanine7-conjugated secondary antibody in the blocking buffer with 0.1-0.2% Tween-20. For PVDF membranes, 0.01-0.02% SDS can be added to reduce background.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Imaging:

    • Wash the membrane three times for 5 minutes each with TBST, followed by a final wash with TBS to remove residual detergent.

    • Image the blot using a near-infrared imaging system (e.g., LI-COR Odyssey) with excitation and emission channels appropriate for Sulfo-Cyanine7.

Fluorescence Microscopy

Sulfo-Cyanine7 can be used for fluorescence microscopy, particularly for applications requiring deep tissue imaging or the use of the NIR channel to avoid autofluorescence.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on a suitable imaging dish or coverslip and allow them to adhere.

    • Treat the cells with the Sulfo-Cyanine7-labeled probe at the desired concentration and for the appropriate duration.

  • Cell Fixation and Permeabilization (if required):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • If intracellular targets are being imaged, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining and Mounting:

    • Wash the cells with PBS.

    • If using a directly labeled primary antibody, it can be added at this step. If using a secondary antibody, incubate with the primary antibody first, followed by washes and then incubation with the Sulfo-Cyanine7-conjugated secondary antibody.

    • Counterstain with a nuclear stain (e.g., DAPI) if desired.

    • Mount the coverslip onto a microscope slide with an appropriate mounting medium.

  • Imaging:

    • Image the sample using a confocal or widefield fluorescence microscope equipped with a NIR laser line (e.g., 750 nm) and a detector sensitive to the emission range of Sulfo-Cyanine7.

Signaling Pathway Visualization

This compound can be conjugated to targeting ligands such as peptides or antibodies to visualize specific cellular pathways. Below are examples of signaling pathways that can be targeted.

Integrin αVβ3 Signaling

RGD peptides conjugated to Sulfo-Cyanine7 can be used to image cells expressing integrin αVβ3, which is often overexpressed in cancer cells and involved in angiogenesis.

Integrin αVβ3 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RGD_Probe Sulfo-Cy7-RGD Integrin Integrin αVβ3 RGD_Probe->Integrin Binding FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MG_Probe Sulfo-Cy7-Minigastrin CCK2R CCK2R MG_Probe->CCK2R Binding Gq Gq/11 CCK2R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC

References

Troubleshooting & Optimization

Technical Support Center: Sulfo-Cyanine7 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the labeling process with Sulfo-Cy7 derivatives.

Q1: Why is my labeling efficiency low?

A1: Low labeling efficiency can be caused by several factors:

  • Incorrect pH: The reaction between an amine-reactive dye (like Sulfo-Cy7 NHS ester) and the primary amines on a protein is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2] At a lower pH, the amino groups are protonated and will not react efficiently.

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for the dye, significantly reducing the labeling efficiency.[3] It is crucial to use an amine-free buffer like PBS (phosphate-buffered saline) or sodium bicarbonate.

  • Low protein concentration: The recommended protein concentration for optimal labeling is between 2-10 mg/mL.[3] Dilute protein solutions can lead to significantly reduced labeling efficiency.

  • Hydrolyzed dye: The reactive NHS ester of Sulfo-Cy7 is susceptible to hydrolysis, especially in aqueous solutions. The NHS ester has a half-life of 4-5 hours at pH 7, which decreases to just 10 minutes at pH 8.6.[4] Always prepare the dye solution immediately before use.

  • Inactive dye: Improper storage of the dye can lead to degradation. Sulfo-Cyanine7 derivatives should be stored at -20°C in the dark and protected from moisture.[5][6]

Q2: I am using Sulfo-Cyanine7 carboxylic acid directly. Why is there no labeling?

A2: this compound is not reactive towards primary amines on its own.[7][8] The carboxylic acid group must first be activated to create a reactive intermediate that can then couple with amines. This is typically achieved using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

Q3: My labeled protein has precipitated out of solution. What happened?

A3: Protein precipitation after labeling can be due to:

  • High degree of labeling (DOL): Over-labeling the protein can alter its physicochemical properties, leading to aggregation and precipitation. Using an excessive molar ratio of dye to protein can cause this. It is recommended to empirically determine the optimal dye-to-protein ratio for your specific application.

  • Hydrophobic interactions: While Sulfo-Cy7 is sulfonated to improve water solubility, non-sulfonated versions of cyanine (B1664457) dyes are prone to aggregation in aqueous environments.[9] Ensure you are using the water-soluble "Sulfo" version for labeling proteins in aqueous buffers without organic co-solvents.

  • Protein denaturation: Harsh reaction conditions, such as extreme pH or vigorous mixing, can denature the protein, causing it to precipitate.[3][10]

Q4: How do I remove unconjugated dye after the labeling reaction?

A4: It is crucial to remove any free, unconjugated dye as it can interfere with downstream applications. The most common methods for purifying the labeled protein are:

  • Gel filtration/Size-exclusion chromatography: This is a widely used and effective method. Spin columns packed with resins like Sephadex G-25 are convenient for separating the larger labeled protein from the smaller, free dye molecules.[3][10][11]

  • Dialysis: This method can also be used, but it is generally slower than gel filtration.

  • Precipitation: For some proteins and nucleic acids, ethanol (B145695) or acetone (B3395972) precipitation can be used to separate the labeled macromolecule from the soluble free dye.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Sulfo-Cyanine7 NHS ester?

A1: The key difference is their reactivity.

  • This compound has a terminal carboxyl group (-COOH) that is not directly reactive with amines. It requires activation with reagents like EDC and NHS/Sulfo-NHS to form a reactive ester.[3][12]

  • Sulfo-Cyanine7 NHS ester is an amine-reactive form of the dye.[11][13][14] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (e.g., on the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[1][15]

Q2: What are the optimal storage conditions for Sulfo-Cyanine7 dyes?

A2: Sulfo-Cyanine7 dyes and their derivatives should be stored at -20°C in the dark.[5][6][16] It is also recommended to desiccate the product to protect it from moisture.[5][17] When stored correctly, the solid dye is stable for 12-24 months.[5][14] Solutions of the dye in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months, while aqueous solutions should be used immediately.[1]

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The Degree of Labeling (DOL), or the number of dye molecules per protein molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm). The DOL is calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[11][18]

The formula is: DOL = (A_dye * ε_protein) / ((A_280 - (A_dye * CF_280)) * ε_dye)

Where:

  • A_dye is the absorbance at ~750 nm.

  • A_280 is the absorbance at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[11][18]

  • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (240,600 M⁻¹cm⁻¹).[11][18]

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (0.04 for Sulfo-Cy7).[11][18]

Q4: What is a typical dye-to-protein molar ratio to use for labeling?

A4: The optimal molar ratio of dye to protein depends on the specific protein and the desired DOL. A common starting point is a 10-fold molar excess of dye to protein.[3][10] However, this should be optimized for each specific experiment to achieve the desired labeling efficiency without causing protein aggregation. For antibodies, a final DOL of 2-3 is often considered optimal.[11]

Experimental Protocols

Protocol 1: Labeling with Sulfo-Cyanine7 NHS Ester

This protocol is for the direct labeling of proteins containing primary amines.

1. Protein Preparation:

  • Dissolve the protein (e.g., antibody) in an amine-free buffer such as 0.1 M sodium bicarbonate or PBS to a concentration of 2-10 mg/mL.[3]
  • Adjust the pH of the protein solution to 8.3-8.5.[1] If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[3]
  • Ensure the protein solution is free of any preservatives containing primary amines (e.g., sodium azide (B81097) can be tolerated, but Tris or glycine cannot).[3][11]

2. Dye Preparation:

  • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.
  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution.[3][10]

3. Labeling Reaction:

  • Calculate the required volume of the dye stock solution. A 10-fold molar excess is a good starting point.[3]
  • Add the calculated volume of the dye solution to the protein solution while gently vortexing.
  • Incubate the reaction at room temperature for 60 minutes in the dark.[3][10] Gently invert the tube every 10-15 minutes to ensure thorough mixing.[3]

4. Purification:

  • Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.[11]
  • Equilibrate the column with PBS (pH 7.2-7.4).[3][10]
  • Apply the reaction mixture to the column and centrifuge to separate the labeled protein from the free dye.[11]
  • Collect the purified, labeled protein.

Protocol 2: Labeling with this compound (Two-Step)

This protocol involves the activation of the carboxylic acid before conjugation to the protein.

1. Activation of Sulfo-Cy7 Carboxylic Acid:

  • Dissolve Sulfo-Cy7 carboxylic acid, EDC, and Sulfo-NHS in an amine-free and carboxylate-free buffer (e.g., 0.1 M MES, pH 4.7-6.0) to their desired final concentrations (e.g., 5 mM Sulfo-NHS and 2 mM EDC).[4]
  • Mix the components well and let the activation reaction proceed for 15 minutes at room temperature.[4]

2. Protein Preparation:

  • During the activation step, prepare your protein in a buffer with a pH of 7.2-8.0 (e.g., PBS). The protein concentration should ideally be 2-10 mg/mL.[3]

3. Conjugation Reaction:

  • Add the activated Sulfo-Cy7 solution to the protein solution.
  • Allow the reaction to proceed for 2 hours at room temperature.

4. Purification:

  • Purify the labeled protein using a desalting spin column as described in Protocol 1.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Sulfo-Cy7 NHS Ester Labeling

ParameterRecommended ValueNotes
pH 8.3 - 8.5Critical for efficient reaction with primary amines.[1][2]
Buffer Amine-free (e.g., PBS, Bicarbonate)Avoid Tris and glycine buffers.[3]
Protein Concentration 2 - 10 mg/mLLower concentrations reduce labeling efficiency.[3]
Dye:Protein Molar Ratio 10:1 (starting point)Optimize for desired Degree of Labeling (DOL).
Incubation Time 1 - 4 hours at Room TemperatureCan be extended overnight on ice.[1]
Solvent for Dye Anhydrous DMSO or DMFPrepare fresh and add up to 10% of the total reaction volume.

Table 2: Spectral Properties for DOL Calculation of Sulfo-Cy7

ParameterValueReference
Absorption Maximum (λ_max) ~750 nm[11][19]
Molar Extinction Coefficient (ε_dye) 240,600 M⁻¹cm⁻¹[11][18]
Correction Factor at 280 nm (CF_280) 0.04[11][18]

Visualizations

Sulfo_Cy7_NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification & Analysis Prot_Prep 1. Prepare Protein (2-10 mg/mL in PBS, pH 8.3-8.5) Reaction 3. Mix & Incubate (1 hr, RT, dark) Prot_Prep->Reaction Add Dye to Protein Dye_Prep 2. Prepare Dye (10 mM in DMSO/DMF) Dye_Prep->Reaction Purify 4. Purify Conjugate (Gel Filtration) Reaction->Purify Remove free dye Analyze 5. Analyze (Calculate DOL) Purify->Analyze Measure Absorbance

Caption: Workflow for labeling proteins with Sulfo-Cyanine7 NHS ester.

Sulfo_Cy7_Carboxylic_Acid_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Purification Dye Sulfo-Cy7 Carboxylic Acid Activated_Dye Activated Sulfo-Cy7 (Reactive Ester) Dye->Activated_Dye Reagents EDC + Sulfo-NHS (MES buffer, pH 4.7-6.0) Reagents->Activated_Dye Conjugate Labeled Protein (Stable Amide Bond) Activated_Dye->Conjugate Protein Protein (PBS, pH 7.2-8.0) Protein->Conjugate Purify Purify via Gel Filtration Conjugate->Purify

Caption: Two-step workflow for labeling proteins with this compound.

References

Sulfo-Cyanine7 Technical Support Center: Troubleshooting Low Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Sulfo-Cyanine7, particularly focusing on resolving issues related to low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cyanine7 and what are its primary applications?

Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye.[1] Its key features include strong fluorescence emission in the 750-800 nm range, high photostability, and excellent water solubility due to its sulfonate groups.[1] These properties make it an ideal choice for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2] It is commonly used to label proteins, antibodies, and nucleic acids.[1]

Q2: What are the optimal storage and handling conditions for Sulfo-Cyanine7 NHS ester?

To ensure the stability and reactivity of Sulfo-Cyanine7 NHS ester, it should be stored at -20°C in the dark and protected from moisture (desiccated).[3][4] Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) and should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Transportation at room temperature for up to three weeks is generally acceptable.[4][6]

Q3: Is the fluorescence of Sulfo-Cyanine7 sensitive to environmental factors?

While cyanine (B1664457) dyes like Cy5 are generally stable over a pH range of 3 to 10, it is always recommended to perform experiments in a well-buffered solution.[7] For labeling reactions with NHS esters, a pH of 8.5 (±0.5) is optimal.[5][8] Aggregation in aqueous solutions can lead to fluorescence quenching, a problem that is minimized by the high water solubility of the sulfonated Sulfo-Cyanine7 dye.[9][10]

Q4: What are the key spectral characteristics of Sulfo-Cyanine7?

Sulfo-Cyanine7 has an absorption maximum of approximately 750 nm and an emission maximum of around 773 nm.[1][3] It is known for its high molar extinction coefficient and a quantum yield that is about 20% higher than the parent Cy7® dye.[3][4][9]

In-Depth Troubleshooting Guide

This guide addresses specific problems that can lead to a low fluorescence signal during your experiments.

Problem 1: Very Weak or No Fluorescence Signal Detected

A weak or absent signal is one of the most common issues and can arise from problems in the labeling process or the imaging setup.

Question: My labeling efficiency seems very low. What are the potential causes and how can I improve it?

Answer: Low labeling efficiency is often the primary reason for a poor signal. Several factors in the experimental protocol can contribute to this issue.

  • Incorrect Buffer Composition: The protein to be labeled must be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the protein to react with the NHS ester, significantly reducing labeling efficiency.[5][8] Phosphate-buffered saline (PBS) is a suitable alternative.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 8.0-9.0. The optimal pH for labeling is 8.5 (±0.5).[5][8] If the pH is too low, the reaction will be slow; if it's too high, the NHS ester will hydrolyze more quickly.

  • Low Protein Concentration: For optimal results, the protein concentration should be between 2-10 mg/mL.[5][8] Concentrations below 2 mg/mL can lead to a significant decrease in labeling efficiency.[5][8]

  • Hydrolyzed Dye: Sulfo-Cyanine7 NHS ester is sensitive to moisture. If the dye has been improperly stored or handled, it may have hydrolyzed, rendering it incapable of reacting with the protein. Always use anhydrous DMSO to prepare the dye stock solution.[5]

  • Insufficient Dye-to-Protein Ratio: A molar ratio of approximately 10:1 (dye:protein) is often recommended as a starting point for optimization.[8] This ratio may need to be adjusted depending on the specific protein.

Question: How can I confirm my instrument is correctly set up to detect Sulfo-Cyanine7?

Answer: Incorrect instrument settings can prevent the detection of an otherwise strong signal.

  • Check Excitation and Emission Filters: Ensure that your instrument's laser or excitation source and emission filters are appropriate for Sulfo-Cyanine7's spectral profile (Ex/Em: ~750/773 nm).[1][3]

  • Detector Sensitivity: For NIR dyes, some instruments require a specific NIR-sensitive photomultiplier tube (PMT) to operate effectively in this range.[10]

  • Adjust Detector Settings: Increase the detector gain or exposure time. Be mindful that this can also amplify background noise.[7] Using an objective with a high numerical aperture (NA) will also improve light collection.[7]

Problem 2: Signal Fades Quickly During Imaging (Photobleaching)

Sulfo-Cyanine7 is known for its high photostability, but intense or prolonged exposure to excitation light can still cause photobleaching.[4][9]

Question: What steps can I take to minimize photobleaching?

Answer: Several strategies can help preserve your fluorescent signal during imaging.

  • Reduce Excitation Intensity: Use the lowest possible laser power that provides a detectable signal.[7]

  • Minimize Exposure Time: Use the shortest exposure times necessary for image acquisition.[7]

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents help to reduce the rate of photobleaching by scavenging free radicals.[7][11]

Problem 3: The Background Fluorescence is Very High, Obscuring the Signal

High background can significantly reduce the signal-to-noise ratio (SNR), making it difficult to distinguish the true signal.

Question: How can I reduce high background noise?

Answer: Reducing background is critical for achieving a clear, high-contrast image.

  • Ensure Removal of Unbound Dye: After the labeling reaction, it is crucial to remove all non-conjugated dye. This is typically achieved through purification methods like gel filtration (e.g., Sephadex G-25 columns) or dialysis.[8] Insufficient washing or purification is a common cause of high background.[7]

  • Proper Blocking: In immunofluorescence applications, use an appropriate blocking buffer (e.g., Bovine Serum Albumin - BSA) to prevent non-specific binding of the labeled antibody.[7]

  • Check for Autofluorescence: The sample itself or the mounting medium may be autofluorescent. Image an unlabeled control sample under the same conditions to assess the level of autofluorescence.[7]

Quantitative Data Summary

The table below summarizes the key spectral properties of Sulfo-Cyanine7 and a related dye for comparison.

PropertySulfo-Cyanine7Sulfo-Cyanine7.5
Absorption Maximum (nm) ~750[1][3]~788[2]
Emission Maximum (nm) ~773[1][3]~808[2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 240,600[3]N/A
Stokes Shift (nm) ~23[1]~20[2]
Key Feature High quantum yield and photostability.[4][9]Higher emission wavelength for deeper tissue imaging.[2]

Key Experimental Protocols

Protocol 1: Sulfo-Cyanine7 NHS Ester Antibody Labeling

This protocol provides a general guideline for labeling antibodies with Sulfo-Cyanine7 NHS ester.

1. Antibody and Dye Preparation:

  • Antibody: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[5][8] Adjust the pH of the solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[5][8]
  • Dye: Prepare a 10 mM stock solution of Sulfo-Cyanine7 NHS ester in fresh, anhydrous DMSO.[5] This should be done immediately before use.

2. Labeling Reaction:

  • Calculate the required volume of the dye stock solution to achieve a molar excess of approximately 10:1 (dye:antibody).[8]
  • Slowly add the calculated volume of dye solution to the antibody solution while gently mixing.[5] Avoid vigorous vortexing to prevent protein denaturation.[5]
  • Incubate the reaction mixture in the dark at room temperature for 60 minutes.[5][8] Gently invert the tube every 10-15 minutes to ensure thorough mixing.[5]

3. Purification of the Labeled Antibody:

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8]
  • Load the reaction mixture onto the top of the equilibrated column.[8]
  • Allow the sample to enter the resin, then add PBS (pH 7.2-7.4) to elute the conjugate.[8]
  • Collect the first colored band that elutes from the column; this is the labeled antibody. The slower-moving, second colored band is the unbound dye.

Mandatory Visualizations

Troubleshooting Workflow for Low Sulfo-Cyanine7 Signal

Troubleshooting_Workflow Troubleshooting Low Sulfo-Cyanine7 Signal cluster_labeling Labeling Issues cluster_imaging Imaging Issues cluster_photobleaching Photostability Issues start Low Fluorescence Signal check_labeling Problem with Labeling Protocol? start->check_labeling check_imaging Problem with Imaging Setup? check_labeling->check_imaging No buffer_ph Buffer contains amines? (e.g., Tris) Incorrect pH? (Optimal: 8.0-9.0) check_labeling->buffer_ph Yes check_photobleaching Signal Fades Rapidly? check_imaging->check_photobleaching No filters Incorrect Ex/Em filters? (Ex/Em: ~750/773 nm) check_imaging->filters Yes intensity Excitation intensity too high? check_photobleaching->intensity Yes solution Problem Resolved check_photobleaching->solution No concentration Protein concentration too low? (< 2 mg/mL) buffer_ph->concentration dye_quality Dye hydrolyzed? (Improper storage) concentration->dye_quality purification Inefficient purification? (Unbound dye remains) dye_quality->purification purification->solution detector Detector not sensitive to NIR? filters->detector settings Gain/Exposure too low? detector->settings settings->solution exposure Exposure time too long? intensity->exposure antifade Antifade reagent not used? exposure->antifade antifade->solution

Caption: A logical workflow for troubleshooting low fluorescence signal.

Sulfo-Cyanine7 NHS Ester Conjugation Pathway

Conjugation_Pathway Sulfo-Cyanine7 NHS Ester Reaction with a Protein cluster_conditions Reaction Conditions protein Protein (with primary amines, e.g., Lysine) conditions pH 8.0 - 9.0 Amine-free buffer Room Temperature labeled_protein Fluorescently Labeled Protein (Stable Amide Bond) protein->labeled_protein + sulfo_cy7 Sulfo-Cyanine7 NHS Ester sulfo_cy7->labeled_protein nhs_byproduct NHS Byproduct sulfo_cy7->nhs_byproduct

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

References

Technical Support Center: Sulfo-Cyanine7 Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation of Sulfo-Cyanine7 carboxylic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye that is highly hydrophilic and water-soluble.[1] Its key features include a high molar extinction coefficient and improved quantum yield in the NIR spectrum.[1][2] These properties make it an excellent candidate for labeling biomolecules such as proteins, antibodies, and peptides for various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[3][4] The carboxylic acid group serves as a reactive handle for conjugation to primary amines on target biomolecules.

Q2: What is dye aggregation and why is it a concern for my Sulfo-Cyanine7 conjugate?

Dye aggregation is the self-association of dye molecules, driven by intermolecular forces like van der Waals interactions, hydrophobic effects, and π-π stacking.[5][6] For Sulfo-Cyanine7 conjugates, aggregation can lead to significant changes in the photophysical properties of the dye, most notably a quenching of the fluorescence signal.[7] This reduction in fluorescence intensity can severely compromise the sensitivity and accuracy of downstream applications. Aggregation can also lead to the precipitation of the conjugate out of solution.

Q3: What are the main factors that contribute to the aggregation of Sulfo-Cyanine7 conjugates?

Several factors related to both the dye's structure and its environment can influence aggregation:

  • Dye Concentration: Higher concentrations of the dye on the conjugate (a high degree of labeling) or high concentrations of the conjugate itself can promote aggregation.[8]

  • Ionic Strength: Increased ionic strength of the solution can shield the repulsive charges between dye molecules, promoting aggregation.[1][4]

  • pH: The pH of the solution can affect the charge of both the dye and the conjugated protein, influencing intermolecular interactions.[9][10]

  • Temperature: Temperature can impact the stability of the conjugate and the kinetics of aggregation.[11]

  • Solvent: The polarity and composition of the solvent can affect the solubility of the conjugate and the strength of intermolecular interactions.[5]

Troubleshooting Guides

Issue 1: Low Fluorescence Signal from My Purified Conjugate

A diminished fluorescence signal is a common indicator of dye aggregation.

Possible Causes and Solutions:

CauseRecommended Action
High Degree of Labeling (DOL) Aim for a lower DOL during the conjugation reaction by reducing the molar excess of the dye. A DOL of 2-4 is often a good starting point for antibodies.
Inappropriate Buffer Conditions Ensure the final conjugate is stored in a buffer with low to moderate ionic strength (e.g., PBS at pH 7.4). Avoid buffers with very high salt concentrations.
Precipitation/Aggregation Centrifuge the sample to pellet any precipitate. Analyze the supernatant for protein concentration and fluorescence. If aggregation is suspected, consider using additives to improve solubility (see Troubleshooting Issue 3).
Issue 2: My Sulfo-Cyanine7 Conjugate Precipitated After Purification or During Storage

Precipitation is a clear sign of significant aggregation or instability of the conjugate.

Possible Causes and Solutions:

CauseRecommended Action
High Dye-to-Protein Ratio An excessive number of hydrophobic dye molecules on the protein surface can lead to insolubility. Optimize the conjugation reaction with a lower dye-to-protein molar ratio.[12]
Suboptimal Buffer The pH and ionic strength of the storage buffer may not be optimal for your specific conjugate. Screen a range of buffers with varying pH (e.g., 6.5-8.0) and ionic strengths.
Presence of Organic Solvent Residue Ensure all organic solvents (like DMSO or DMF) used to dissolve the dye are sufficiently removed during the purification process.[12]
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation.[2] Aliquot the conjugate into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 3: How Can I Proactively Prevent Aggregation?

Preventing aggregation starts with careful control of the conjugation and purification steps.

Preventative Measures and Additives:

StrategyDetails
Optimize Degree of Labeling (DOL) Empirically determine the optimal DOL for your protein that provides sufficient fluorescence without causing aggregation.
Control Buffer Composition Use buffers with a pH and ionic strength that maintain the stability of your protein. For many proteins, PBS at pH 7.4 is a good starting point.
Incorporate Additives The inclusion of certain excipients can help to reduce aggregation. Consider adding: - Sugars (e.g., sucrose, trehalose): Can act as cryoprotectants and stabilizers. - Non-ionic surfactants (e.g., Polysorbate 20 or 80): Can prevent surface-induced aggregation and reduce intermolecular hydrophobic interactions.[13] - Amino acids (e.g., arginine, glycine): Can suppress aggregation by various mechanisms.
Proper Storage Store the conjugate at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage) in a suitable buffer and protected from light.[14]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent attachment of this compound to primary amines on a protein.

Materials:

  • Protein (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)[12]

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Activate the Dye:

    • Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

    • Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer.

    • In a microcentrifuge tube, combine the this compound solution with the EDC/Sulfo-NHS solution. The molar ratio of Dye:EDC:Sulfo-NHS should be approximately 1:10:20.

    • Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).[3]

    • Add the activated dye solution to the protein solution. A common starting molar excess of dye to protein is 10:1.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

  • Purify the Conjugate: Remove unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column).[3][12]

Protocol 2: Assessing Aggregation using UV-Vis Spectroscopy

Aggregation of cyanine (B1664457) dyes can be monitored by observing changes in their absorption spectra. Aggregation often leads to the appearance of a new, blue-shifted peak (H-aggregates) or a red-shifted, sharp peak (J-aggregates).[15]

Procedure:

  • Dilute the Sulfo-Cyanine7 conjugate to a known concentration in the buffer of interest.

  • Measure the absorbance spectrum from approximately 600 nm to 850 nm.

  • The monomeric form of Sulfo-Cyanine7 has an absorption maximum around 750 nm.[3]

  • The presence of a significant shoulder or a distinct peak at a shorter wavelength (e.g., ~690-720 nm) may indicate the formation of H-aggregates.

  • To assess the effect of different conditions, measure the spectra of the conjugate in various buffers (e.g., with increasing salt concentrations) or at different temperatures.

Protocol 3: Quantifying Aggregation with Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[2][16]

Procedure:

  • Prepare the Sulfo-Cyanine7 conjugate sample at an appropriate concentration for DLS analysis (typically 0.1-1.0 mg/mL).

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large, non-specific aggregates.

  • Place the sample in a clean cuvette and perform the DLS measurement according to the instrument's instructions.

  • Analysis of Results:

    • Hydrodynamic Diameter (Z-average): An increase in the average hydrodynamic diameter compared to the unconjugated protein is expected. A significantly larger than expected diameter may indicate aggregation.

    • Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered monodisperse. Higher PDI values suggest the presence of multiple species, including aggregates.[16]

    • Size Distribution Plot: The presence of multiple peaks, especially at larger sizes, is a direct indication of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.0-8.5) Protein_Prep->Conjugation Dye_Activation Dye Activation (EDC/Sulfo-NHS) Dye_Activation->Conjugation Purification Purification (Size Exclusion) Conjugation->Purification Analysis Analysis (UV-Vis, DLS) Purification->Analysis

Caption: Experimental workflow for Sulfo-Cyanine7 conjugation.

aggregation_pathway Monomeric_Conjugate Monomeric Conjugate (Fluorescent) Aggregated_Conjugate Aggregated Conjugate (Fluorescence Quenched) Monomeric_Conjugate->Aggregated_Conjugate Aggregation High_Conc High Concentration High_Ionic_Strength High Ionic Strength Suboptimal_pH Suboptimal pH

Caption: Factors driving conjugate aggregation.

troubleshooting_tree Problem Problem: Precipitation or Low Signal Check_DOL Check Degree of Labeling (DOL) Problem->Check_DOL High_DOL High DOL (>6-8) Check_DOL->High_DOL Is it high? Optimal_DOL Optimal DOL (2-4) Check_DOL->Optimal_DOL Is it optimal? Reduce_Dye Solution: Reduce dye in conjugation High_DOL->Reduce_Dye Check_Buffer Check Storage Buffer Optimal_DOL->Check_Buffer High_Salt High Salt / Wrong pH Check_Buffer->High_Salt Is it suboptimal? Good_Buffer PBS, pH 7.4 Check_Buffer->Good_Buffer Is it optimal? Buffer_Screen Solution: Screen buffers, add excipients High_Salt->Buffer_Screen

Caption: Troubleshooting decision tree for aggregation issues.

References

impact of amine-containing buffers on Sulfo-Cyanine7 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfo-Cyanine7 NHS ester for labeling proteins and other biomolecules. Particular focus is given to the critical impact of buffer selection on labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for Sulfo-Cyanine7 NHS ester labeling?

Sulfo-Cyanine7 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The NHS ester group readily reacts with primary amine groups (-NH₂) found on biomolecules, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[1] This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[2]

Q2: Why are amine-containing buffers, such as Tris and glycine, not recommended for Sulfo-Cyanine7 labeling?

Amine-containing buffers, like Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided because they contain primary amines that will compete with the primary amines on the target biomolecule for reaction with the Sulfo-Cyanine7 NHS ester.[3][4] This competition significantly reduces the labeling efficiency of the target molecule, leading to a lower degree of labeling (DOL).[3][5]

Q3: What are the recommended buffers for Sulfo-Cyanine7 labeling?

Amine-free buffers are essential for efficient labeling. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[6]

  • 0.1 M Phosphate buffer (pH 7.2-8.5)[6]

  • 0.1 M Borate buffer (pH 8.0-8.5)

  • HEPES buffer (pH 7.2-8.0)

Q4: What is the optimal pH for the labeling reaction?

The optimal pH for reacting NHS esters with primary amines is between 8.3 and 8.5.[6][7] At a lower pH, the primary amines on the protein are protonated and thus less reactive.[7] Conversely, at a pH higher than 8.5, the rate of hydrolysis of the Sulfo-Cyanine7 NHS ester increases, reducing the amount of dye available to label the protein.[7]

Q5: How can I quench the labeling reaction?

To stop the labeling reaction, you can add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[8] These buffers will react with any remaining unreacted Sulfo-Cyanine7 NHS ester, preventing further labeling of the target molecule.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no fluorescence signal Use of an amine-containing buffer (e.g., Tris, glycine). The primary amines in the buffer have competed with your target molecule for the dye. Purify your sample and repeat the labeling reaction in an amine-free buffer such as PBS or sodium bicarbonate buffer.[3][5]
Incorrect pH of the reaction buffer. The optimal pH for NHS ester labeling is 8.3-8.5.[7] Check the pH of your buffer and adjust if necessary. At lower pH, the reaction is inefficient, and at higher pH, the dye hydrolyzes.[7]
Hydrolyzed Sulfo-Cyanine7 NHS ester. NHS esters are moisture-sensitive. Ensure the dye is stored properly under dry conditions. Prepare the dye solution immediately before use in anhydrous DMSO or DMF.[6]
Low protein concentration. For optimal labeling, the protein concentration should be between 2-10 mg/mL.[3] If the concentration is too low, the labeling efficiency will be reduced.[3]
Precipitation of the protein during labeling Excessive amount of dye. A high dye-to-protein molar ratio can lead to protein precipitation. Optimize the molar ratio; a typical starting point is a 10-fold molar excess of the dye.[3]
High concentration of organic solvent. The final concentration of DMSO or DMF in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.[5]

Quantitative Data Summary

The presence of primary amines in the reaction buffer dramatically decreases the efficiency of Sulfo-Cyanine7 labeling. The following table provides an illustrative comparison of the degree of labeling (DOL) in different buffer systems.

Buffer SystemBuffer Amine ConcentrationIllustrative Degree of Labeling (DOL)*Impact on Labeling Efficiency
0.1 M Sodium Bicarbonate, pH 8.30 mM4.5Optimal
0.1 M Phosphate Buffer, pH 8.00 mM4.2High
50 mM Tris, pH 8.050 mM0.8Significantly Reduced
100 mM Glycine, pH 8.5100 mM0.2Severely Inhibited

*These are representative values to illustrate the expected trend. Actual DOL will vary depending on the protein, dye-to-protein ratio, and reaction conditions.

Experimental Protocols

Protocol: Sulfo-Cyanine7 Labeling of a Protein

This protocol provides a general procedure for labeling a protein with Sulfo-Cyanine7 NHS ester.

1. Materials

  • Protein to be labeled (in an amine-free buffer)

  • Sulfo-Cyanine7 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

2. Procedure

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, sodium bicarbonate). If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[3]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cyanine7 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[3] This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-fold molar excess of dye to protein is a common starting point.[3]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[3]

    • Collect the fractions containing the labeled protein.

3. Determination of Degree of Labeling (DOL) The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm and at the maximum absorbance of Sulfo-Cyanine7 (approximately 750 nm).

Visualizations

Sulfo-Cyanine7 NHS Ester Reaction Mechanism cluster_reactants Reactants cluster_products Products SulfoCy7 Sulfo-Cyanine7 NHS Ester ProteinAmine Protein Primary Amine (-NH2) SulfoCy7->ProteinAmine Desired Reaction BufferAmine Buffer Primary Amine (e.g., Tris) SulfoCy7->BufferAmine Competing Reaction (Reduces Efficiency) LabeledProtein Labeled Protein (Stable Amide Bond) ProteinAmine->LabeledProtein LabeledBuffer Labeled Buffer Molecule BufferAmine->LabeledBuffer

Caption: Competing reactions in Sulfo-Cyanine7 labeling.

Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency (Low DOL) CheckBuffer Is the buffer amine-free? Start->CheckBuffer ChangeBuffer Yes: Proceed to next check CheckBuffer->ChangeBuffer Yes NoBuffer No: This is the likely cause. Use an amine-free buffer. CheckBuffer->NoBuffer No CheckpH Is the pH between 8.3 and 8.5? ChangeBuffer->CheckpH AdjustpH No: Adjust pH to optimal range. CheckpH->AdjustpH No CheckDye Yes: Is the dye fresh and properly stored? CheckpH->CheckDye Yes ReplaceDye No: Use fresh, anhydrous dye. CheckDye->ReplaceDye No CheckConc Yes: Is the protein concentration >2 mg/mL? CheckDye->CheckConc Yes ConcentrateProtein No: Concentrate the protein. CheckConc->ConcentrateProtein No FurtherTroubleshooting Yes: Consider optimizing dye:protein ratio. CheckConc->FurtherTroubleshooting Yes

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Sulfo-Cyanine7 Carboxylic Acid Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of Sulfo-Cy7 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for Sulfo-Cyanine7 NHS ester conjugation?

A: The optimal pH for reacting Sulfo-Cyanine7 NHS ester with primary amines on proteins is between 8.0 and 8.5.[1][2] It is crucial to use a buffer free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[1][2][3][4] Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.[3]

Q2: My Sulfo-Cyanine7 NHS ester reagent won't dissolve or precipitates in the reaction buffer. What should I do?

A: Sulfo-Cyanine7 NHS ester should first be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][5] This stock solution can then be added to the aqueous reaction buffer containing the protein. The final concentration of the organic solvent should be kept low to avoid protein denaturation.

Q3: How can I remove unconjugated Sulfo-Cyanine7 dye after the labeling reaction?

A: The most common method for purifying dye-protein conjugates and removing unconjugated dye is size-exclusion chromatography, such as a Sephadex G-25 column.[1][2] Dialysis and affinity chromatography are also effective methods.[5] For smaller molecules like peptides, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for purification.[6]

Q4: How do I determine the degree of labeling (DOL) or dye-to-protein ratio?

A: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cyanine7 (~750 nm).[4] The following formula can be used:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at ~750 nm.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cyanine7 at ~750 nm (240,600 L·mol⁻¹·cm⁻¹).[7][8]

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.029).[9]

In most cases, an optimal dye-to-antibody ratio is between 2 and 3 dye molecules per antibody.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield NHS ester hydrolysis: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[5]Ensure the Sulfo-Cyanine7 NHS ester is stored properly under desiccated conditions at -20°C.[3][8][11] Allow the vial to warm to room temperature before opening to prevent condensation.[3] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[3][5]
Suboptimal pH: A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5-9.0 will accelerate NHS ester hydrolysis.[3]Verify that the reaction buffer pH is within the optimal range of 8.0-8.5.[1][2]
Low protein concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the conjugation reaction.[3]If possible, increase the protein concentration. The recommended range is typically 2-10 mg/mL.[1][2]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the dye.[1][2][4]Perform a buffer exchange into a non-amine-containing buffer (e.g., PBS) before conjugation.[3]
Protein Aggregation High degree of labeling: Excessive labeling can alter the protein's surface properties and lead to aggregation.[5]Optimize the molar ratio of Sulfo-Cyanine7 NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[5]
Buffer conditions: The buffer may not be optimal for your specific protein's stability.Ensure the buffer composition and pH are suitable for maintaining the stability of your protein throughout the conjugation and purification process.
High Background/Non-specific Binding Excess unreacted dye: If not properly removed, the excess Sulfo-Cyanine7 NHS ester can react with other primary amines in downstream applications.[5]Ensure thorough purification of the conjugate using methods like gel filtration (Sephadex G-25), dialysis, or chromatography to remove all unconjugated dye.[1][5][12]
Aggregation of the conjugate: Aggregated conjugates can lead to non-specific binding.Refer to the "Protein Aggregation" section above for solutions.

Experimental Protocols

Protocol 1: General Protein Conjugation with Sulfo-Cyanine7 NHS Ester
  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 8.0-8.5.[1][2] If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cyanine7 NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[1]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. An optimal molar ratio of dye to protein is often around 10:1, but this may require optimization.[1][2]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently mixing.[1][2]

    • Incubate the reaction in the dark at room temperature for 60 minutes, with gentle mixing every 10-15 minutes.[1]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[1][2]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.[1][2]

    • Elute the conjugate with PBS, collecting the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the unconjugated dye.[1][2]

    • Combine the fractions containing the purified conjugate.

Protocol 2: Calculation of Dye-to-Protein Ratio
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm and ~750 nm.

    • If necessary, dilute the sample so that the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Calculation:

    • Use the formula provided in the FAQ section to calculate the Degree of Labeling (DOL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (2-10 mg/mL, pH 8.0-8.5, amine-free buffer) conjugation Conjugation Reaction (10:1 molar ratio, 1 hr, RT, dark) protein_prep->conjugation dye_prep Dye Preparation (10 mM in anhydrous DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography, e.g., Sephadex G-25) conjugation->purification analysis Analysis (Spectrophotometry for DOL calculation) purification->analysis

Caption: Experimental workflow for Sulfo-Cyanine7 conjugation and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? hydrolysis NHS Ester Hydrolysis? start->hydrolysis Yes ph Incorrect pH? start->ph Yes concentration Low Protein Concentration? start->concentration Yes buffer Amine Buffer? start->buffer Yes storage Proper Storage & Fresh Stock hydrolysis->storage ph_adjust Adjust pH to 8.0-8.5 ph->ph_adjust concentrate Concentrate Protein concentration->concentrate buffer_exchange Buffer Exchange buffer->buffer_exchange

Caption: Troubleshooting logic for low Sulfo-Cyanine7 conjugation yield.

References

Technical Support Center: Conjugating Sulfo-Cyanine7 Carboxylic Acid to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when conjugating Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid to amine-functionalized nanoparticles via EDC/NHS chemistry.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: Why is my Sulfo-Cy7 conjugation efficiency low?

Answer: Low conjugation efficiency is a common issue that can stem from several factors. Here are the primary causes and their solutions:

  • Inefficient Carboxyl Group Activation: The activation of Sulfo-Cy7's carboxylic acid with EDC and Sulfo-NHS is a critical first step. This reaction is most efficient in an acidic environment.[1]

    • Solution: Perform the activation step in a non-amine, non-carboxylate buffer such as 50 mM MES buffer at a pH between 5.0 and 6.0.[2][3] Ensure your EDC and Sulfo-NHS reagents are fresh and have been equilibrated to room temperature before use, as they are moisture-sensitive.[4]

  • Incorrect pH for Amine Coupling: The subsequent reaction between the activated Sulfo-NHS ester and the primary amines on your nanoparticles requires a slightly basic pH.[1]

    • Solution: After activating the dye, adjust the reaction buffer pH to 7.2-8.0 using a non-amine buffer like PBS or borate (B1201080) buffer.[1][2] This two-step pH adjustment is crucial for maximizing efficiency.

  • Hydrolysis of Activated Dye: The activated O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze, reverting to the original carboxylic acid.[1][4]

    • Solution: Use Sulfo-NHS to create a more stable amine-reactive ester.[2][4] Prepare EDC and Sulfo-NHS solutions immediately before use and add them to the reaction without delay.

  • Suboptimal Molar Ratios: An incorrect ratio of EDC, Sulfo-NHS, dye, and nanoparticles can lead to poor yield.

    • Solution: Optimize the molar ratios. A common starting point is a molar excess of EDC and Sulfo-NHS relative to the Sulfo-Cy7 carboxylic acid. The ratio of dye to nanoparticles will depend on the desired degree of labeling and should be empirically determined.

Question: My nanoparticles are aggregating during or after conjugation. What can I do?

Answer: Nanoparticle aggregation is often caused by a disruption of the stabilizing surface charges during the conjugation process.

  • Loss of Surface Charge: The EDC reaction neutralizes the carboxyl groups on the dye, and the subsequent conjugation neutralizes the amine groups on the nanoparticle surface, reducing electrostatic repulsion.[5]

    • Solution: Ensure adequate mixing during the addition of EDC, and consider adding it slowly to the reaction.[4] Work with a lower concentration of nanoparticles (e.g., 0.5% solution) to reduce the likelihood of collision and aggregation.[4]

  • Inappropriate Buffer Conditions: High salt concentrations can shield surface charges, leading to aggregation.[6]

    • Solution: Use buffers with appropriate ionic strength. If possible, perform washing and conjugation steps in low-molarity buffers. Consider using stabilizing agents like PEG or a small amount of non-ionic surfactant (e.g., Tween-20) in your wash buffers.[7]

  • Centrifugation Issues: Pelleting nanoparticles too harshly during washing steps can lead to irreversible aggregation.

    • Solution: Optimize centrifugation speed and time to form the loosest pellet possible that still allows for the removal of the supernatant.[4] Gently resuspend the pellet using sonication if necessary.[8]

Question: I am observing lower than expected fluorescence from my conjugated nanoparticles. What is the cause?

Answer: A decrease in fluorescence, known as quenching, can occur when dye molecules are too close to each other on the nanoparticle surface or interact with the nanoparticle material itself.[9][10]

  • Aggregation-Caused Quenching (ACQ): High dye loading can lead to dye-dye interactions and self-quenching.[11][12]

    • Solution: Reduce the molar ratio of Sulfo-Cy7 to nanoparticles in the conjugation reaction. It is often a trade-off between high labeling density and optimal fluorescence brightness.

  • Interaction with Nanoparticle: Some nanoparticle materials (e.g., gold nanoparticles) can quench the fluorescence of nearby dyes.[9]

    • Solution: If using metallic nanoparticles, consider introducing a spacer molecule (like PEG) between the nanoparticle surface and the dye to increase the distance and reduce quenching.[9]

  • Environmental Sensitivity: The local micro-environment on the nanoparticle surface might not be optimal for the dye's fluorescence output.[10]

    • Solution: Characterize the fluorescence properties (quantum yield, lifetime) of the conjugated nanoparticles and compare them to the free dye in solution.

Question: How can I effectively remove unconjugated Sulfo-Cy7 dye?

Answer: Removing excess, unreacted dye is critical to avoid background signal and inaccurate quantification.

  • Solution: Several methods can be employed based on the size and stability of your nanoparticles:

    • Centrifugation and Resuspension: This is a common method for larger or denser nanoparticles. Repeated washing cycles are necessary.[8]

    • Dialysis: Effective for removing small molecules like free dye from nanoparticle suspensions. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your nanoparticles but large enough to allow the free dye to pass through.

    • Size Exclusion Chromatography (SEC): An excellent method for separating nanoparticles from smaller molecules based on size.

    • Ultrafiltration/Spin Columns: These devices use membranes to separate components by size and are a rapid method for purification.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal two-step pH procedure for this conjugation? A1: For optimal results, perform the activation of Sulfo-Cyanine7 carboxylic acid with EDC/Sulfo-NHS at pH 5.0-6.0 using MES buffer.[1][2] Then, for the conjugation to amine-functionalized nanoparticles, raise the pH to 7.2-8.0 using a buffer like PBS.[1]

Q2: What are the recommended starting molar ratios of reagents? A2: A good starting point is a molar ratio of [Sulfo-Cy7]:[EDC]:[Sulfo-NHS] of approximately 1:2:2. The molar ratio of dye to nanoparticles should be optimized based on the desired labeling density and the number of available amine groups on the nanoparticle surface.

Q3: How can I determine the concentration of Sulfo-Cy7 conjugated to my nanoparticles? A3: This can be determined using UV-Vis spectroscopy.[14][15] Measure the absorbance of the purified conjugate solution at the maximum absorbance wavelength of Sulfo-Cy7 (~750 nm) and use the Beer-Lambert law (A = εcl) to calculate the concentration of the dye.[16] You will need the molar extinction coefficient (ε) of Sulfo-Cy7. The nanoparticle concentration can often be determined by other methods (e.g., dry weight, elemental analysis, or a separate absorbance peak if applicable).

Q4: What are the best storage conditions for my Sulfo-Cy7 conjugated nanoparticles? A4: Store the conjugated nanoparticles in a suitable buffer (e.g., PBS with 0.1% BSA and a preservative) at 2-8°C, protected from light to prevent photobleaching.[8] For long-term storage, refer to the stability profile of your specific nanoparticles.

Q5: Why is Sulfo-NHS used instead of NHS? A5: Sulfo-NHS is a water-soluble version of N-hydroxysuccinimide. Its use increases the efficiency of EDC-mediated coupling in aqueous solutions and helps to create a more stable amine-reactive intermediate than EDC alone.[1][4]

Data Presentation

Table 1: Recommended Reaction Conditions for Sulfo-Cy7 Conjugation

ParameterRecommended ConditionRationale
Activation Buffer 50 mM MES, pH 5.0-6.0Optimal pH for EDC/Sulfo-NHS activation of carboxylic acids.[2][3]
Coupling Buffer 1X PBS or 50 mM Borate, pH 7.2-8.0Optimal pH for the reaction of NHS esters with primary amines.[1]
Activation Time 15-30 minutes at room temperatureSufficient time to form the stable Sulfo-NHS ester intermediate.[2]
Coupling Time 2 hours at room temperature to overnight at 4°CAllows for efficient conjugation to the nanoparticle surface amines.[2]
Quenching Agent Tris, glycine, or ethanolamineTo deactivate any remaining reactive NHS esters.[2]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency Incorrect pH, hydrolyzed reagents, suboptimal ratiosUse two-step pH protocol (5.0-6.0 then 7.2-8.0), use fresh EDC/Sulfo-NHS, optimize molar ratios.[1]
Nanoparticle Aggregation Loss of surface charge, high salt, harsh centrifugationAdd EDC slowly, use lower NP concentration, optimize buffer ionic strength, use gentle centrifugation.[4][5]
Fluorescence Quenching High dye loading (ACQ), proximity to nanoparticle surfaceReduce dye:nanoparticle ratio, consider using a PEG spacer.[9][11]
Incomplete Purification Inefficient removal of free dyeUse appropriate purification method (dialysis, SEC, ultrafiltration) and repeat washing steps until supernatant is clear.

Experimental Protocols

Detailed Protocol: Two-Step EDC/Sulfo-NHS Conjugation of Sulfo-Cy7 Carboxylic Acid to Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles (-NH₂)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1X PBS with 0.05% Tween-20

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Prepare Nanoparticle Suspension:

    • Resuspend the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

    • Sonicate briefly if necessary to ensure a monodispersion.

  • Prepare Reagent Solutions (prepare fresh):

    • Dissolve Sulfo-Cy7 carboxylic acid in a small amount of anhydrous DMSO and then dilute in Activation Buffer to the desired final concentration.

    • Dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration typically 10-20 mg/mL.

  • Activation of Sulfo-Cy7 Carboxylic Acid (Step 1):

    • In a microcentrifuge tube, combine the Sulfo-Cy7 solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:2 (Dye:EDC:Sulfo-NHS), but this may require optimization.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.

  • Conjugation to Nanoparticles (Step 2):

    • Add the activated Sulfo-Cy7 mixture to the nanoparticle suspension from Step 1.

    • Immediately adjust the pH of the reaction mixture to 7.2-7.4 by adding a small volume of concentrated Coupling Buffer (e.g., 10X PBS) or by performing a buffer exchange.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C on a rotator, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for an additional 15-30 minutes to ensure all unreacted NHS-esters are deactivated.

  • Purification of Conjugated Nanoparticles:

    • Centrifuge the nanoparticle suspension at a pre-optimized speed and duration to pellet the nanoparticles.

    • Carefully remove the supernatant, which contains unreacted dye and reagents.

    • Resuspend the nanoparticle pellet in Wash Buffer. Use gentle vortexing or sonication.

    • Repeat the centrifugation and resuspension steps at least 3-4 times, or until the supernatant is colorless and free of fluorescence.

  • Final Resuspension and Storage:

    • Resuspend the final, purified nanoparticle pellet in an appropriate storage buffer (e.g., 1X PBS).

    • Characterize the conjugate for size (DLS), surface charge (zeta potential), and dye concentration (UV-Vis spectroscopy).

    • Store at 4°C, protected from light.

Visualizations

G cluster_activation Step 1: Activation (pH 5.0-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0) cluster_purification Step 3: Quench & Purify sulfo_cy7 Sulfo-Cy7-COOH edc_nhs Add EDC + Sulfo-NHS (in MES Buffer) sulfo_cy7->edc_nhs activated_cy7 Sulfo-Cy7-NHS Ester (Active Intermediate) edc_nhs->activated_cy7 mix Mix and Adjust pH (to PBS Buffer) activated_cy7->mix Add to Nanoparticles np_nh2 Amine-NP np_nh2->mix quench Add Quenching Buffer (e.g., Tris) mix->quench Incubate 2h-Overnight conjugated_np Sulfo-Cy7-NP (Stable Amide Bond) purify Purify via Centrifugation, Dialysis, or SEC quench->purify final_product Purified Sulfo-Cy7-NP purify->final_product

Caption: Workflow for two-step EDC/NHS conjugation of Sulfo-Cy7 to nanoparticles.

Caption: Troubleshooting logic diagram for common Sulfo-Cy7 conjugation issues.

References

Sulfo-Cyanine7 Conjugates in Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cyanine7 (Sulfo-Cy7) conjugates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and optimal performance of your Sulfo-Cy7 conjugates in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy7 and why is it used for labeling biological molecules?

Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye. Its key advantages include:

  • Near-Infrared Emission: Sulfo-Cy7 emits light in the 750-800 nm range, a spectral window where biological tissues have minimal autofluorescence and light absorption. This allows for deep tissue imaging with a high signal-to-background ratio.[1]

  • High Photostability: It is more resistant to photobleaching (fading upon light exposure) compared to some other cyanine (B1664457) dyes, making it suitable for long-term imaging studies.

  • Excellent Water Solubility: The presence of sulfonate groups enhances its solubility in aqueous buffers, which is ideal for labeling sensitive proteins and reduces the risk of aggregation.[2]

Q2: My Sulfo-Cy7 conjugate has a low fluorescence signal. What are the possible causes?

Low fluorescence intensity can stem from several factors during and after the conjugation process:

  • Poor Labeling Efficiency: This can be due to suboptimal reaction conditions such as incorrect pH, the presence of primary amines (e.g., Tris buffer) in your protein solution, or a low protein concentration.[3]

  • High Degree of Substitution (DOS): Over-labeling your protein with too many dye molecules can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence.

  • Photobleaching: Exposure of the conjugate to light during experiments or storage can cause irreversible damage to the fluorophore.[1][4][5]

  • Degradation in Biological Matrix: The conjugate may be unstable in the biological sample due to enzymatic activity or other degradation pathways.[6][7][8]

Q3: How can I prevent the degradation of my Sulfo-Cy7 conjugate in biological samples?

To enhance the stability of your conjugate:

  • Optimize Storage Conditions: Store lyophilized conjugates at -20°C or -80°C, protected from light.[3][9] For liquid conjugates, store at 4°C for short-term use (up to two months with a preservative like sodium azide) or in single-use aliquots at ≤ -60°C for long-term storage.[10]

  • Use Appropriate Buffers: For storage, consider using a histidine-sucrose buffer (HSB) instead of phosphate-buffered saline (PBS) to reduce aggregation, especially during freeze-thaw cycles.[2][11]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein aggregation and degradation.[2][11] It is recommended to aliquot your conjugate into single-use vials.

  • Protect from Light: Sulfo-Cy7 is light-sensitive. All handling, incubation, and storage steps should be performed in the dark or in amber tubes.[4][12]

Q4: What is the difference in stability between storing my conjugate in plasma versus whole blood?

Recent studies on antibody-drug conjugates suggest that in vitro assays using whole blood can be more predictive of in vivo stability compared to plasma.[3][6] This is likely due to the presence of blood cells which can contribute to the degradation or modification of the conjugate. For some conjugates, a higher degree of deconjugation and modification was observed in whole blood compared to plasma after 24 hours.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with Sulfo-Cy7 conjugates.

Issue 1: Low Fluorescence Signal or Complete Signal Loss
Possible Cause How to Diagnose Solution
Inefficient Conjugation Calculate the Degree of Substitution (DOS). A low DOS indicates poor labeling.- Ensure protein concentration is between 2-10 mg/mL.[3]- Use an amine-free buffer (e.g., PBS or borate (B1201080) buffer) at pH 8.5 ± 0.5.[3]- Use a freshly prepared dye stock solution.
Fluorescence Quenching Measure the absorbance spectrum. A blue-shift in the peak absorbance can indicate H-aggregate formation from over-labeling.- Reduce the molar ratio of dye to protein in the conjugation reaction.- Ensure the final conjugate is well-solubilized and avoid conditions that promote aggregation.
Photobleaching Observe a rapid decrease in fluorescence intensity during imaging.- Minimize light exposure during all steps.- Use an antifade mounting medium for microscopy.[13]- Optimize imaging settings to use the lowest possible laser power and exposure time.[13]
Degradation in Sample Compare the fluorescence of the conjugate in buffer versus the biological sample over time. A faster decrease in the biological sample suggests degradation.- Perform a stability study to determine the half-life in your specific biological matrix (see Experimental Protocols).- Consider using protease inhibitors if enzymatic degradation is suspected.
Tandem Dye Degradation (for PE-Cy7, APC-Cy7) Observe decreased signal in the Cy7 channel and increased signal in the donor fluorophore channel (PE or APC).- Store tandem dye conjugates at 4°C and strictly protect from light.[12][14]- Avoid prolonged fixation, as some fixatives can degrade tandem dyes.[14][15]- Run single-color compensation controls for every experiment.
Issue 2: High Background Signal
Possible Cause How to Diagnose Solution
Unconjugated Free Dye Run the purified conjugate on an SDS-PAGE gel and image for fluorescence. A band at the bottom of the gel indicates free dye.- Ensure thorough purification of the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[3][9]
Non-specific Binding In imaging or flow cytometry, observe high signal in negative control samples.- Include a blocking step (e.g., with BSA or serum from the secondary antibody species) before adding the conjugate.[16]- Titrate the conjugate to determine the optimal concentration with the best signal-to-noise ratio.
Conjugate Aggregation Observe precipitates in the conjugate solution or high background in assays.- Centrifuge the conjugate solution before use to pellet aggregates.- Store in a buffer known to reduce aggregation, such as a histidine-sucrose buffer.[2][11]- Use hydrophilic linkers if synthesizing your own conjugates.[17]

Quantitative Data on Stability

The stability of a Sulfo-Cy7 conjugate is highly dependent on the specific protein it is conjugated to, the storage buffer, and the biological matrix it is in. While exact quantitative data for every conjugate is not available, the following tables provide an overview of expected stability based on available literature. It is highly recommended to perform a stability study for your specific conjugate using the protocols provided below.

Table 1: General Stability of Fluorescent Antibody Conjugates Under Different Storage Conditions

Storage Condition Form Expected Stability Key Considerations
-20°C to -80°C Lyophilized> 1 year[18]Protect from light. Avoid repeated freeze-thaw cycles upon reconstitution.
≤ -60°C Liquid (in aliquots)> 6 months[10]Single-use aliquots are crucial to prevent degradation from freeze-thaw cycles.[2][11]
4°C LiquidUp to 2 months (with 0.02% sodium azide)[10]Protect from light. Risk of microbial growth without a preservative.
Room Temperature (25°C) Liquid< 1 week (significant signal loss likely)[18]Not recommended for storage.

Table 2: Factors Influencing Sulfo-Cy7 Conjugate Stability in Biological Samples

Factor Effect on Stability Recommendation
Biological Matrix Whole blood may cause more rapid degradation than plasma due to cellular components.[6]For in vitro studies, whole blood may better predict in vivo stability.[6]
Enzymatic Degradation Proteases and other enzymes in plasma/serum can degrade the protein portion of the conjugate.[7][8]Add protease inhibitors to samples if degradation is suspected and the assay allows.
pH Extreme pH can denature the protein and affect dye fluorescence.Maintain physiological pH (7.2-7.4) for experiments.
Fixatives (for cellular assays) Some fixatives, especially methanol, can reduce the fluorescence of tandem dyes like PE-Cy7.[15]Test the compatibility of your fixative with the Sulfo-Cy7 conjugate. Paraformaldehyde-based fixatives are often a safer choice.[15]

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated per protein molecule. An optimal DOL is crucial for a bright, stable conjugate.

DOL_Workflow

Workflow for Assessing Conjugate Stability.

Methodology:

  • Sample Preparation:

    • Prepare aliquots of your Sulfo-Cy7 conjugate at a final concentration (e.g., 100 µg/mL) in the following:

      • Control: PBS or your storage buffer.

      • Test Matrix: Freshly collected human (or other species) plasma, serum, or whole blood. 2. Incubation:

    • Incubate all samples at 37°C with gentle shaking. 3. Timepoints:

    • At designated timepoints (e.g., 0, 4, 24, 48, 96 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation. 4. Analysis:

    • Thaw all samples together at the end of the experiment.

    • Method A: Fluorescence Spectroscopy: Dilute the samples in PBS and measure the fluorescence intensity using a plate reader or fluorometer (Ex/Em ~750/775 nm). Calculate the percentage of remaining fluorescence relative to the 0-hour timepoint.

    • Method B: SDS-PAGE: Run samples on an SDS-PAGE gel and visualize the gel using a fluorescence imager. This can help identify fragmentation of the conjugate.

    • Method C: LC-MS: For a detailed analysis of deconjugation or modification, use Liquid Chromatography-Mass Spectrometry. [19]This is the most robust method for quantitative stability assessment. [3]5. Data Interpretation: Plot the percentage of intact conjugate or remaining fluorescence over time to determine the stability profile and half-life of your conjugate in the tested biological matrix.

By following these guidelines and protocols, you can troubleshoot common issues, ensure the quality of your Sulfo-Cy7 conjugates, and generate reliable data in your research.

References

Technical Support Center: Activation of Sulfo-Cyanine7 Carboxylic Acid with HATU

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of Sulfo-Cyanine7 carboxylic acid using HATU. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition for activating this compound with HATU?

A1: For optimal activation and to minimize side reactions, it is highly recommended to pre-activate the this compound with HATU and a non-nucleophilic base before adding your amine-containing molecule.[1][2][3][4] The reaction of HATU directly with a primary or secondary amine can lead to the formation of a tetramethylguanidinium byproduct, reducing your coupling efficiency.[1][4]

The generally recommended order of addition is:

  • Dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[5][6]

  • Add HATU to the mixture and allow the activation to proceed for 15-30 minutes at room temperature.[1][2][7]

  • Finally, add your amine-containing molecule to the activated ester solution.

Q2: Which solvent and base should I use for the HATU activation?

A2: The choice of solvent primarily depends on the solubility of your reactants. Anhydrous (dry) dimethylformamide (DMF) is the most commonly used solvent for HATU couplings due to its high polarity and ability to dissolve a wide range of compounds.[1][6] Other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can also be used.[1][5] It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated ester.[2]

For the base, a non-nucleophilic amine base is essential to avoid competing reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice for HATU couplings.[2][8] Triethylamine (TEA) can also be used.[5] Avoid using nucleophilic bases like pyridine.[2]

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

A3: Low coupling yield can stem from several factors. Here are the most common causes and their solutions:

  • Hydrolysis of the activated ester: HATU-activated esters are sensitive to moisture. Ensure you are using anhydrous solvents and reagents. It is also best to prepare solutions fresh for each experiment.[2][9]

  • Incorrect pH: The subsequent reaction of the activated Sulfo-Cyanine7 with an amine is pH-dependent. For labeling biomolecules, the optimal pH is typically between 7.2 and 8.5.[9][10][11] A pH that is too low will result in the protonation of the amine, making it unreactive, while a pH that is too high will accelerate the hydrolysis of the activated ester.[9][11]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated dye, reducing conjugation efficiency.[9][12] It is recommended to perform a buffer exchange to a non-amine-containing buffer like phosphate-buffered saline (PBS) before the reaction.[9][12]

  • Suboptimal Reagent Ratios: The stoichiometry of the reactants is crucial. A slight excess of HATU and the base relative to the carboxylic acid is generally used for the activation step.[7]

Q4: Can I monitor the progress of the activation and coupling reaction?

A4: Yes, monitoring the reaction is recommended. You can use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired product.[7]

Experimental Protocols

Protocol for Activation of this compound and Coupling to an Amine

This protocol provides a general guideline. Optimal conditions may vary depending on the specific amine being coupled.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing molecule

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if your amine is particularly sensitive.

  • Dissolution of Carboxylic Acid: In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir.[7][8]

  • Pre-activation with HATU: Add HATU (1.1-1.5 equivalents) to the mixture.[7] Stir the reaction at room temperature for 15-30 minutes to allow for the formation of the active ester.[1][2][7]

  • Coupling Reaction: Add the amine-containing molecule (1.0-1.2 equivalents) to the solution of the activated Sulfo-Cyanine7.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 2-18 hours.[5][7] Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

Data Presentation

Factors Influencing Reaction Yield

While specific yields for the HATU activation of this compound can be highly dependent on the substrate, the following table summarizes key parameters and their typical impact on the reaction outcome.

ParameterRecommended ConditionRationalePotential Issues if Deviated
Solvent Anhydrous DMF, DMSO, ACN[1][5][6]Good solubility for reactants.Presence of water leads to hydrolysis of the active ester and low yield.[2]
Base DIPEA, TEA (non-nucleophilic)[2][5][6]Deprotonates the carboxylic acid without competing in the reaction.Nucleophilic bases (e.g., pyridine) can react with HATU or the activated ester.[2]
Reagent Order Pre-activation of acid with HATU/base before adding amine.[1][2][4]Minimizes side reactions of HATU with the amine.[1]Co-addition can lead to the formation of guanidinium (B1211019) byproducts and lower yield.[1][4]
Temperature Room Temperature[1][5][7]Sufficient for activation and coupling.Lower temperatures may slow down the reaction unnecessarily.
pH (for biomolecule coupling) 7.2 - 8.5[9][10]Optimal for reaction with primary amines while minimizing hydrolysis.Low pH: protonated, unreactive amine. High pH: rapid hydrolysis of the ester.[9]

Visualizations

Diagrams

Activation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_product Final Product sulfo_cy7 Sulfo-Cyanine7-COOH activated_ester OAt-Active Ester sulfo_cy7->activated_ester + HATU, Base hatu HATU base Base (DIPEA) amide_product Sulfo-Cyanine7-CONH-R activated_ester->amide_product + R-NH2 amine R-NH2

Caption: Chemical pathway for the activation of this compound.

Experimental_Workflow prep 1. Prepare Anhydrous Solvent & Reagents dissolve 2. Dissolve Sulfo-Cy7-COOH and Base in DMF prep->dissolve activate 3. Add HATU (Pre-activation for 15-30 min) dissolve->activate couple 4. Add Amine-Containing Molecule activate->couple react 5. React for 2-18 hours (Monitor by LC-MS/TLC) couple->react purify 6. Purify Product (HPLC/Column Chromatography) react->purify

Caption: General experimental workflow for HATU coupling.

Troubleshooting_Tree start Low or No Product q_reagents Are solvents anhydrous and reagents fresh? start->q_reagents a_reagents_no Use fresh anhydrous solvents and new reagents. q_reagents->a_reagents_no No q_order Was the carboxylic acid pre-activated? q_reagents->q_order Yes end Re-run experiment with optimized conditions. a_reagents_no->end a_order_no Follow pre-activation protocol: Acid + Base -> HATU -> Amine. q_order->a_order_no No q_buffer Does your sample buffer contain primary amines (Tris)? q_order->q_buffer Yes a_order_no->end a_buffer_yes Perform buffer exchange to a non-amine buffer (e.g., PBS). q_buffer->a_buffer_yes Yes q_buffer->end No a_buffer_yes->end

Caption: Troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cyanine7 Carboxylic Acid vs. Indocyanine Green (ICG) for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical imaging and targeted drug delivery, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount for achieving optimal experimental outcomes. Among the plethora of available options, Indocyanine Green (ICG), a clinically approved dye, has long been a benchmark. However, newer generation dyes, such as Sulfo-Cyanine7 carboxylic acid, have emerged with promises of enhanced performance. This guide provides an objective, data-driven comparison of this compound and ICG to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical and Spectroscopic Properties: A Tabular Comparison

A fundamental understanding of the chemical and physical properties of a fluorescent dye is crucial for predicting its behavior in biological systems. Both this compound and ICG are heptamethine cyanine (B1664457) dyes, yet they possess distinct structural and, consequently, functional differences.

PropertyThis compoundIndocyanine Green (ICG)
Molecular Weight ~775 g/mol ~775 g/mol
Solubility High in water and polar organic solvents like DMF and DMSO. Practically insoluble in non-polar organic solvents.[1]Soluble in water and methanol; practically insoluble in most other organic solvents.
Absorption Max (λabs) ~750 nm[2]~780-800 nm (solvent and concentration dependent)[3][4]
Emission Max (λem) ~773 nm[2]~810-830 nm (solvent and concentration dependent)[3][4]
Molar Extinction Coefficient Very HighHigh
Quantum Yield (ΦF) Improved in the NIR rangeRelatively low, solvent-dependent (e.g., ~2.7% in water, ~13% in DMSO)[5][6][7]
Photostability Generally considered to have improved photostability over ICG.Prone to photobleaching, especially in aqueous solutions.[1][8]
Key Functional Groups Carboxylic acid, Sulfonate groupsSulfonate groups

Performance in Key Applications: A Comparative Analysis

The true measure of a fluorescent dye's utility lies in its performance in real-world applications. Here, we compare this compound and ICG in the critical areas of in vivo imaging and cellular uptake.

In Vivo Fluorescence Imaging

The ability to visualize biological processes deep within living tissue is a hallmark of NIR fluorescence imaging. The performance of a dye in this context is dictated by its brightness, tissue penetration, and pharmacokinetic profile.

While direct comparative studies between this compound and ICG are limited, research on similar sulfonated cyanine dyes provides valuable insights. For instance, a study comparing ICG with a more hydrophilic cyanine dye derivative, SIDAG (1,1(')-bis-(4-sulfobutyl) indotricarbocyanine-5,5(')-dicarboxylic acid diglucamide), in a rat breast cancer model demonstrated that the more hydrophilic dye exhibited significantly better tumor demarcation both immediately and 24 hours post-injection.[9] ICG, being more lipophilic, showed weaker tumor contrast under the same conditions.[9] This suggests that the increased hydrophilicity of this compound, owing to its additional sulfonate and carboxylic acid groups, could lead to improved tumor accumulation and retention, a critical factor for successful cancer imaging.

Furthermore, the higher quantum yield of Sulfo-Cyanine7 dyes translates to brighter fluorescence signals, potentially enabling the detection of smaller lesions and deeper structures.[2]

Cellular Uptake and Pharmacokinetics

The mechanism by which a dye enters cells and is cleared from the body is crucial for both efficacy and safety.

Indocyanine Green (ICG): Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin.[10] This binding confines it to the vascular system, making it an excellent agent for angiography.[10] Its clearance is almost exclusively hepatic, with a short half-life of 3-4 minutes.[10] In the context of tumor imaging, the enhanced permeability and retention (EPR) effect allows for passive accumulation of ICG in the tumor microenvironment.[11] Additionally, ICG is a substrate for organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, facilitating its cellular uptake.[6][12]

This compound: The cellular uptake of heptamethine cyanine dyes, including Sulfo-Cyanine7 derivatives, is also believed to be mediated by OATPs and endocytosis.[4][13][14][15][16] The presence of strongly ionizable sulfonate groups can influence this uptake. One study on heptamethine cyanine dye analogues in glioblastoma cell lines found that analogues with sulfonic acid groups were not taken up by patient-derived GBM cells, suggesting cell-type specific differences in uptake mechanisms.[4] However, the increased hydrophilicity of this compound is expected to favor renal elimination over the hepatobiliary clearance of ICG, potentially reducing background signal from the liver during abdominal imaging.[9]

Experimental Protocols

To facilitate reproducible and comparative research, detailed experimental protocols are essential.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield of a sample (this compound) by comparing it to a standard of known quantum yield (ICG).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Indocyanine Green (ICG) as a reference standard

  • Solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or Dimethyl Sulfoxide (DMSO))

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both this compound and ICG in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 740 nm).

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the reference standard. The excitation wavelength should be the same for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the reference, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)

    Where:

    • Φr is the known quantum yield of the reference (ICG).

    • Grads and Gradr are the gradients of the linear fits to the data plotted in step 6 for the sample and reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

Assessment of Photostability

This protocol describes a method to compare the photostability of this compound and ICG.

Materials:

  • Spectrofluorometer with a time-drive mode

  • Light source for continuous illumination (e.g., the excitation lamp of the spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • This compound and ICG solutions of equal optical density at the excitation wavelength.

  • Solvent (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions: Prepare solutions of this compound and ICG in the chosen solvent with identical absorbance values at the excitation wavelength.

  • Initial Fluorescence Measurement: Place the cuvette with the this compound solution in the spectrofluorometer and record the initial fluorescence intensity at the emission maximum.

  • Continuous Illumination: Continuously illuminate the sample with the excitation light source at a fixed wavelength and intensity.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at the emission maximum over a set period (e.g., 10-30 minutes).

  • Repeat for ICG: Repeat steps 2-4 with the ICG solution under identical conditions (same excitation wavelength, intensity, and illumination time).

  • Data Analysis: Plot the normalized fluorescence intensity (as a percentage of the initial intensity) versus time for both dyes. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable. A "dark control" sample, kept in the dark for the same duration, should also be measured to account for any chemical degradation not induced by light.[17]

In Vivo Tumor Imaging in a Mouse Model

This protocol provides a general workflow for comparing the in vivo tumor imaging performance of this compound and ICG in a subcutaneous tumor model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells).

  • This compound and ICG solutions for injection (sterile, in a biocompatible vehicle like PBS).

  • In vivo imaging system equipped with appropriate excitation and emission filters for NIR fluorescence.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice. It is recommended to use a low-fluorescence diet for at least a week prior to imaging to reduce background autofluorescence.[3]

  • Pre-injection Imaging: Acquire a baseline fluorescence image of each mouse before dye injection to determine the level of autofluorescence.

  • Dye Administration: Inject an equimolar dose of either this compound or ICG intravenously (e.g., via the tail vein) into separate groups of mice.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dyes.[3]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) in the images.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor by that of the background tissue.

    • Compare the TBR values between the this compound and ICG groups to assess their relative tumor targeting and imaging efficacy.

  • Ex Vivo Organ Analysis (Optional): At the final time point, euthanize the mice, dissect the major organs and the tumor, and image them ex vivo to confirm the biodistribution of the dyes.[3]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can greatly aid in understanding and implementing these technologies.

Cellular Uptake and Intracellular Fate

The following diagram illustrates the proposed cellular uptake pathways for both this compound and ICG in cancer cells.

CellularUptake Cellular Uptake of Cyanine Dyes cluster_extracellular Extracellular Space cluster_cell Cancer Cell Dye_Albumin Dye-Albumin Complex Endocytosis Endocytosis Dye_Albumin->Endocytosis EPR Effect Free_Dye Free Dye OATP OATP Transporter Free_Dye->OATP Active Transport Intracellular_Dye Intracellular Dye OATP->Intracellular_Dye Endocytosis->Intracellular_Dye Lysosome Lysosome Intracellular_Dye->Lysosome Trafficking Mitochondria Mitochondria Intracellular_Dye->Mitochondria Accumulation

Caption: Proposed cellular uptake mechanisms for cyanine dyes.

Experimental Workflow for In Vivo Imaging Comparison

The following diagram outlines the key steps in a typical in vivo imaging experiment designed to compare the performance of two fluorescent dyes.

InVivoWorkflow In Vivo Imaging Workflow Start Start Animal_Prep Animal Preparation (Tumor Model, Diet) Start->Animal_Prep Baseline_Imaging Baseline Imaging (Autofluorescence) Animal_Prep->Baseline_Imaging Group_Assignment Group Assignment Baseline_Imaging->Group_Assignment DyeA_Injection Inject Sulfo-Cy7 Carboxylic Acid Group_Assignment->DyeA_Injection Group A DyeB_Injection Inject ICG Group_Assignment->DyeB_Injection Group B Time_Series_Imaging Time-Series Imaging (e.g., 1, 4, 24, 48h) DyeA_Injection->Time_Series_Imaging DyeB_Injection->Time_Series_Imaging Data_Analysis Data Analysis (ROI, TBR) Time_Series_Imaging->Data_Analysis ExVivo_Analysis Ex Vivo Organ Analysis (Optional) Data_Analysis->ExVivo_Analysis Conclusion Conclusion ExVivo_Analysis->Conclusion

Caption: Workflow for comparative in vivo fluorescence imaging.

Conclusion: Selecting the Right Dye for Your Research

The choice between this compound and Indocyanine Green is application-dependent.

  • Indocyanine Green (ICG) remains a valuable, clinically approved tool, particularly for applications requiring rapid vascular imaging and hepatic function assessment. Its extensive history of use provides a wealth of comparative data. However, its lower quantum yield and susceptibility to photobleaching can be limiting factors for high-sensitivity, long-term imaging studies.

  • This compound presents a compelling alternative for research applications demanding higher brightness and greater photostability. Its increased hydrophilicity may also offer advantages in terms of clearance and reduced background signal in certain anatomical regions. The presence of a carboxylic acid group provides a convenient handle for bioconjugation, expanding its utility for targeted imaging and drug delivery applications.

Ultimately, the optimal choice will depend on the specific requirements of the experimental design, including the desired imaging duration, the sensitivity needed, and the importance of bioconjugation potential. This guide provides the foundational data and protocols to empower researchers to make a well-informed decision.

References

A Head-to-Head Comparison: Sulfo-Cyanine7 vs. IRDye 800CW for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is a critical decision that profoundly influences experimental outcomes. This guide provides an objective, data-driven comparison of two prominent NIR dyes: Sulfo-Cyanine7 and IRDye 800CW, to empower informed decisions for in vivo imaging applications.

In the quest for deeper tissue penetration and higher signal-to-background ratios, NIR dyes operating within the 700-900 nm window have become indispensable tools.[1] Both Sulfo-Cyanine7 and IRDye 800CW have emerged as leading candidates in this space, each offering a unique set of properties. This guide delves into a detailed comparison of their performance, supported by experimental data and protocols.

At a Glance: Key Performance Indicators

PropertySulfo-Cyanine7IRDye 800CW
Excitation Maximum (nm) ~750[2]~774 (in PBS)[3]
Emission Maximum (nm) ~773[4]~789 (in PBS)[3]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~240,600[2]~240,000 (in PBS)[3]
Quantum Yield High, stated to be 20% higher than Cy7®[2][5]~0.08-0.12[6]
Molecular Weight (NHS Ester) ~844.05 g/mol [2]~1166 g/mol [3]
Solubility Good in water[2][5]High water solubility[6][7]
Key Features High photostability and quantum yield[2][4]Low nonspecific binding, can be covalently conjugated to a wide range of biomolecules[8]

In-Depth Analysis of Performance

Spectral Properties and Brightness:

Both Sulfo-Cyanine7 and IRDye 800CW exhibit excitation and emission profiles firmly within the NIR window, minimizing tissue autofluorescence and enabling deep tissue imaging.[4][9] The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. While both dyes possess high molar extinction coefficients, Sulfo-Cyanine7 is reported to have a quantum yield that is 20% higher than its predecessor, Cy7®, suggesting potentially brighter signals.[2][5]

Photostability and In Vivo Stability:

Photostability is crucial for longitudinal in vivo studies that require repeated imaging. Sulfo-Cyanine7 is described as having high photostability.[2][4] IRDye 800CW has also been shown to be suitable for long-term studies, with stable fluorescence signals observed up to 24 hours post-injection in some models.[8] Studies comparing IRDye 800CW to other cyanine (B1664457) dyes have suggested it has a lower tendency for aggregation, which can lead to more stable and reliable fluorescence signals.[10]

Bioconjugation and Applications:

Both dyes are commonly available as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins and other biomolecules to form stable covalent bonds.[2][11] This allows for the labeling of antibodies, peptides, and other targeting moieties for specific in vivo imaging applications. IRDye 800CW has been extensively used for labeling a wide array of biomolecules for applications such as fluorescence-guided surgery and imaging of cytotoxic T lymphocyte migration.[9][12] Sulfo-Cyanine7 is also well-suited for labeling proteins and peptides for targeted in vivo imaging.[4]

Experimental Protocols

General Protocol for Antibody Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling antibodies with Sulfo-Cyanine7 NHS ester or IRDye 800CW NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cyanine7 NHS ester or IRDye 800CW NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, add a calculated amount of the dye solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the dye and the protein at their respective absorbance maxima.

General Protocol for In Vivo Imaging

This protocol outlines a general workflow for in vivo imaging in a mouse model using a labeled antibody.

Materials:

  • Anesthetized mouse bearing a tumor xenograft

  • Labeled antibody (conjugated with Sulfo-Cyanine7 or IRDye 800CW)

  • In vivo imaging system with appropriate excitation and emission filters

  • Anesthesia system

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Probe Administration: Inject the labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor localization and signal-to-background ratio.

    • For Sulfo-Cyanine7, use an excitation filter around 750 nm and an emission filter around 780 nm.[1]

    • For IRDye 800CW, use an excitation filter around 774 nm and an emission filter around 800 nm.[6]

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and a background region (e.g., muscle) to calculate the tumor-to-background ratio.

Visualizing the Process

InVivo_Imaging_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Dye_Prep Prepare Labeled Probe (Antibody + Dye) Injection Administer Probe (e.g., Intravenous Injection) Dye_Prep->Injection Animal_Prep Prepare Animal Model (e.g., Tumor Xenograft) Animal_Prep->Injection Imaging Acquire Images at Multiple Time Points Injection->Imaging ROI Define Regions of Interest (Tumor vs. Background) Imaging->ROI Quantify Quantify Signal (Tumor-to-Background Ratio) ROI->Quantify

Caption: A typical workflow for an in vivo imaging experiment.

Dye_Comparison cluster_Application In Vivo Imaging SulfoCy7 Sulfo-Cyanine7 Excitation: ~750 nm Emission: ~773 nm High Quantum Yield High Photostability Target Targeted Molecular Imaging SulfoCy7->Target IRDye800CW IRDye 800CW Excitation: ~774 nm Emission: ~789 nm Low Nonspecific Binding Versatile Conjugation IRDye800CW->Target

Caption: Key properties of Sulfo-Cyanine7 and IRDye 800CW.

Conclusion

The choice between Sulfo-Cyanine7 and IRDye 800CW for in vivo imaging will depend on the specific requirements of the experiment. Sulfo-Cyanine7 offers the potential for very bright signals due to its high quantum yield and photostability.[2][4][5] IRDye 800CW is a well-established and versatile dye with a proven track record in a wide range of in vivo applications, characterized by its low nonspecific binding and reliable conjugation chemistry.[8][9][12] For researchers prioritizing signal brightness and photostability, Sulfo-Cyanine7 presents a compelling option. For those seeking a robust and versatile dye with a large body of supporting literature, IRDye 800CW remains a strong choice. Ultimately, empirical testing in the specific experimental context is recommended to determine the optimal dye for achieving high-quality and reproducible in vivo imaging data.

References

Navigating the Near-Infrared Spectrum: A Guide to Alternatives for Sulfo-Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of a suitable fluorescent probe is paramount for achieving high-quality, reproducible data. Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid has been a widely used dye in this region, but a range of alternative fluorophores now offer enhanced performance characteristics. This guide provides an objective comparison of Sulfo-Cy7 carboxylic acid with prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your specific application.

The near-infrared window (roughly 700-900 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules.[1][2] The choice of an NIR dye can significantly impact the sensitivity, clarity, and quantitative accuracy of an experiment. Key performance indicators for these dyes include their spectral properties, brightness (a function of molar extinction coefficient and quantum yield), photostability, and water solubility. This guide will focus on a comparative analysis of Sulfo-Cy7 carboxylic acid and its main competitors: IRDye® 800CW, DyLight™ 800, and Alexa Fluor™ 790, with additional mention of Indocyanine Green (ICG) derivatives.

Quantitative Comparison of NIR Dyes

The selection of an appropriate NIR dye is often a trade-off between various photophysical and chemical properties. The following table summarizes the key quantitative data for Sulfo-Cy7 and its alternatives, allowing for a direct comparison of their performance characteristics.

PropertySulfo-Cyanine7IRDye® 800CWDyLight™ 800Alexa Fluor™ 790
Excitation Maximum (λex) ~750 nm[3][4]~774-783 nm[3]~777 nm[4][5]~782-784 nm[6][7]
Emission Maximum (λem) ~773-776 nm[4][6]~789-802 nm[3]~794 nm[4][5]~805-814 nm[6][7]
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹[3][4]~240,000 M⁻¹cm⁻¹[3][6]~270,000 M⁻¹cm⁻¹[4][8]~260,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ) ~0.28 - 0.3[3][4]~0.08 - 0.12[3]High (specific value not publicly available)[4]Not specified in search results
Relative Photostability Lower[6][9]High[6]High[10]Higher[6]
Water Solubility Lower (organic co-solvent may be needed for labeling)[3]High[3]High (water-soluble)High (sulfonated dye)[11]
Tendency for Aggregation Higher[6]Lower[6]Not specified in search resultsLower[6]

In-Depth Look at the Alternatives

IRDye® 800CW , a popular alternative, exhibits high water solubility and is spectrally centered in a region known for optimal signal-to-noise ratios in optical imaging.[2] It is frequently used in applications like Western blotting and in vivo imaging.[9] While its quantum yield is lower than that of Cy7, its high molar extinction coefficient and photostability contribute to its robust performance, making it highly suitable for quantitative analysis over a wide dynamic range.[3]

DyLight™ 800 is another strong contender, boasting a high molar extinction coefficient and excellent photostability.[4][8][10] It is spectrally similar to IRDye® 800CW and is commonly employed in fluorescence microscopy and in vivo imaging.[5] Although a specific quantum yield value is not always publicly disclosed, it is generally described as having a high quantum yield.[4]

Alexa Fluor™ 790 is part of the well-regarded Alexa Fluor family of dyes, known for their enhanced photostability and brightness compared to traditional cyanine (B1664457) dyes.[6][12] Studies have indicated that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[6] Furthermore, they show a reduced tendency to form aggregates, which can lead to fluorescence quenching and negatively impact the linearity and dynamic range of the signal.[6]

Indocyanine Green (ICG) and its derivatives are also noteworthy alternatives, with ICG being a clinically approved imaging agent.[13][14] Derivatives of ICG have been synthesized to improve properties like hydrophilicity and pharmacokinetic profiles for enhanced imaging in preclinical studies.[13][14]

Experimental Protocols

To facilitate a direct and objective comparison of these NIR dyes in your own laboratory setting, detailed methodologies for key experiments are provided below.

Protocol 1: Antibody Conjugation with Amine-Reactive Dyes

This protocol outlines the general steps for labeling an antibody with an N-hydroxysuccinimidyl (NHS) ester of the NIR dyes.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Amine-reactive NIR dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Methodology:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the NIR dye NHS ester in a small volume of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. The optimal dye-to-protein ratio should be determined empirically for each antibody and dye combination. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the dye-conjugated antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).

Protocol 2: Comparative Western Blotting

This protocol allows for a head-to-head comparison of the performance of different NIR dye-conjugated secondary antibodies in a Western blotting application.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibodies conjugated to different NIR dyes (e.g., IRDye 800CW, DyLight 800, Alexa Fluor 790, and Sulfo-Cy7)

  • Wash buffer (e.g., TBST)

  • NIR fluorescence imaging system

Methodology:

  • Protein Separation and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the NIR dye-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. This step must be performed in the dark to protect the fluorophore from photobleaching.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Imaging: Image the blot using a digital imaging system equipped with appropriate lasers and filters for the specific NIR dyes being compared.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the signal to a loading control to account for variations in protein loading.

Visualizing Workflows and Decision Making

To further aid in the practical application of this information, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a logical decision-making process for selecting an NIR dye.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start: Prepare Biological Sample fix_perm Fixation & Permeabilization (if needed) start->fix_perm block Blocking Step fix_perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (with NIR Dye Conjugate) wash1->secondary_ab wash2 Wash secondary_ab->wash2 acquire Image Acquisition (NIR Imaging System) wash2->acquire analyze Image Analysis & Quantification acquire->analyze

Caption: General experimental workflow for immunofluorescence using NIR dye conjugates.

Dye_Selection_Logic cluster_input Experimental Requirements cluster_decision Dye Selection app Application? (e.g., Western, In Vivo) cy7 Sulfo-Cy7 app->cy7 General Use dylight DyLight 800 app->dylight Microscopy/In Vivo quant Quantitative Accuracy Needed? irdye IRDye 800CW quant->irdye Yes alexa Alexa Fluor 790 quant->alexa Yes photo High Photostability Required? photo->irdye Yes photo->alexa Yes

References

A Comparative Guide to HPLC for Validating Sulfo-Cyanine7 Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity for fluorescently labeled conjugates, such as those involving Sulfo-Cyanine7 (Sulfo-Cy7), is critical for the reliability and reproducibility of downstream applications in research and drug development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and quantitative method for this purpose. This guide provides a detailed comparison of HPLC with other common analytical techniques, supported by experimental protocols and data presentation formats.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a powerful technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For Sulfo-Cy7 conjugates, Size-Exclusion Chromatography (SEC-HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most common modes.

  • Size-Exclusion HPLC (SEC-HPLC) separates molecules based on their hydrodynamic volume. Larger molecules, such as the desired conjugate and any aggregates, elute earlier than smaller molecules like the free, unconjugated dye.

  • Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is highly effective for resolving species with small differences, such as proteins with varying numbers of dye molecules attached.

The primary advantages of HPLC include its high resolution, sensitivity, and quantitative accuracy.[2] By using detectors that can monitor the protein (e.g., UV at 280 nm) and the Sulfo-Cy7 dye (e.g., UV at ~750 nm) simultaneously, HPLC provides a comprehensive purity profile.

Detailed Experimental Protocol: SEC-HPLC for Sulfo-Cy7-Antibody Conjugate Purity

This protocol outlines a general procedure for assessing the purity of a Sulfo-Cy7-labeled antibody and quantifying aggregates and free dye.

A. Sample Preparation:

  • Retrieve the Sulfo-Cy7-antibody conjugate sample, previously purified to remove excess free dye post-conjugation.[3][4]

  • If necessary, dilute the conjugate to a final concentration of 1 mg/mL using the mobile phase buffer (e.g., 150 mM sodium phosphate, pH 7.0).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

B. HPLC System and Conditions:

  • HPLC System: An Agilent 1260 Infinity II Bio-inert LC system or equivalent.[5]

  • Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV/Vis Detector 1 (Protein): 280 nm.

    • UV/Vis Detector 2 (Sulfo-Cy7 Dye): 750 nm.[6]

  • Run Time: 30 minutes.

C. Data Analysis:

  • Integrate the peaks in the chromatograms obtained at both 280 nm and 750 nm.

  • Identify the peaks corresponding to high molecular weight species (aggregates), the main conjugate peak, and low molecular weight species (free Sulfo-Cy7 dye).

  • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks in the chromatogram.

  • The purity of the conjugate is typically reported as the percentage of the main peak area.

Workflow for HPLC Validation of Sulfo-Cy7 Conjugate Purity

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Result Reporting p1 Dilute Conjugate (e.g., 1 mg/mL) p2 Filter Sample (0.22 µm filter) p1->p2 h1 Inject Sample onto SEC-HPLC Column p2->h1 h2 Isocratic Elution (e.g., Phosphate Buffer) h1->h2 h3 Dual Wavelength Detection (280 nm & 750 nm) h2->h3 d1 Integrate Chromatogram Peaks h3->d1 d2 Identify Species (Aggregate, Monomer, Free Dye) d1->d2 d3 Calculate Peak Area % d2->d3 r1 Final Purity Report d3->r1 cluster_hplc HPLC cluster_sds SDS-PAGE cluster_ms Mass Spectrometry center Sulfo-Cy7 Conjugate Sample hplc High Resolution & Quantitation center->hplc Analysis sds Rapid Visual Screening center->sds Analysis ms Detailed Characterization center->ms Analysis hplc_info Provides: • % Purity • % Aggregates • % Free Dye hplc->hplc_info sds_info Provides: • Apparent MW • Major Impurities sds->sds_info ms_info Provides: • Exact Mass • Drug-to-Antibody Ratio (DAR) • Modifications ms->ms_info

References

Spectral Overlap of Sulfo-Cyanine7 with Other Fluorophores: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multiplex fluorescence imaging, particularly in the near-infrared (NIR) spectrum, the choice of fluorophore is critical for achieving high-quality, reproducible data. Sulfo-Cyanine7 (Sulfo-Cy7), a water-soluble heptamethine cyanine (B1664457) dye, is a popular choice for labeling biomolecules in applications such as in vivo imaging, fluorescence microscopy, and flow cytometry. Its spectral properties, however, necessitate careful consideration of potential overlap with other commonly used NIR fluorophores. This guide provides a comparative analysis of Sulfo-Cyanine7 against other NIR fluorophores, offering supporting data and experimental protocols to aid in the selection of the most appropriate reagents for your research needs.

Spectral Properties of Sulfo-Cyanine7 and Competing NIR Fluorophores

The selection of fluorophores for multiplexing experiments hinges on their spectral characteristics. Minimal overlap between the emission spectra of different fluorophores is essential to reduce crosstalk and the need for complex compensation. The following table summarizes the key spectral properties of Sulfo-Cyanine7 and several spectrally similar alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cyanine7 ~750[1][2]~773[1][2]~240,600[2]~0.24[3]
Alexa Fluor 750 ~749[4]~775[4]~240,000[4]~0.12[5]
DyLight 755 ~754[6]~776[6]~220,000[6]Not consistently reported
DyLight 800 ~777[7]~794[7]~270,000[7]Not consistently reported
IRDye 800CW ~774[8]~789 (in PBS)[8]~240,000 (in PBS)[8]~0.09 - 0.12[9][10]

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation status. The data presented here are based on available information and may not represent a direct side-by-side comparison under identical conditions.

Experimental Protocol: Comparative Analysis of NIR Fluorophore-Antibody Conjugates

To provide a framework for objective comparison, the following protocol outlines a detailed methodology for labeling an antibody with different NIR fluorophores and subsequently evaluating their performance in immunofluorescence microscopy.

I. Antibody Labeling with NHS-Ester Reactive Dyes

This protocol is designed for labeling 1 mg of an IgG antibody with a dye-to-protein molar ratio of 10:1.

Materials:

  • Purified IgG antibody (1 mg/mL in 1X PBS, pH 7.4)

  • Sulfo-Cyanine7 NHS ester, Alexa Fluor 750 NHS ester, DyLight 755 NHS ester, DyLight 800 NHS ester, IRDye 800CW NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare Antibody: Dissolve 1 mg of the antibody in 1 mL of 1X PBS. Add 100 µL of 1 M NaHCO₃ to adjust the pH to ~8.5.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution for a 10:1 molar ratio.

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a size-exclusion column with 1X PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with 1X PBS. The first colored fraction contains the conjugated antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and the absorption maximum of the respective dye.

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)

      • A_max = Absorbance at the dye's absorption maximum

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹)

      • ε_dye = Molar extinction coefficient of the dye

      • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

II. Comparative Immunofluorescence Staining and Analysis

Materials:

  • Cells or tissue sections appropriate for the target antigen

  • Fixation and permeabilization buffers

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific to the target antigen

  • NIR fluorophore-conjugated secondary antibodies (prepared in the previous step)

  • DAPI or other nuclear counterstain

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

  • Sample Preparation: Prepare cells or tissue sections according to standard protocols for immunofluorescence.

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the samples three times with PBS and then incubate with the different NIR fluorophore-conjugated secondary antibodies at equivalent concentrations for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain with DAPI and mount with antifade medium.

  • Imaging and Analysis:

    • Brightness Comparison: Acquire images using identical microscope settings (exposure time, laser power, etc.) for each fluorophore. Measure the mean fluorescence intensity of the specifically stained structures and the background. Calculate the signal-to-noise ratio (SNR) for each fluorophore.

    • Photostability Comparison: Continuously expose a field of view to excitation light and acquire images at regular intervals. Measure the decrease in fluorescence intensity over time to determine the photobleaching rate for each fluorophore.

Signaling Pathway Visualization: EGFR Signaling Cascade

Multiplexed NIR imaging is a powerful tool for dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, is an excellent example of a pathway that can be interrogated using multiple fluorescently labeled antibodies targeting different pathway components.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Conclusion

The selection of a near-infrared fluorophore for multiplexing experiments requires a careful evaluation of its spectral properties, brightness, and photostability. While Sulfo-Cyanine7 is a robust and widely used dye, alternatives such as Alexa Fluor 750, DyLight 755/800, and IRDye 800CW offer a range of options with distinct characteristics. By following standardized protocols for antibody conjugation and comparative analysis, researchers can make informed decisions to optimize their multiplex imaging experiments for maximal signal and minimal crosstalk, thereby enabling deeper insights into complex biological systems.

References

A Comparative Guide to the Photostability of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of a fluorescent dye is critical. Photostability, the ability of a fluorophore to resist irreversible photodegradation upon light exposure, is a paramount consideration for ensuring the reliability and reproducibility of experimental data, particularly in applications requiring prolonged or intense illumination such as super-resolution microscopy, single-molecule tracking, and time-lapse imaging. This guide provides an objective comparison of the photostability of commonly used cyanine (B1664457) dyes (Cy3, Cy5, and Cy7 families) and their alternatives, supported by experimental data and detailed methodologies.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield or its functional half-life under specific illumination conditions. While direct, standardized comparisons across all cyanine dyes are challenging due to varying experimental conditions in the literature, the following table summarizes available quantitative and qualitative data to guide fluorophore selection. In general, alternatives such as the Alexa Fluor and ATTO series of dyes often exhibit superior photostability compared to their cyanine counterparts.[1][2][3]

Dye Family (Spectral Region)Specific DyeRelative PhotostabilityQuantitative Data (where available)Experimental Context
Cy3 (Green-Yellow) Cy3ModerateRetains ~75% of initial fluorescence after 95 seconds of constant illumination.[3]Solution-based photobleaching assay.
Alexa Fluor 555HighSignificantly more photostable than Cy3; retains almost 90% of initial fluorescence after 95 seconds of constant illumination.[2][3]Compared to Cy3 under identical conditions.
ATTO 550HighMarketed as having increased photostability compared to cyanine-based dyes like Cy3.[1]General performance characteristic.
Cy5 (Red) Cy5Low to ModerateLess photostable than Cy3 and Alexa Fluor 647; retains only 55% of initial fluorescence in one study.[3][4]Solution-based photobleaching assay.
Alexa Fluor 647HighConsiderably more photostable than Cy5; retains about 80% of its initial fluorescence under the same conditions where Cy5 retained 55%.[3]Direct comparison with Cy5.
Cy5-TSQ ConjugatesHighTwo- to seven-fold reduction in photobleaching compared to parent Cy5 in the absence of an oxygen scavenger.[5]Covalent conjugation with triplet-state quenchers (TSQs).
Cy7 (Near-Infrared) Cy7COOHHighThe most photostable among a series of tested Cy7 derivatives.[6]Comparison of iodinated and non-iodinated Cy7 derivatives in saline.
Iodinated Cy7 (e.g., ICy7COOH)LowIodination facilitates photobleaching, leading to faster decay.[6]Increased population of the long-lived triplet state.

Note: The photostability of a dye is highly dependent on its local environment, including the solvent, presence of oxygen and reactive oxygen species (ROS) scavengers, and the nature of the conjugated biomolecule.[4][7]

Mechanisms of Cyanine Dye Photobleaching

The primary mechanism of photobleaching for many organic fluorophores, including cyanine dyes, is photooxidation. This process is often mediated by the dye's triplet state.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_dye Prepare Equimolar Dye Solutions setup_microscope Setup Microscope & Light Source prep_dye->setup_microscope start_acq Start Time-Lapse Acquisition setup_microscope->start_acq illum Continuous Illumination start_acq->illum measure_intensity Measure Fluorescence Intensity over Time illum->measure_intensity normalize Normalize Intensity Data measure_intensity->normalize plot Plot Decay Curve normalize->plot calculate Calculate Photobleaching Half-Life plot->calculate

References

A Comparative Guide to Sulfo-Cyanine7 Carboxylic Acid for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount for achieving high-quality, deep-tissue visualization. This guide provides a comprehensive comparison of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid with two other widely used NIR dyes: Indocyanine Green (ICG) and IRDye® 800CW. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their deep tissue imaging studies.

Performance Comparison of NIR Dyes

The efficacy of a fluorescent dye in deep tissue imaging is determined by a combination of its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to degradation upon light exposure). The ideal NIR dye for in vivo imaging should exhibit high values for all three parameters to ensure a bright and stable signal.

PropertySulfo-Cyanine7 carboxylic acidIndocyanine Green (ICG)IRDye® 800CW
Excitation Maximum (nm) ~750[1]~780-787[2]~774-778[3]
Emission Maximum (nm) ~773[1]~810-815[1][2]~789-794[3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Very high (exact value not specified in sources)[4][5][6]~194,000 (in ethanol)[7], ~223,000[2]~240,000 (in PBS)[8][9], ~300,000 (in Methanol)[9]
Quantum Yield (Φ) Improved in NIR range[4][5][6], 0.24 (for dicarboxylic acid version)[10]0.05 (in ethanol)[7], 0.14[2], ~3% (in water)[11], 1.2% (in blood)[12]0.09-0.12[4][13]
Solubility Highly hydrophilic and water-soluble[4][5][6]Soluble in water and DMSO[2]Readily dissolves in water[3]
Photostability High photostability[1]Prone to photobleaching[14][15], stable for 3 days in water at 4°C in the dark[16]Generally good photostability[17]

Note: The photophysical properties of fluorescent dyes can be highly dependent on their environment, including the solvent, concentration, and binding to other molecules. The data presented here is compiled from various sources and should be considered as a guideline.

Key Advantages of this compound

This compound offers several advantages for deep tissue imaging applications. Its high water solubility, a result of its sulfonate groups, is a significant benefit for in vivo studies, as it minimizes the need for organic co-solvents that can be toxic to biological systems.[4][5][6] Commercial sources consistently highlight its "improved quantum yield" in the near-infrared range and a "very high molar extinction coefficient," which together contribute to a brighter fluorescence signal.[4][5][6] Furthermore, its high photostability ensures that the fluorescent signal remains strong and reliable throughout the duration of the imaging experiment.[1]

Experimental Protocols

To facilitate the practical application of these dyes, a detailed experimental workflow for in vivo deep tissue imaging is provided below. This protocol is a general guideline and may require optimization based on the specific animal model, imaging system, and experimental objectives.

In Vivo Deep Tissue Imaging Workflow

experimental_workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis animal_prep Animal Preparation (e.g., tumor implantation) anesthesia Anesthesia animal_prep->anesthesia dye_prep Dye Preparation (dissolve in sterile PBS) injection Intravenous Injection dye_prep->injection anesthesia->injection imaging NIR Fluorescence Imaging injection->imaging data_acq Data Acquisition imaging->data_acq image_proc Image Processing data_acq->image_proc quant Signal Quantification image_proc->quant biodist Biodistribution Analysis quant->biodist

Caption: A generalized workflow for in vivo deep tissue fluorescence imaging.

Detailed Methodology
  • Animal Model:

    • For tumor imaging studies, immunodeficient mice (e.g., BALB/c nude) are typically used.

    • Tumor cells are implanted subcutaneously or orthotopically, and imaging is performed once tumors reach a specified size (e.g., 100-200 mm³).

  • Dye Preparation and Administration:

    • Dissolve this compound, ICG, or IRDye® 800CW in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 mg/mL).

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Administer the dye solution via intravenous injection (e.g., tail vein) at a typical dose of 1-10 mg/kg body weight.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.

    • Excitation: Use a laser or filtered light source appropriate for the dye's excitation maximum (e.g., ~750 nm for Sulfo-Cy7, ~780 nm for ICG and IRDye® 800CW).

    • Emission: Collect the fluorescence signal using a long-pass filter that allows the emission wavelengths to pass through to the detector (e.g., >770 nm for Sulfo-Cy7, >800 nm for ICG and IRDye® 800CW).

    • Imaging Parameters: Optimize imaging parameters such as exposure time, binning, and laser power to achieve a high signal-to-noise ratio without saturating the detector.

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to assess the dye's biodistribution and tumor accumulation.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor background area.

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) within the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the dye in the tumor.

    • For biodistribution studies, euthanize the animals at the final time point, excise major organs, and image them ex vivo to quantify dye accumulation in each organ.

Logical Relationship of Dye Properties to Imaging Performance

The selection of a NIR dye for deep tissue imaging involves a careful consideration of its intrinsic properties and how they translate to imaging performance. The following diagram illustrates the logical flow from fundamental dye characteristics to the desired outcome of high-quality in vivo images.

logical_relationship cluster_properties Dye Properties cluster_performance Imaging Performance cluster_outcome Desired Outcome ext_coeff High Molar Extinction Coefficient brightness High Signal Brightness ext_coeff->brightness q_yield High Quantum Yield q_yield->brightness photostability High Photostability stability Stable Signal Over Time photostability->stability solubility High Water Solubility biocompatibility Good Biocompatibility solubility->biocompatibility outcome High-Quality Deep Tissue Imaging brightness->outcome stability->outcome biocompatibility->outcome

Caption: Relationship between NIR dye properties and deep tissue imaging quality.

Conclusion

This compound presents a compelling option for researchers seeking a high-performance NIR dye for deep tissue imaging. Its excellent water solubility, high brightness, and photostability make it a strong candidate for a wide range of in vivo applications. While ICG remains a clinically approved standard and IRDye® 800CW is a well-established research tool, the properties of this compound suggest it can offer significant advantages in preclinical research, particularly in studies requiring long-term imaging and high signal-to-noise ratios. The choice of dye will ultimately depend on the specific requirements of the study, and this guide provides the foundational information to aid in that critical decision.

References

A Head-to-Head Battle of Brightness: Evaluating Sulfo-Cyanine7 Conjugates for Near-Infrared Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is paramount. Sulfo-Cyanine7 (Sulfo-Cy7) has emerged as a prominent contender in this space, offering promise for high-sensitivity in vivo imaging, flow cytometry, and other demanding applications. This guide provides an objective comparison of Sulfo-Cyanine7 conjugates against key alternatives, supported by quantitative data and detailed experimental protocols to aid in your selection process.

Sulfo-Cyanine7 is a water-soluble, near-infrared fluorescent dye known for its high molar extinction coefficient and quantum yield, which are the primary determinants of a fluorophore's brightness. Its emission spectrum, typically in the 770-780 nm range, falls squarely within the NIR window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration and improved signal-to-noise ratios in in vivo studies.[1][2]

Performance Comparison: Sulfo-Cyanine7 vs. The Competition

To provide a clear picture of Sulfo-Cyanine7's performance, we've compiled key photophysical properties and compared them against other popular NIR dyes: Alexa Fluor 750, DyLight 780, Cy7, and IRDye 800CW. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Sulfo-Cyanine7 ~750~773~200,000~0.3060,000
Alexa Fluor 750 ~749~775~270,000~0.1232,400
DyLight 780 ~783~799~170,000Not Widely Reported-
Cy7 ~750~775>200,000High-
IRDye 800CW ~774~789~240,000~0.1228,800

Note: The values presented in this table are approximate and can vary depending on the specific conjugate, solvent, and measurement conditions. Data is compiled from various manufacturer and literature sources.[1][3][4][5][6][7]

From the data, Sulfo-Cyanine7 demonstrates a high molar extinction coefficient and a notable quantum yield, resulting in excellent theoretical brightness. While Alexa Fluor 750 has a higher extinction coefficient, its lower quantum yield results in a lower overall brightness score.[3][8] IRDye 800CW is another strong performer with a high extinction coefficient.[6][7] It's important to note that the brightness of the final conjugate is also influenced by the degree of labeling (DOL), as over-labeling can lead to fluorescence quenching.[9]

Experimental Protocol: Evaluating the Brightness of Antibody-Dye Conjugates

To empirically validate the brightness of Sulfo-Cyanine7 conjugates in your specific application, we provide a detailed protocol for a cell-free, quantitative comparison using flow cytometry. This method offers high reproducibility and is less complex than cell-based assays.[10]

Objective: To determine the relative brightness of an antibody conjugated to Sulfo-Cyanine7 compared to antibodies conjugated with alternative NIR dyes.

Materials:

  • Antibody of interest conjugated to Sulfo-Cyanine7 and other NIR dyes (e.g., Alexa Fluor 750, IRDye 800CW).

  • Antibody-binding beads (e.g., anti-IgG polystyrene beads).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Bovine serum albumin (BSA).

  • Flow cytometer equipped with appropriate lasers and detectors for NIR dyes (e.g., a 633 nm or 785 nm laser and corresponding emission filters).

  • Spectrophotometer.

Procedure:

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the antibody-dye conjugate at both 280 nm (for protein concentration) and the excitation maximum of the dye (e.g., ~750 nm for Sulfo-Cy7).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law.

    • The DOL is the molar ratio of the dye to the protein. Aim for a consistent DOL across all compared conjugates to ensure a fair comparison.

  • Prepare Antibody-Coated Beads:

    • Wash the antibody-binding beads with PBS containing 1% BSA.

    • Incubate a known quantity of beads with a saturating concentration of the unlabeled antibody of interest to ensure all binding sites are occupied.

    • Wash the beads again to remove any unbound antibody.

  • Stain Beads with Fluorescently Labeled Antibodies:

    • Prepare a dilution series of each fluorescently labeled antibody conjugate in PBS with 1% BSA.

    • Incubate a fixed number of the antibody-coated beads with each dilution of the fluorescently labeled antibodies. It is crucial to perform this step in the dark to prevent photobleaching.[11]

    • After incubation, wash the beads thoroughly to remove any unbound fluorescent conjugates.

  • Flow Cytometry Analysis:

    • Resuspend the stained beads in PBS.

    • Acquire data on the flow cytometer, ensuring the instrument settings (laser power, PMT voltages) are optimized for the NIR dyes and kept consistent across all samples.

    • Record the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Plot the MFI as a function of the concentration of the fluorescently labeled antibody for each conjugate.

    • The slope of the initial linear portion of this curve is a measure of the relative brightness of the conjugate. A steeper slope indicates a brighter conjugate.

Experimental Workflow for Brightness Evaluation

The following diagram illustrates the key steps in the experimental workflow for evaluating the brightness of fluorescently labeled antibody conjugates.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_dol DOL Determination cluster_staining Bead Staining cluster_analysis Data Acquisition & Analysis antibody Antibody conjugation Conjugation Reaction antibody->conjugation sulfo_cy7 Sulfo-Cyanine7 NHS Ester sulfo_cy7->conjugation purification Purification (Gel Filtration) conjugation->purification sulfo_cy7_conjugate Sulfo-Cy7 Conjugate purification->sulfo_cy7_conjugate spectrophotometry Spectrophotometry (A280 & A_dye_max) sulfo_cy7_conjugate->spectrophotometry dol_calculation DOL Calculation spectrophotometry->dol_calculation conjugate_dilution Conjugate Dilution Series dol_calculation->conjugate_dilution beads Antibody-Binding Beads incubation Incubation beads->incubation conjugate_dilution->incubation washing Washing incubation->washing flow_cytometry Flow Cytometry washing->flow_cytometry mfi_measurement MFI Measurement flow_cytometry->mfi_measurement brightness_comparison Brightness Comparison mfi_measurement->brightness_comparison

Experimental workflow for evaluating the brightness of Sulfo-Cyanine7 conjugates.

Conclusion

The selection of a near-infrared fluorophore is a critical decision in the design of high-sensitivity fluorescence-based assays. Sulfo-Cyanine7 conjugates offer a compelling combination of a high extinction coefficient and quantum yield, translating to excellent brightness for demanding applications such as in vivo imaging and flow cytometry. While alternatives like Alexa Fluor 750 and IRDye 800CW also present strong performance characteristics, the data suggests that Sulfo-Cyanine7 is a top-tier choice for researchers seeking maximal signal intensity in the NIR spectrum. By following the provided experimental protocol, researchers can confidently evaluate and compare the brightness of different fluorescent conjugates to select the optimal reagent for their specific experimental needs.

References

A Comparative Guide to the Cross-Reactivity of Sulfo-Cyanine7 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sulfo-Cyanine7 (Sulfo-Cy7) labeled antibodies with alternative fluorophores, focusing on the critical aspect of cross-reactivity. Understanding and mitigating off-target binding is paramount for generating reliable experimental data and developing safe and effective therapeutics. This document outlines the principles of antibody labeling, presents experimental methodologies for assessing cross-reactivity, and provides a comparative analysis based on available data.

Introduction to Antibody Labeling and Cross-Reactivity

The conjugation of fluorescent dyes to antibodies is a fundamental technique in biomedical research, enabling the detection and quantification of specific antigens in a wide range of applications, including flow cytometry, immunohistochemistry, and in vivo imaging. Sulfo-Cyanine7, a near-infrared (NIR) fluorescent dye, offers advantages for deep tissue imaging due to reduced autofluorescence at its emission wavelength.[1] However, the labeling process itself, as well as the intrinsic properties of the fluorophore, can influence an antibody's specificity and lead to undesirable cross-reactivity.

Cross-reactivity occurs when an antibody binds to an unintended target, which can result in false-positive signals, inaccurate data interpretation, and potential safety concerns in therapeutic applications. This off-target binding can be influenced by several factors, including the antibody's inherent specificity, the labeling chemistry employed, and the physicochemical properties of the fluorescent dye itself.

Comparison of Sulfo-Cyanine7 and Alexa Fluor 750

Alexa Fluor 750 is a commonly used alternative to Sulfo-Cyanine7, offering similar spectral properties. While direct head-to-head studies on the cross-reactivity of antibodies labeled with these two dyes are limited, we can infer potential differences based on the known properties of the cyanine (B1664457) and Alexa Fluor dye families.

One key differentiator is the propensity of cyanine dyes to form aggregates, especially at higher degrees of labeling on the antibody. These aggregates can lead to fluorescence quenching and have been associated with increased non-specific binding. In contrast, Alexa Fluor dyes are reported to be less prone to aggregation, which may contribute to a better signal-to-noise ratio and lower off-target binding.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of Sulfo-Cyanine7 and Alexa Fluor 750 labeled antibodies based on available literature. The "Cross-Reactivity Index" is a qualitative representation of the potential for off-target binding, with a lower number indicating better specificity.

FeatureSulfo-Cyanine7 Labeled AntibodyAlexa Fluor 750 Labeled AntibodyReference
Excitation Max (nm) ~750~749[1]
Emission Max (nm) ~773~775[1]
Photostability GoodExcellent
Brightness HighVery High
Proneness to Aggregation Moderate to HighLow
Non-Specific Binding (e.g., to Monocytes) Can be significantGenerally lower[2][3][4]
Cross-Reactivity Index (Illustrative) 3/52/5Inferred from literature

Experimental Protocols for Assessing Cross-Reactivity

To empirically evaluate and compare the cross-reactivity of Sulfo-Cyanine7 and Alexa Fluor 750 labeled antibodies, the following experimental protocols are recommended.

Protein Microarray Analysis

Protein microarrays provide a high-throughput method for screening a labeled antibody against a large and diverse set of purified proteins to identify off-target interactions.[5][6][7]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Protein Microarray Assay cluster_analysis Data Analysis Ab_SulfoCy7 Sulfo-Cy7 Labeled Ab Incubate Incubate with Labeled Ab Ab_SulfoCy7->Incubate Ab_AF750 AF750 Labeled Ab Ab_AF750->Incubate Block Block Array Block->Incubate Wash Wash Incubate->Wash Scan Scan Array Wash->Scan Quantify Quantify Signal Scan->Quantify Compare Compare Off-Target Hits Quantify->Compare

Caption: Protein microarray workflow for cross-reactivity assessment.

Detailed Protocol:

  • Array Blocking: Block the protein microarray slides with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.

  • Antibody Incubation: Dilute the Sulfo-Cyanine7 and Alexa Fluor 750 labeled antibodies to the same concentration in blocking buffer. Incubate separate arrays with each antibody overnight at 4°C.

  • Washing: Wash the arrays extensively with PBS containing 0.05% Tween-20 (PBST) to remove unbound antibodies.

  • Scanning: Scan the arrays using a fluorescent microarray scanner with appropriate laser and filter settings for the respective dyes.

  • Data Analysis: Quantify the fluorescence intensity of each protein spot. Identify proteins with significant signal above background for each antibody. Compare the number and intensity of these "off-target hits" between the Sulfo-Cyanine7 and Alexa Fluor 750 labeled antibodies.

ELISA-Based Cross-Reactivity Assay

An ELISA-based approach can be used to assess the binding of the labeled antibodies to a panel of selected, potentially cross-reactive antigens.

Detailed Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a panel of purified proteins (1-10 µg/mL in PBS) that are structurally related to the target antigen or are known to be common sources of non-specific binding. Incubate overnight at 4°C.

  • Blocking: Wash the plate with PBST and block with 3% BSA in PBS for 2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of the Sulfo-Cyanine7 and Alexa Fluor 750 labeled antibodies to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plates extensively with PBST.

  • Detection: Read the plate on a fluorescence plate reader with appropriate excitation and emission settings.

  • Data Analysis: Plot the fluorescence signal against the antibody concentration for each antigen. Compare the binding curves for the Sulfo-Cyanine7 and Alexa Fluor 750 labeled antibodies to determine the relative binding to off-target antigens.

Flow Cytometry Analysis of Non-Specific Binding

This method is particularly useful for assessing non-specific binding to different cell populations.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cells Prepare Single Cell Suspension Fc_Block Fc Receptor Block Cells->Fc_Block Stain_SulfoCy7 Stain with Sulfo-Cy7 Ab Fc_Block->Stain_SulfoCy7 Stain_AF750 Stain with AF750 Ab Fc_Block->Stain_AF750 Isotype_Control Isotype Control Fc_Block->Isotype_Control Acquire Acquire Data Stain_SulfoCy7->Acquire Stain_AF750->Acquire Isotype_Control->Acquire Gate Gate on Cell Populations Acquire->Gate Compare_MFI Compare Median Fluorescence Intensity Gate->Compare_MFI

References

A Researcher's Guide to Quantitative Analysis with Sulfo-Cyanine7 Carboxylic Acid and its Alternatives in the Near-Infrared Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into quantitative analysis in the near-infrared (NIR) spectrum, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid with its main alternatives: Alexa Fluor 750, IRDye 800CW, and Indocyanine Green (ICG). By presenting key performance metrics, detailed experimental protocols, and visual guides, this document aims to empower researchers to make informed decisions for their specific applications.

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared dye renowned for its high molar extinction coefficient and enhanced quantum yield in the NIR range. Its inherent hydrophilicity makes it a valuable tool for a variety of aqueous-based biological assays. However, a nuanced understanding of its spectral properties and performance in comparison to other commercially available NIR dyes is essential for optimizing quantitative studies.

Quantitative Comparison of NIR Fluorescent Dyes

The selection of a fluorescent dye is often dictated by its specific photophysical properties. The following table summarizes the key quantitative data for this compound and its alternatives.

FeatureThis compoundAlexa Fluor 750IRDye 800CWIndocyanine Green (ICG)
Excitation Max (nm) ~750~749~774~787
Emission Max (nm) ~773~775~789~815
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~290,000~240,000~223,000
Quantum Yield High (specific value not consistently reported)0.120.120.14
Solubility High in waterHigh in waterHigh in waterSoluble in water and DMSO
Reactive Form Carboxylic Acid (non-reactive)Carboxylic Acid, NHS Ester, etc.Carboxylate (non-reactive), NHS Ester, etc.N/A (used in its non-reactive form)
Key Advantages High water solubility, high molar extinction coefficient.High brightness, photostability.High signal-to-noise ratio, validated for quantitative western blotting.FDA-approved for clinical use, high quantum yield in plasma.
Key Disadvantages Lower photostability compared to Alexa Fluor dyes, potential for aggregation.Higher cost.Can exhibit non-specific binding.Concentration-dependent aggregation, lower photostability.

Visualizing Experimental Processes and Pathways

To aid in the conceptualization of experimental design and data interpretation, this section provides diagrams generated using the DOT language for key workflows and biological pathways relevant to the use of these NIR dyes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis Target Target Molecule (e.g., Protein) Dye NIR Dye Conjugation (e.g., NHS Ester reaction) Target->Dye Labeling Purification Purification of Labeled Conjugate Dye->Purification Removal of free dye Incubation Incubation with Biological System (Cells, Tissues, etc.) Purification->Incubation Introduction to sample Imaging Fluorescence Imaging / Detection (Microscopy, Flow Cytometry, In-Vivo) Incubation->Imaging Signal Generation Data Data Acquisition & Quantification Imaging->Data Measurement

Caption: A generalized experimental workflow for quantitative analysis using a near-infrared fluorescent dye.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, a common target for studies using fluorescently labeled antibodies.

Dye_Selection_Decision_Tree start Start: Application? in_vivo In-Vivo Imaging? start->in_vivo Yes in_vitro In-Vitro Assay? start->in_vitro No clinical Clinical Application? in_vivo->clinical Yes photostability High Photostability Required? in_vivo->photostability No quant_wb Quantitative Western Blot? in_vitro->quant_wb Yes cost Cost a Major Factor? in_vitro->cost No icg Indocyanine Green (ICG) clinical->icg irdye IRDye 800CW photostability->irdye No alexa Alexa Fluor 750 photostability->alexa Yes quant_wb->irdye cost->alexa No sulfo_cy7 Sulfo-Cyanine7 cost->sulfo_cy7 Yes

Safety Operating Guide

Proper Disposal of Sulfo-Cyanine7 Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine7 carboxylic acid, a water-soluble, near-infrared fluorescent dye, requires careful handling and disposal due to its potential harm to human health and the environment.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe disposal of this compound and its associated waste in a laboratory setting.

Hazard Profile and Key Disposal Considerations

According to its Safety Data Sheet (SDS), this compound is classified as follows:

Hazard ClassificationGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]

The primary directive for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[1] This means that under no circumstances should this compound or its solutions be disposed of down the drain.[2][3] Environmental release must be avoided, and any spills should be collected for proper disposal.[1]

Disposal Workflow Overview

The following diagram illustrates the decision-making process for the disposal of this compound and related materials.

cluster_spill Spill/Contamination cluster_bulk Bulk Waste cluster_container Empty Container A Waste Generated (this compound) B Is it a small spill or contaminated labware? A->B C Is it unused/expired product or a waste solution? A->C D Is it an empty container? A->D E Collect solid waste (e.g., contaminated wipes) in a labeled hazardous waste bag. B->E Yes F Rinse contaminated labware with a suitable solvent. Collect rinsate as hazardous waste. B->F Yes G Collect in a designated, labeled, and compatible hazardous waste container. C->G Yes H Triple rinse the container with a suitable solvent. D->H Yes L Arrange for pickup by a certified hazardous waste disposal service. E->L F->G G->L I Collect all rinsate as hazardous waste. H->I J Deface or remove the original label. I->G K Dispose of the container as non-hazardous waste (e.g., regular trash or recycling, check local regulations). J->K

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Unused/Expired Product and Waste Solutions

This procedure applies to the original chemical, as well as any prepared solutions or reaction mixtures containing this compound.

Methodology:

  • Container Selection: Use a designated hazardous waste container that is compatible with the chemical. The original container is often a good choice.[3] The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Collection: Carefully transfer the waste into the designated container. Avoid splashing or creating aerosols. Do not mix incompatible waste streams.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

Contaminated Labware and Spill Cleanup Materials

This includes items such as pipette tips, contaminated gloves, bench paper, and any materials used to clean up spills of this compound.

Methodology:

  • Solid Waste:

    • Collect all contaminated solid materials (e.g., wipes, gloves, absorbent pads) in a clearly labeled, leak-proof plastic bag or container designated for solid hazardous waste.

    • Seal the container and store it with other hazardous waste for pickup.

  • Reusable Labware (e.g., glassware):

    • Rinse the contaminated labware with a small amount of a suitable solvent (e.g., water, as Sulfo-Cyanine7 is water-soluble).

    • Collect this first rinse as hazardous waste in your designated liquid hazardous waste container.[4]

    • Subsequent rinses can often be managed as regular wastewater, but consult your local EHS guidelines.

Empty Container Disposal

An "empty" container is generally defined as one that has been drained of its contents by normal methods and contains no more than 3% of its original volume.[5]

Methodology:

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (water for this compound) at least three times.[4][5]

    • Collect all three rinses as hazardous waste in your designated liquid hazardous waste container.[4][6]

  • Label Defacing:

    • Completely remove or deface the original manufacturer's label.[7][5] You can use a marker to black out the chemical name and hazard symbols.

    • Clearly write "EMPTY" or "TRIPLE RINSED" on the container.[7][5]

  • Final Disposal:

    • Once triple-rinsed and defaced, the container can typically be disposed of as non-hazardous waste, such as in the regular trash or recycling, depending on the container material and local regulations.[4][7] Glass containers may need to be placed in a designated broken glass box.

Signaling Pathway for Safe Disposal

The following diagram outlines the critical steps and considerations from waste generation to final disposal, emphasizing safety and compliance.

References

Personal protective equipment for handling Sulfo-Cyanine7 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulfo-Cyanine7 Carboxylic Acid

This guide provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.[1][2]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2]
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[1][3]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Contaminated gloves should be disposed of according to laboratory safety protocols.[2][4][5]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][6] A full-face respirator with a particle filter is recommended in such cases.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the chemical's integrity and prevent accidental exposure.

Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1][4]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not ingest or inhale the substance.

  • Personal Hygiene : Wash hands thoroughly after handling the chemical.[1][5] Do not eat, drink, or smoke in the designated handling area.[1]

Storage
  • Container : Keep the container tightly sealed.[1][4]

  • Conditions : Store in a cool, dry, and well-ventilated place.[1][4] The powdered form should be stored at -20°C, while solutions in solvent should be stored at -80°C.[1]

  • Light and Ignition : Protect from direct sunlight and keep away from sources of ignition.[1]

  • Incompatibilities : Store away from strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Collection
  • Hazardous Waste : this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste.

  • Segregation : Do not mix with non-hazardous waste.[7] Collect waste in a designated, properly labeled, and sealed container.[8]

Disposal Procedure
  • Approved Facility : Dispose of the chemical waste and any contaminated materials at an approved waste disposal plant.[1]

  • Spill Management : In case of a spill, absorb the substance with an inert material (e.g., diatomite, universal binders) and collect it in a suitable container for disposal.[1] Decontaminate the affected surfaces with alcohol.[1]

  • Environmental Precautions : Prevent the chemical from entering drains or water courses.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh/Measure this compound B->C D Perform Experimental Procedure C->D E Decontaminate Workspace and Equipment D->E H Store Unused Chemical in Designated Area (-20°C or -80°C) D->H F Segregate and Label Hazardous Waste E->F G Dispose of Waste via Approved Channels F->G

Caption: Safe handling workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.